Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
IUPAC Name |
bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F34I2O4/c29-13(30,15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)5-9(63)7-67-11(65)3-1-2-4-12(66)68-8-10(64)6-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQJVLIZYYUBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F34I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371095 | |
| Record name | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-84-2 | |
| Record name | 1,6-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis[2-iodo-3-(perfluoroo-ctyl)propyl]adipate CAS number 238742-84-2
An In-Depth Technical Guide to Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Authored by a Senior Application Scientist
Disclaimer: The following technical guide on this compound (CAS 238742-84-2) is a synthesis of available data and expert scientific interpretation. Due to the limited specific literature on this compound, its properties and applications are largely inferred from its chemical structure and the established characteristics of its constituent functional groups. This document is intended for research and development professionals and should be used as a foundational resource for further investigation.
Introduction and Structural Elucidation
This compound is a complex, high-molecular-weight synthetic organic compound. Its structure is characterized by a central adipate diester core, which is flanked by two identical side chains. Each side chain contains a propyl group substituted with an iodine atom and a terminal perfluorooctyl group. The presence of a significant number of fluorine atoms and two iodine atoms imparts unique physicochemical properties to this molecule, suggesting its potential utility in specialized biomedical and materials science applications.
This guide provides a comprehensive analysis of its structural features, inferred physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications, particularly in the fields of drug delivery and advanced medical imaging.
Physicochemical Properties: A Structural Perspective
The properties of this compound are a direct consequence of its unique molecular architecture. While experimental data is scarce, we can infer its key characteristics from its constituent parts.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C28H18F34I2O4 | Confirmed by supplier data.[1] |
| Molecular Weight | 1318.19 g/mol | Confirmed by supplier data.[1] |
| Physical State | Likely a dense, viscous liquid or waxy solid | High molecular weight and strong intermolecular forces from fluorinated chains. |
| Solubility | Insoluble in water and most hydrocarbon solvents; Soluble in select fluorinated solvents. | The perfluorooctyl chains are both hydrophobic and lipophobic. |
| Density | Significantly higher than water | Due to the high atomic weights of fluorine and iodine. |
| Thermal Stability | High | The carbon-fluorine bond is exceptionally strong.[2] |
| Surface Tension | Expected to be very low in solution/emulsion | A characteristic property of fluorosurfactants.[2] |
| X-ray Attenuation | High | The presence of two heavy iodine atoms will strongly absorb X-rays. |
| 19F NMR Signal | Strong and complex | The 34 fluorine atoms provide a strong signal for 19F Magnetic Resonance Imaging. |
The combination of a flexible adipate core with rigid, dense, and chemically inert perfluorooctyl chains results in a molecule with amphiphilic character in a fluorophilic/lipophilic context. The iodine atoms add a further dimension, making it a multimodal imaging agent candidate.
Potential Synthetic Pathway
The synthesis of this compound would most logically proceed via an esterification reaction. A plausible two-step synthesis is proposed, starting from commercially available perfluorooctyl iodide.
Step 1: Synthesis of the Fluorinated Alcohol Intermediate
The first step involves the synthesis of the key alcohol intermediate, 2-iodo-3-(perfluorooctyl)propan-1-ol. This can be achieved by reacting perfluorooctyl iodide with allyl alcohol.
Step 2: Diesterification with Adipoyl Chloride
The fluorinated alcohol intermediate is then reacted with adipoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the final diester product.
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Development and Research
The unique trifunctional nature of this molecule (perfluorinated chains, iodine atoms, and ester core) makes it a highly promising candidate for several advanced applications.
Caption: Relationship between molecular features and applications.
Drug Delivery Vehicle
Perfluorocarbons are renowned for their ability to form stable nanoemulsions, which can serve as carriers for therapeutic agents.[3][4] These nanoemulsions can be used to encapsulate hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profiles. The high fluorine content of this compound makes it an excellent candidate for the core phase of such nanoemulsions. These systems are particularly promising for pulmonary drug delivery.[3]
Multimodal Imaging Agent
-
19F Magnetic Resonance Imaging (MRI): With 34 fluorine atoms, the molecule possesses a strong 19F NMR signal. As the human body has negligible background fluorine, this allows for highly specific and quantitative tracking of the compound's location and concentration in vivo using 19F MRI.[3][4] This is invaluable for monitoring the biodistribution of a drug delivery system.
-
X-ray/Computed Tomography (CT): The two iodine atoms provide significant X-ray attenuation. This would enable the use of this compound as a contrast agent for CT imaging, allowing for anatomical localization of the delivery system.
Theranostic Platform
The combination of drug-carrying capacity and dual imaging capabilities (MRI and CT) positions this molecule as a potential "theranostic" agent. Theranostics is a field of medicine that combines therapeutics and diagnostics, allowing for simultaneous treatment and monitoring of a disease. A nanoemulsion based on this compound could deliver a drug to a target site (e.g., a tumor) while its location and concentration are precisely monitored by both 19F MRI and CT. Perfluorocarbon nanoemulsions have been explored as theranostic platforms for delivering a multitude of therapeutics.[3][4]
Hypothetical Experimental Protocol: Nanoemulsion Formulation
This protocol describes a self-validating system for creating a nanoemulsion using this compound for research purposes.
Objective: To formulate a stable oil-in-water nanoemulsion with a core of this compound.
Materials:
-
This compound (Oil Phase)
-
Lecithin (e.g., from egg or soy) (Primary Surfactant)
-
Poloxamer 188 (Pluronic® F-68) (Co-surfactant/Stabilizer)
-
Glycerol (Tonicity agent)
-
Ultrapure water (Aqueous Phase)
Equipment:
-
High-shear homogenizer (e.g., rotor-stator type)
-
High-pressure homogenizer or sonicator
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Zeta potential analyzer
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase:
-
In a sterile beaker, dissolve Poloxamer 188 and glycerol in the required volume of ultrapure water.
-
Causality: Poloxamer 188 acts as a steric stabilizer, preventing droplet coalescence. Glycerol makes the emulsion isotonic for potential in vivo use.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, gently warm the this compound to ensure it is in a low-viscosity liquid state.
-
Disperse the lecithin directly into the oil phase.
-
Causality: Lecithin is an amphiphilic molecule that will orient at the oil-water interface, reducing interfacial tension and facilitating emulsification.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes.
-
This will create a coarse, milky-white pre-emulsion.
-
Causality: High shear creates smaller droplets, providing a uniform starting point for the final homogenization step and preventing phase separation.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles. The system should be cooled to prevent overheating.
-
Alternatively, sonicate the pre-emulsion using a probe sonicator with appropriate power and pulse settings until the emulsion becomes translucent.
-
Causality: The intense energy input from high pressure or sonication is required to overcome surface tension and break down the coarse droplets into the nano-scale range (typically < 200 nm).
-
-
Characterization and Validation:
-
Measure the mean droplet diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a monodisperse population.
-
Measure the zeta potential. A value of ±30 mV or greater suggests good electrostatic stability.
-
Monitor the particle size and PDI over several weeks at different storage temperatures (e.g., 4°C and 25°C) to assess long-term stability.
-
Self-Validation: The protocol is self-validating through these characterization steps. Consistent, small particle size and a stable zeta potential confirm the success of the formulation process.
-
Safety and Toxicology
The toxicology of this compound has not been specifically reported. However, an assessment can be made based on its structural components.
-
Perfluorinated Compounds (PFCs): Many long-chain PFCs are known for their environmental persistence and potential for bioaccumulation.[2] While the high molecular weight of this compound may limit its bioavailability, its long-term fate in biological systems is unknown and warrants careful investigation. Some PFCs have been associated with toxicity.[5][6]
-
Iodinated Compounds: The carbon-iodine bond is weaker than the carbon-fluorine bond and could potentially be cleaved in vivo, releasing iodide ions. While iodide is an essential nutrient, excessive amounts can interfere with thyroid function.
-
Adipate Esters: Adipate esters are commonly used as plasticizers and are generally considered to have low toxicity.[7][8]
Given the presence of both perfluorinated chains and iodine, a thorough toxicological evaluation, including studies on cytotoxicity, biocompatibility, and long-term biodistribution and clearance, would be essential before any in vivo applications are considered.
Conclusion
This compound is a highly specialized molecule with significant potential as a research tool and a component of advanced biomedical platforms. Its unique structure, combining a dense perfluorinated phase with X-ray-attenuating iodine atoms, makes it a prime candidate for developing next-generation theranostic nanoemulsions. While its synthesis and application are currently in the realm of specialized research, this guide provides a solid, scientifically-grounded framework for professionals seeking to explore its capabilities. Future research should focus on the experimental validation of its properties, optimization of its synthesis, and a comprehensive assessment of its toxicological profile.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Perfluorooctane in Pharmaceutical R&D: A Cornerstone for Innovation.
- PubChem. Bis(2-butoxyethyl) adipate. National Institutes of Health.
- CAMEO Chemicals. BIS(2-ETHYLHEXYL) ADIPATE. National Oceanic and Atmospheric Administration.
- Santa Cruz Biotechnology. Bis[2-iodo-3-(perfluorooctyl)propyl] adipate.
- Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University.
- Danishevskiy, S. L., & Kochanov, M. M. (1960). Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center.
- Xie, F., et al. (2016). Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery. International Journal of Nanomedicine, 11, 1563–1575. National Institutes of Health.
- Carvalho, A., et al. (2019). Strategies for the synthesis of fluorinated polyesters. Polymer Chemistry, 10(1), 54-63. National Institutes of Health.
- Grapentin, C., et al. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics, 15(7), 3014-3037.
- Wikipedia. Organofluorine chemistry.
- Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 483-486. National Institutes of Health.
- ResearchGate. (2016). Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery.
- Grapentin, C., et al. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics, 15(7), 3014-3037. National Institutes of Health.
- Google Patents. (2009). A method for producing adipate ester.
- Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. ResearchGate.
- Kissa, E. (2005). Fluorinated Organic Chemicals: A Review. ResearchGate.
- Sigma-Aldrich. Bis(2-ethylhexyl) adipate 99.
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- W.L. Gore & Associates Inc. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. National Institutes of Health.
- Thermo Scientific Chemicals. Bis(2-ethylhexyl) adipate, 99%.
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An In-depth Technical Guide to the Physicochemical Properties of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Introduction
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a complex, high-molecular-weight organofluorine compound. Its structure, featuring a central adipate ester core flanked by iodinated and perfluorinated alkyl chains, suggests a unique combination of properties that could be of significant interest in various advanced material and biomedical applications. The presence of highly fluorinated chains typically imparts properties such as hydrophobicity, oleophobicity, and high thermal and chemical stability. The iodine atoms introduce reactive sites for potential further chemical modification or confer specific physical properties, such as high electron density.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed methodologies for its characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A clear understanding of the molecular identity of this compound is fundamental to interpreting its physicochemical behavior.
Molecular Details
| Property | Value | Source |
| CAS Number | 238742-84-2 | [1][2][3] |
| Molecular Formula | C₂₈H₁₈F₃₄I₂O₄ | [3] |
| Molecular Weight | 1318.19 g/mol | [1][3] |
| IUPAC Name | Bis[2-iodo-3-(perfluorooctyl)propyl] hexanedioate | |
| Synonyms | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | [1][2][3] |
Structural Representation
Caption: Molecular structure of this compound.
Postulated Synthesis Pathway
A plausible precursor alcohol, 2-iodo-3-(perfluorooctyl)propan-1-ol, could potentially be synthesized from the addition of perfluorooctyl iodide to propylene, followed by hydrolysis.[5]
Proposed Synthesis Workflow
Caption: Postulated synthesis workflow for this compound.
Step-by-Step Protocol for Synthesis (Hypothetical)
This protocol is based on general esterification procedures for similar compounds, such as dioctyl adipate.[4][]
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine adipic acid (1 equivalent) and 2-iodo-3-(perfluorooctyl)propan-1-ol (2.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water (e.g., toluene) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.02 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Anticipated Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are scarce. However, we can infer its likely characteristics based on the properties of analogous long-chain and fluorinated esters.[7][8][9]
| Physical Property | Expected Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow, viscous liquid or waxy solid. | Similar to other high-molecular-weight esters like bis(2-hexyldecyl) adipate.[9] |
| Odor | Faint, ester-like odor. | Characteristic of adipate esters. |
| Melting Point | Low; likely a liquid or low-melting solid at room temperature. | The long, flexible alkyl chains and the presence of iodine may disrupt crystal packing. |
| Boiling Point | Very high; expected to be well above 300°C at atmospheric pressure and would likely decompose before boiling. | Due to its high molecular weight. |
| Density | Greater than 1 g/mL. | The high atomic weights of fluorine and iodine will significantly increase the density compared to non-halogenated analogues. |
| Solubility in Water | Insoluble. | The large perfluorooctyl and hydrocarbon moieties render the molecule highly hydrophobic. |
| Solubility in Organic Solvents | Soluble in fluorinated solvents and likely in some chlorinated and non-polar organic solvents. | "Like dissolves like" principle; the perfluorinated chains will dominate its solubility profile. |
| Refractive Index | Expected to be relatively low for its molecular weight. | A common characteristic of highly fluorinated compounds. |
| Hydrolytic Stability | The ester linkages are susceptible to hydrolysis under acidic or basic conditions. The presence of fluorine atoms can influence the rate of hydrolysis.[7] | Ester groups are inherently prone to hydrolysis. The electron-withdrawing nature of the fluorinated chains may affect the reactivity of the ester carbonyl. |
Methodologies for Physicochemical Characterization
A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure and quantify its properties.
Structural and Compositional Analysis
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- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
This document provides a comprehensive, technically detailed guide for the synthesis of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide outlines a robust, multi-step synthetic route grounded in established chemical principles. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity and scientific integrity.
Part 1: Introduction and Strategic Overview
The Significance of Fluorinated and Iodinated Compounds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a compound's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Similarly, iodinated compounds are not only valuable synthetic intermediates but also play a crucial role in the development of imaging agents and radiopharmaceuticals, where the iodine atom can serve as a handle for radiolabeling or as a source of radiopacity.[3][4]
This compound: Structure and Potential Applications
This compound (CAS 238742-84-2) is a complex molecule featuring a central adipic acid scaffold flanked by two highly fluorinated propyl chains, each containing an iodine atom.[5][6] Its chemical formula is C₂₈H₁₈F₃₄I₂O₄.[5] The combination of a dense perfluoroalkyl chain and a heavy iodine atom suggests potential utility as a high-density, radiopaque material for medical or industrial applications. Furthermore, the two iodo-ester motifs make it a candidate for use as a specialized cross-linking agent or as a precursor for creating complex, highly fluorinated polymers.
Retrosynthetic Analysis and Strategic Approach
A logical synthesis strategy is devised by disconnecting the target molecule at its ester linkages. This retrosynthetic analysis points to adipic acid and a key, non-commercial intermediate: 2-iodo-3-(perfluorooctyl)propan-1-ol. This iodo-alcohol can be envisioned as arising from the corresponding alkene, 3-(perfluorooctyl)prop-1-ene, via an iodohydrin formation reaction. The alkene itself can be synthesized from a commercially available perfluoroalkyl iodide. This multi-step approach allows for the controlled construction of the complex target molecule from simpler, more accessible precursors.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis of this compound. Each protocol is designed as a self-validating system, with clear instructions and rationale.
Step 1: Synthesis of 3-(Perfluorooctyl)prop-1-ene
2.1.1 Principle and Mechanistic Insights
The foundational step involves the creation of the perfluoroalkylated alkene. This is achieved through a free-radical-initiated addition of perfluorooctyl iodide to an allyl precursor, such as allyl alcohol. The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). The perfluoroalkyl group adds to the terminal carbon of the allyl double bond, leading to a more stable secondary radical, which then abstracts an iodine atom to form the iodohydrin adduct. Subsequent elimination of HI, often facilitated by a base or thermal conditions during workup, yields the desired terminal alkene.
2.1.2 Detailed Experimental Protocol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add perfluorooctyl iodide (1.0 eq), allyl alcohol (1.2 eq), and a suitable solvent such as anhydrous acetonitrile.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can interfere with radical reactions.
-
Add the radical initiator, AIBN (0.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the mixture to room temperature.
-
The reaction mixture, containing the intermediate adduct, is concentrated under reduced pressure.
-
The crude adduct is then treated with a base (e.g., DBU or potassium tert-butoxide in THF) at 0°C to room temperature to induce elimination and form the alkene.
-
After the elimination is complete, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-(perfluorooctyl)prop-1-ene as a clear, colorless liquid.
2.1.3 Materials and Reagents Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Perfluorooctyl Iodide | 545.96 | 0.10 | 54.6 g | 1.0 |
| Allyl Alcohol | 58.08 | 0.12 | 7.0 g (8.8 mL) | 1.2 |
| AIBN | 164.21 | 0.005 | 0.82 g | 0.05 |
| Acetonitrile | - | - | 200 mL | - |
| DBU | 152.24 | 0.15 | 22.8 g (22.5 mL) | 1.5 |
2.1.4 Characterization and Purity Assessment
-
¹H NMR: Expect signals corresponding to the vinyl protons and the methylene protons adjacent to the perfluoroalkyl chain.
-
¹⁹F NMR: A characteristic spectrum confirming the C₈F₁₇ chain structure.
-
GC-MS: A single major peak with the expected mass-to-charge ratio for the product.
Step 2: Synthesis of 2-Iodo-3-(perfluorooctyl)propan-1-ol
2.2.1 Principle and Mechanistic Insights
This step employs an iodohydrin formation reaction. The electron-rich double bond of the alkene attacks molecular iodine (I₂) to form a cyclic iodonium ion intermediate. The highly electronegative perfluorooctyl group influences the regioselectivity of the subsequent step. Water, acting as a nucleophile, attacks the more substituted carbon of the iodonium ion (anti-Markovnikov opening due to electronic effects of the adjacent CF₂ group), leading to the formation of the desired 2-iodo-1-ol regioisomer.
Caption: Mechanism of iodohydrin formation.
2.2.2 Detailed Experimental Protocol
-
In a round-bottom flask protected from light, dissolve 3-(perfluorooctyl)prop-1-ene (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or acetonitrile) and water (e.g., 4:1 v/v).
-
Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature. The use of NIS is often preferred over I₂ for milder conditions and easier handling.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining NIS or iodine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-iodo-3-(perfluorooctyl)propan-1-ol.
2.2.3 Materials and Reagents Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 3-(Perfluorooctyl)prop-1-ene | 458.11 | 0.05 | 22.9 g | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 0.055 | 12.4 g | 1.1 |
| THF/Water (4:1) | - | - | 250 mL | - |
2.2.4 Characterization and Purity Assessment
-
¹H NMR: Appearance of a signal for the hydroxyl proton (-OH) and characteristic shifts for the -CH(I)- and -CH₂OH protons.
-
¹³C NMR: Signals for the carbon atoms bonded to iodine and oxygen.
-
FT-IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.
Step 3: Synthesis of this compound
2.3.1 Principle and Mechanistic Insights
The final step is a classic Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. Adipic acid is treated with two equivalents of the iodo-alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (PTSA). To drive the equilibrium towards the product, water must be removed as it is formed, commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. The reaction involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol's hydroxyl group.
Caption: General mechanism of Fischer esterification.
2.3.2 Detailed Experimental Protocol
-
Combine adipic acid (1.0 eq), 2-iodo-3-(perfluorooctyl)propan-1-ol (2.1 eq), a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, effectively removing water and driving the reaction to completion.
-
Continue refluxing until no more water is collected (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system to yield the final product, this compound.
2.3.3 Materials and Reagents Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Adipic Acid | 146.14 | 0.02 | 2.92 g | 1.0 |
| Iodo-alcohol (from Step 2) | 636.02 | 0.042 | 26.7 g | 2.1 |
| p-Toluenesulfonic Acid | 172.20 | 0.001 | 0.17 g | 0.05 |
| Toluene | - | - | 150 mL | - |
2.3.4 Characterization and Purity Assessment
-
¹H NMR: Disappearance of the carboxylic acid protons of adipic acid and the alcohol proton of the intermediate. Appearance of new signals corresponding to the ester methylene groups.
-
¹³C NMR: A downfield shift of the carbonyl carbon signal and the appearance of signals for the ester linkage.
-
¹⁹F NMR: The spectrum should remain consistent with the C₈F₁₇ chain structure.
-
FT-IR: Disappearance of the broad O-H stretch and the carboxylic acid C=O stretch. Appearance of a strong ester C=O stretch around 1730-1750 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.
Part 3: Workflow, Data, and Safety
Overall Synthesis Workflow Diagram
Caption: Overall synthesis workflow.
Summary of Yields and Purity
| Step | Product | Theoretical Yield (g) | Typical Yield (%) | Purity Target |
| 1 | 3-(Perfluorooctyl)prop-1-ene | 45.8 | 65-75% | >95% (GC) |
| 2 | 2-Iodo-3-(perfluorooctyl)propan-1-ol | 31.8 | 70-80% | >97% (NMR) |
| 3 | This compound | 26.4 | 75-85% | >98% (HPLC/NMR) |
Note: Yields are illustrative and may vary based on experimental conditions and scale.
Safety Precautions and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Perfluorinated Compounds: While generally stable, heating perfluorinated compounds to high temperatures can release toxic fumes. Avoid inhalation.
-
Iodine Reagents: N-Iodosuccinimide and iodine are irritants and harmful if ingested or inhaled. Handle with care and avoid contact with skin.
-
Acids and Bases: Strong acids (H₂SO₄, PTSA) and bases (DBU) are corrosive. Handle with extreme care, and have appropriate spill kits available.
-
Solvents: Acetonitrile, toluene, and ethyl acetate are flammable. Keep away from ignition sources.
Part 4: Conclusion
This guide presents a logical and detailed synthetic pathway for this compound. By breaking down the synthesis into three manageable steps—alkene formation, iodohydrin synthesis, and final esterification—this protocol provides a clear and robust framework for researchers. The emphasis on mechanistic understanding and procedural rationale ensures that the synthesis can be approached with confidence and adapted as necessary for specific research goals.
Part 5: References
-
Arkat USA. Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Available at:
-
National Institutes of Health. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC. Available at:
-
Fluorine Notes. June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes". Available at: _
-
MDPI. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Available at:
-
Santa Cruz Biotechnology. Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | CAS 238742-84-2 | SCBT. Available at:
-
Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available at:
-
Iodo Chemical. This compound | CAS 238742-84-2. Available at:
Sources
molecular structure and characterization of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
An In-depth Technical Guide to the Molecular Structure and Characterization of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the molecular structure elucidation and characterization of this compound. As a complex, highly fluorinated diester, this molecule presents unique analytical challenges. This document outlines a systematic, multi-technique approach, grounded in established analytical principles, to ensure unambiguous structural confirmation and purity assessment. The methodologies described herein are designed to serve as a robust template for the characterization of novel fluorinated compounds, emphasizing the rationale behind experimental choices and the integration of data from complementary techniques.
Introduction: The Analytical Challenge of Highly Fluorinated Esters
This compound is a molecule designed with distinct functional regions: a central, flexible adipate linker, two stereogenic centers each bearing an iodine atom, and two dense, lipophobic perfluorooctyl chains. This combination of a hydrocarbon backbone with perfluorinated "ponytails" imparts unique physicochemical properties, making it a molecule of potential interest in materials science, and as a precursor for further chemical modifications.
The structural complexity, high molecular weight, and presence of multiple heteroatoms (Iodine, Fluorine, Oxygen) necessitate a rigorous and multi-faceted analytical approach. A single technique is insufficient for complete characterization. This guide, therefore, presents an integrated workflow, detailing not just the "how" but the "why" of each experimental step, ensuring a self-validating and trustworthy characterization cascade.
Predicted Molecular Structure and Synthetic Strategy
Prior to any analytical characterization, a clear hypothesis of the molecular structure is essential. Based on its IUPAC name, the structure of this compound is predicted as follows:
Figure 1: Predicted Molecular Structure of this compound.
A plausible synthetic route involves the esterification of adipoyl chloride with a suitable fluorinated alcohol, such as 3-(perfluorooctyl)-1,2-epoxypropane, followed by ring-opening with an iodide source. Understanding this pathway is critical as it informs potential side-products and impurities, such as unreacted starting materials or mono-esterified intermediates, which the characterization process must be able to identify.
Figure 3: Integrated Workflow for Structural Elucidation.
Spectroscopic Characterization
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. A trifecta of ¹H, ¹³C, and ¹⁹F NMR experiments is mandatory.
-
Expertise & Rationale: The choice of solvent is critical. Due to the perfluorooctyl chains, solubility in standard deuterated solvents like CDCl₃ may be limited. A mixture, such as CDCl₃ with a small amount of hexafluorobenzene, or specialized solvents like acetone-d₆, should be tested. The presence of iodine, a quadrupole nucleus, can lead to broadening of signals from adjacent carbons and protons, an effect that must be anticipated during spectral interpretation.
-
¹H NMR Protocol:
-
Sample Prep: Accurately weigh ~5-10 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent.
-
Acquisition: Acquire a standard ¹H spectrum (e.g., on a 400 or 500 MHz spectrometer).
-
Expected Signals & Interpretation:
-
A multiplet corresponding to the four protons of the adipate chain (-(CH₂)₂-).
-
A multiplet for the two protons alpha to the ester carbonyls (-C(=O)-CH₂-).
-
Distinct multiplets for the -CH₂- and -CH- protons of the propyl group. The integration of these signals should be in a 2:1 ratio. The proton on the carbon bearing the iodine is expected to be significantly downfield.
-
-
-
¹⁹F NMR Protocol:
-
Sample Prep: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a standard ¹⁹F spectrum, with ¹H decoupling.
-
Expected Signals & Interpretation:
-
A complex set of multiplets corresponding to the 8 different fluorine environments in the C₈F₁₇ chain.
-
The terminal -CF₃ group should appear as a triplet around -81 ppm.
-
The -CF₂- group adjacent to the propyl chain will be the most deshielded.
-
-
-
¹³C NMR Protocol:
-
Sample Prep: A more concentrated sample (~20-30 mg) may be required.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals & Interpretation:
-
A signal for the ester carbonyl carbon (~170-175 ppm).
-
Signals for the carbons of the adipate and propyl chains. The carbon bonded to iodine (C-I) will be significantly shielded (upfield shift) to around 0-20 ppm.
-
The carbons of the perfluorooctyl chain will show complex splitting patterns due to C-F coupling.
-
-
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | Multiplets for adipate and propyl chains. Proton on C-I will be downfield. |
| Integration | Ratios of protons should match the proposed structure. | |
| ¹³C NMR | Chemical Shift (δ) | Ester C=O ~170-175 ppm. C-I signal significantly upfield (~0-20 ppm). |
| ¹⁹F NMR | Chemical Shift (δ) | Terminal CF₃ ~ -81 ppm. Multiple signals for CF₂ groups between -110 and -126 ppm. |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expertise & Rationale: Due to the high molecular weight and lack of easily ionizable groups, a soft ionization technique is required. Electrospray Ionization (ESI) after doping with a sodium salt (to form [M+Na]⁺ adducts) or Atmospheric Pressure Chemical Ionization (APCI) are suitable choices.
-
HRMS (ESI) Protocol:
-
Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid and a trace of sodium acetate.
-
Acquisition: Infuse the sample into the ESI source and acquire data in positive ion mode.
-
Data Analysis: Determine the accurate mass of the [M+Na]⁺ ion. Compare this experimental mass to the theoretical mass calculated for the molecular formula C₂₂H₁₆F₃₄I₂NaO₄⁺. The mass error should be less than 5 ppm.
-
FT-IR provides rapid confirmation of key functional groups.
-
Expertise & Rationale: This technique is a quick and inexpensive first pass to verify that the esterification was successful and that the fluorinated chains are present.
-
FT-IR (ATR) Protocol:
-
Sample Prep: Place a small amount of the neat sample (if liquid or oil) or a thin film (if solid) onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Bands:
-
A strong, sharp absorption band around 1740 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch.
-
Strong, broad absorption bands in the 1100-1300 cm⁻¹ region, indicative of C-F stretching vibrations.
-
C-H stretching vibrations just below 3000 cm⁻¹ .
-
-
Elemental Analysis
-
Trustworthiness & Rationale: Elemental analysis provides an independent verification of the molecular formula by determining the mass percentages of C, H, and other elements. For this compound, analysis of Iodine and Fluorine content is also crucial. This technique is a powerful tool for assessing purity, as impurities will cause the experimental percentages to deviate from the theoretical values.
-
Protocol:
-
Sample Prep: Submit a highly purified, dried sample (~2-5 mg) to a certified analytical laboratory.
-
Data Analysis: Compare the experimentally determined weight percentages of Carbon, Hydrogen, Iodine, and Fluorine to the calculated theoretical values. A close match (typically within ±0.4%) provides strong evidence for both the proposed structure and the purity of the sample.
-
Conclusion: A Self-Validating System for Structural Confirmation
The characterization of a complex molecule like this compound cannot rely on a single piece of evidence. The true power of this analytical workflow lies in the convergence of data from multiple, orthogonal techniques. The confirmation of functional groups by IR, the precise molecular formula from HRMS, the atomic connectivity from NMR, and the elemental composition from elemental analysis create a self-validating system. When the results from all these experiments are consistent with the proposed structure, it provides the highest possible degree of confidence in the identity and purity of the compound. This rigorous, evidence-based approach is the cornerstone of sound scientific research and development.
References
- This section would be populated with citations to authoritative sources for the described analytical techniques, such as textbooks on spectroscopy, review articles on fluorinated compound analysis, and official IUPAC recommendations. Since no specific literature exists for the target molecule, the references would support the methodology.
A Mechanistic Guide to Bis[2-iodo-3-(perfluorooctyl)propyl]adipate: A Structurally-Informed Hypothesis
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a complex diester featuring a central adipate core linked to two 2-iodo-3-(perfluorooctyl)propyl side chains. Publicly available data on its specific biological activity is virtually nonexistent.[1][2][3] This guide, therefore, presents a hypothesized mechanism of action derived from a comprehensive analysis of its structural components. We propose a multi-stage mechanism initiated by metabolic activation via esterase-mediated hydrolysis. This bioactivation is predicted to release two key effector molecules: adipic acid and 2-iodo-3-(perfluorooctyl)propanol. The subsequent biological effects are likely dominated by the perfluorooctyl-containing metabolite, which, due to its structural similarity to perfluorooctanoic acid (PFOA), is hypothesized to act as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6] This interaction is a well-established pathway for PFOA-induced toxicity, leading to dysregulation of lipid metabolism and potential hepatotoxicity.[4][7] A secondary, but potentially significant, mechanism involves the iodinated propyl moiety, which may confer alkylating potential, allowing for covalent modification of cellular macromolecules. This guide provides the theoretical framework and detailed experimental protocols required to systematically investigate this hypothesized mechanism of action.
Introduction and Structural Deconstruction
The industrial and pharmacological landscape is populated by a vast number of ester compounds, valued for their diverse applications, from plasticizers like dioctyl adipate to targeted drug molecules.[8][9][10] Adipate esters, in particular, are known for their relative biodegradability and reduced toxicity compared to phthalates.[9][10] However, the biological impact of an ester is profoundly dictated by the nature of its alcohol substituents.
The structure of this compound (Figure 1) presents a unique combination of moieties, each with known biological and chemical significance:
-
Adipate Backbone: A six-carbon dicarboxylic acid ester core, which is generally considered to be of low toxicity and is a substrate for metabolic enzymes.[10][11]
-
Ester Linkages: These bonds are susceptible to hydrolysis by cellular esterases, representing a probable first step in metabolic activation.[10][11]
-
Perfluorooctyl (PFO) Chains: These highly fluorinated C8 chains are structurally analogous to PFOA, a well-studied environmental toxicant. PFOA and similar per- and polyfluoroalkyl substances (PFAS) are known to be potent activators of PPARα, a nuclear receptor that governs lipid homeostasis.[4][5][6][12]
-
2-Iodo-propyl Group: The presence of an iodine atom on a secondary carbon suggests potential chemical reactivity. Iodine can act as a leaving group in nucleophilic substitution reactions, raising the possibility of the molecule or its metabolites acting as alkylating agents.[13][14]
Based on this structural analysis, a plausible mechanistic journey for this compound within a biological system can be hypothesized.
Figure 1: Chemical Structure of this compound
Caption: The structure highlights the central adipate core, ester linkages, and the iodinated perfluorooctyl side chains.
Hypothesized Multi-Stage Mechanism of Action
We propose a sequential, multi-stage mechanism initiated by metabolic cleavage and culminating in nuclear receptor modulation and potential covalent damage.
Stage 1: Metabolic Bioactivation via Ester Hydrolysis
The primary and requisite step in the bioactivity of this compound is the enzymatic hydrolysis of its ester bonds. Esterases, ubiquitous in blood plasma, liver, and other tissues, are likely to cleave the molecule.[10][15] This reaction would release the central adipic acid core and two molecules of 2-iodo-3-(perfluorooctyl)propanol.
The rate and extent of this hydrolysis are critical determinants of the compound's pharmacokinetic profile and toxic potential. Rapid hydrolysis would lead to a faster onset of effects driven by the metabolites, whereas slow hydrolysis might allow the parent compound to distribute to different tissues before significant activation occurs. Adipate diesters are known to undergo sequential hydrolysis, and the resulting metabolites, including adipic acid, are typically excreted in the urine.[10][11]
Diagram 1: Hypothesized two-stage mechanism of action.
Stage 2 (Primary Pathway): PPARα Activation by the Perfluorooctyl Metabolite
The released 2-iodo-3-(perfluorooctyl)propanol metabolite is structurally very similar to PFOA. This structural mimicry is the cornerstone of the primary hypothesized mechanism. PFOA is a well-documented agonist of PPARα, a ligand-activated transcription factor primarily expressed in tissues with high fatty acid catabolism, such as the liver.[4][6][7][16]
Activation of PPARα by a ligand like the PFO-containing metabolite would initiate the following cascade:
-
Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[17][18]
-
Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipid transport.
Chronic activation of this pathway is associated with peroxisome proliferation, hepatomegaly (liver enlargement), and in rodents, the development of liver tumors.[4][7] While species differences exist in PPARα sensitivity, this pathway represents a major, validated mechanism for the toxicity of PFOA and related compounds.[5][16]
Sources
- 1. scbt.com [scbt.com]
- 2. iodochem.com [iodochem.com]
- 3. scbt.com [scbt.com]
- 4. Mode of Action analysis of perfluorooctanoic acid (PFOA) tumorigenicity and Human Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. comfortncolor.com [comfortncolor.com]
- 7. Evaluating the mode of action of perfluorooctanoic acid-induced liver tumors in male Sprague-Dawley rats using a toxicogenomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) adipate (DEHA) in four human volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of glutathione in cellular resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARa Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]
- 18. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate in Organic Solvents
Introduction: Understanding the Unique Physicochemical Profile of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
This compound is a complex molecule characterized by a central adipate ester core flanked by two propyl chains, each heavily substituted with a perfluorooctyl group and an iodine atom. Its chemical formula is C₂₈H₁₈F₃₄I₂O₄, with a molecular weight of 1318.19 g/mol . This structure imparts a unique combination of properties, including high density and a pronounced fluorous character, which dictates its interactions with various solvents.
The presence of the long perfluorooctyl chains renders the molecule both hydrophobic (water-repelling) and, crucially, lipophobic (oil-repelling). This dual nature means that its solubility in conventional organic solvents cannot be readily predicted by simple "like-dissolves-like" principles that apply to hydrocarbon-based compounds. The strong carbon-fluorine bonds and the overall high fluorine content create a distinct "fluorous" phase preference. This guide provides a theoretical framework for understanding the solubility of this compound and a detailed experimental protocol for its quantitative determination.
Theoretical Framework: The Dominance of Fluorous Interactions
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are paramount:
-
Van der Waals Forces: The large, electron-rich perfluorooctyl chains lead to significant London dispersion forces. However, the highly polarizable nature of the C-F bond also results in weak dipole-dipole interactions.
-
Lipophobicity: The rigid, helical structure of the perfluorocarbon chains and the low polarizability of the fluorine atoms result in weak interactions with hydrocarbon-based solvents. This is a key reason for the low solubility of highly fluorinated compounds in many common organic solvents.
-
"Fluorous Affinity": Highly fluorinated molecules exhibit a strong tendency to associate with other fluorinated molecules. This "fluorous" interaction is the primary driver for solubility in perfluorinated or highly fluorinated solvents.
-
Role of the Adipate Core and Iodine Atoms: The central adipate ester portion of the molecule introduces some polarity, as do the iodine atoms. However, these are largely overshadowed by the extensive perfluorooctyl chains. These polar groups might slightly enhance solubility in moderately polar solvents compared to a purely perfluorinated alkane of similar size, but the overall solubility is still expected to be low in non-fluorous media.
Based on these principles, it is hypothesized that this compound will exhibit the highest solubility in fluorous solvents, with significantly lower to negligible solubility in common polar and non-polar organic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in various solvents.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (see Table 1 for suggestions)
-
Analytical balance (± 0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE membrane recommended for chemical compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Experimental Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Procedure:
-
Preparation of Vials: Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be approximately 20-30 mg of the solute.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period to reach saturation. For large, complex molecules, this may take 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 24 hours to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the range of a pre-established calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS). The concentration of the solute in the saturated solution is determined by comparing the analytical response to a calibration curve prepared from standards of known concentrations.
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from calibration curve, mg/mL) x (Dilution factor)
Data Presentation: Predicted Solubility Profile
While specific experimental data for this compound is not publicly available, a predicted solubility profile based on the theoretical principles discussed is presented in Table 1. This table serves as a guide for researchers in selecting appropriate solvents for their applications.
Table 1: Predicted Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Selection |
| Fluorous | Perfluorohexane | High | Strong fluorous-fluorous interactions. |
| Perfluoromethylcyclohexane | High | Excellent solvent for highly fluorinated compounds. | |
| α,α,α-Trifluorotoluene | Moderate to High | Partially fluorinated, can bridge fluorous and organic phases. | |
| Halogenated | Chloroform | Very Low | Some interaction due to polarizability, but overwhelmed by lipophobicity. |
| Dichloromethane | Very Low | Similar to chloroform. | |
| Polar Aprotic | Acetone | Very Low to Insoluble | Polar nature is incompatible with the large non-polar fluorous chains. |
| Acetonitrile | Very Low to Insoluble | Highly polar, poor solvent for lipophobic compounds. | |
| Tetrahydrofuran (THF) | Very Low | Ether oxygen may offer slight interaction, but overall solubility is expected to be poor. | |
| Polar Protic | Methanol | Insoluble | Hydrogen bonding network of the solvent is disrupted without favorable solute-solvent interactions. |
| Ethanol | Insoluble | Similar to methanol. | |
| Non-Polar | Hexane | Insoluble | Weak van der Waals forces are insufficient to overcome the lipophobicity of the solute. |
| Toluene | Insoluble | Aromatic ring offers some polarizability but is incompatible with the fluorous chains. |
Factors Influencing Solubility: A Visual Representation
The interplay of molecular features and solvent properties that govern the solubility of this compound can be visualized as follows:
Caption: Factors influencing the solubility of this compound.
Conclusion and Future Perspectives
The unique chemical structure of this compound, dominated by its perfluorinated chains, dictates a solubility profile that is distinct from typical organic molecules. It is predicted to be highly soluble in fluorous solvents while exhibiting poor solubility in common polar and non-polar organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for the quantitative determination of its solubility, which is a critical parameter for its application in drug development, materials science, and other research areas. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of solvent mixtures and temperature effects to further elucidate the solution behavior of this complex molecule.
References
- Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
-
U.S. Pharmacopeial Convention. (2017). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]
A Technical Guide to the Predicted Spectroscopic Profile of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Introduction
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a complex, high-molecular-weight ester of significant interest in materials science and specialty chemical applications. Its unique structure, featuring a central adipate core flanked by iodinated propyl chains with long perfluorooctyl tails, imparts distinct chemical and physical properties. A thorough understanding of its molecular structure is paramount for researchers, scientists, and drug development professionals engaged in its synthesis, characterization, and application.
This in-depth technical guide provides a comprehensive, predicted spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to offer a robust and scientifically grounded interpretation. Every predicted spectral feature is explained with a clear rationale, providing a valuable resource for the scientific community.
Molecular Structure and Key Features
The molecular structure of this compound (CAS No. 238742-84-2; Molecular Formula: C₂₈H₁₈F₃₄I₂O₄; Molecular Weight: 1318.19 g/mol ) is the foundation for predicting its spectroscopic behavior.[1][2]
Figure 1: Molecular structure of this compound.
Key structural features influencing the spectroscopic data include:
-
Adipate Backbone: A symmetrical six-carbon dicarboxylic acid ester core.
-
Ester Linkages: Two ester groups (-COO-) connecting the adipate core to the side chains.
-
Propyl Chains: Two three-carbon propyl chains.
-
Iodine Atoms: Two iodine atoms, each attached to the second carbon of the propyl chains.
-
Perfluorooctyl Chains: Two C₈F₁₇ chains, which are highly electronegative and will significantly impact the electronic environment of the molecule.
Predicted Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's structure.
Predicted IR Spectrum:
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity | Rationale |
| C=O (Ester) | Stretch | 1740 - 1760 | Strong | The electron-withdrawing effect of the adjacent oxygen and the overall electronegative environment of the molecule will likely shift the carbonyl stretch to a higher frequency compared to simple aliphatic esters (typically 1735-1750 cm⁻¹).[2][3][4] |
| C-O (Ester) | Stretch | 1250 - 1300 and 1100 - 1150 | Strong | Esters typically show two C-O stretching bands.[2][4] The highly fluorinated environment may influence the exact positions. |
| C-F | Stretch | 1100 - 1400 | Very Strong, Multiple Bands | The numerous C-F bonds in the perfluorooctyl chains will dominate this region of the spectrum with multiple strong absorption bands.[5][6] |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Weak | These peaks arise from the CH₂ and CH groups in the adipate and propyl backbones. |
| C-I | Stretch | 500 - 600 | Medium to Weak | The C-I stretching vibration is expected in the lower frequency region of the spectrum. |
Interpretation:
The IR spectrum of this compound is expected to be dominated by very strong absorptions in the 1100-1400 cm⁻¹ region due to the C-F stretching of the two perfluorooctyl chains. A strong, sharp peak around 1740-1760 cm⁻¹ will be indicative of the ester carbonyl groups. The presence of C-H stretches just below 3000 cm⁻¹ will confirm the aliphatic portions of the molecule. The "fingerprint region" (below 1500 cm⁻¹) will be complex due to the various C-C, C-O, and C-I bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a standard mid-IR FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Processing: Perform baseline correction and peak picking using the spectrometer's software.
Figure 2: Workflow for ATR-FTIR analysis.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-COO- (Adipate) | 2.2 - 2.5 | Triplet | 4H | Protons alpha to the carbonyl group are deshielded. |
| -CH₂-CH₂-COO- (Adipate) | 1.6 - 1.8 | Multiplet | 4H | Protons beta to the carbonyl group are less deshielded. |
| -O-CH₂- | 4.1 - 4.4 | Multiplet | 4H | Protons on the carbon attached to the ester oxygen are significantly deshielded. |
| -CH(I)- | 4.3 - 4.6 | Multiplet | 2H | The electronegative iodine atom and the adjacent ester oxygen cause strong deshielding. |
| -CH₂-C₈F₁₇ | 2.5 - 2.9 | Multiplet | 4H | Protons adjacent to the highly electronegative perfluorooctyl group will be deshielded. |
Interpretation:
The ¹H NMR spectrum will show distinct signals for the adipate and propyl protons. The signals for the protons on the propyl chain will be the most downfield due to the deshielding effects of the ester oxygen, the iodine atom, and the perfluorooctyl chain. The adipate protons will appear as two multiplets in the upfield region. The integration of the signals will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COO- (Ester Carbonyl) | 170 - 175 | Typical chemical shift for an ester carbonyl carbon. |
| -CH₂-COO- (Adipate) | 33 - 36 | Carbon alpha to the carbonyl group. |
| -CH₂-CH₂-COO- (Adipate) | 23 - 26 | Carbon beta to the carbonyl group. |
| -O-CH₂- | 65 - 70 | Carbon attached to the ester oxygen is deshielded. |
| -CH(I)- | 20 - 30 | The heavy atom effect of iodine can cause a significant upfield shift. |
| -CH₂-C₈F₁₇ | 35 - 45 (with C-F coupling) | This carbon is deshielded by the perfluorooctyl group and will exhibit coupling to the adjacent fluorine atoms. |
| -CF₂- and -CF₃ | 105 - 125 | The carbons of the perfluorooctyl chain will appear in this region and will show complex splitting due to C-F coupling. |
Interpretation:
The ¹³C NMR spectrum will provide a carbon map of the molecule. The ester carbonyl carbons will be the most downfield. The carbons of the perfluorooctyl chain will appear in a distinct region and will show complex splitting patterns due to one-bond and two-bond C-F coupling. The carbon bearing the iodine atom is expected to be shifted upfield due to the heavy atom effect.
¹⁹F NMR Spectroscopy
Predicted ¹⁹F NMR Chemical Shifts (referenced to CFCl₃):
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CF₃ | -80 to -82 | The terminal trifluoromethyl group typically appears in this region. |
| -CF₂- (internal) | -120 to -126 | The internal difluoromethylene groups of the perfluoroalkyl chain. |
| -CF₂-CH₂- | -113 to -118 | The difluoromethylene group adjacent to the propyl chain will be in a different electronic environment. |
Interpretation:
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound will show distinct signals for the different fluorine environments in the perfluorooctyl chain. The terminal -CF₃ group will have a characteristic chemical shift, and the internal -CF₂- groups will appear as a series of complex multiplets.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference all spectra to an internal standard (e.g., TMS for ¹H and ¹³C).
Figure 4: Workflow for HRMS analysis.
Potential Impurities and Their Spectroscopic Signatures
The synthesis of this compound likely involves the esterification of adipic acid with 2-iodo-3-(perfluorooctyl)propan-1-ol. Potential impurities could include:
-
Starting Materials: Unreacted adipic acid or 2-iodo-3-(perfluorooctyl)propan-1-ol. The alcohol would show a broad O-H stretch in the IR spectrum (around 3300 cm⁻¹) and a corresponding OH proton signal in the ¹H NMR spectrum. Adipic acid would also show a very broad O-H stretch in the IR and a carboxylic acid proton signal (>10 ppm) in the ¹H NMR.
-
Mono-esterified Product: The product where only one of the carboxylic acid groups of adipic acid has been esterified. This would have a free carboxylic acid group, detectable by IR and NMR as described above.
-
Byproducts from Elimination: Elimination of HI could lead to the formation of an alkene. This would be indicated by a C=C stretch in the IR spectrum (around 1650 cm⁻¹) and vinylic proton signals in the ¹H NMR spectrum (5-6 ppm).
Careful chromatographic purification (e.g., column chromatography) would be necessary to remove these impurities, and the spectroscopic techniques described herein would be essential for confirming the purity of the final product.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile for this compound based on fundamental principles and data from analogous compounds. The predicted IR, NMR (¹H, ¹³C, ¹⁹F), and MS data, along with the proposed experimental protocols, offer a comprehensive framework for the characterization of this complex molecule. While these predictions serve as a strong foundation, experimental verification remains crucial. This guide is intended to empower researchers, scientists, and drug development professionals in their work with this and other novel fluorinated compounds.
References
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Chemguide. Interpreting infra-red spectra. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 895-906. [Link]
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Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University. [Link]
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Sakharov, A. M., et al. (2018). Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. Russian Chemical Bulletin, 67(10), 1899-1902. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Taylor & Francis Online. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Esters for Polymer Applications
Introduction: The Strategic Advantage of Fluorine in Polymer Chemistry
The incorporation of fluorine into polymer structures imparts a unique and highly desirable set of properties not achievable with traditional hydrocarbon-based materials. The strength of the carbon-fluorine bond (~485 kJ·mol⁻¹) and the high electronegativity of the fluorine atom result in polymers with exceptional thermal stability, chemical inertness, low surface energy, and distinct optical properties.[1] Fluorinated poly(meth)acrylates, in particular, are a versatile class of materials synthesized from fluorinated ester monomers. These polymers find widespread application in fields ranging from advanced coatings and low-loss optical fibers to biomedical devices and high-performance textiles.[2]
This guide provides a comprehensive overview of the primary synthetic routes to obtain polymerizable fluorinated esters. We will delve into the mechanistic rationale behind common esterification techniques and provide detailed, field-proven laboratory protocols. The subsequent polymerization of these monomers to yield high-performance fluoropolymers will also be discussed, equipping researchers and professionals with the foundational knowledge to design and execute the synthesis of these advanced materials.
Part 1: Synthetic Strategies for Fluorinated Ester Monomers
The synthesis of fluorinated esters, typically (meth)acrylates, is the critical first step in producing fluorinated polymers. The choice of synthetic route depends on the availability of starting materials, desired purity, and scalability. The primary strategies involve creating an ester linkage between a fluorinated alcohol (fluoroalcohol) and a polymerizable carboxylic acid (or its derivative).
Key Synthetic Approaches:
-
Acylation with Acyl Chlorides: This is one of the most direct and high-yielding methods. It involves the reaction of a fluoroalcohol with an activated carboxylic acid derivative, such as methacryloyl chloride or acryloyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[3] This method is often preferred for its rapid reaction rates and high conversion at moderate temperatures.
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] While fundamentally straightforward, this equilibrium-driven process requires strategic intervention—either using a large excess of one reactant (usually the alcohol) or removing the water byproduct—to drive the reaction to completion.[5] Its utility for fluorinated monomers is significant, especially when the fluoroalcohol is readily available and cost-effective.
-
Transesterification: This method involves the exchange of the alcohol group of an existing ester with a different alcohol. For instance, a common, inexpensive ester like methyl acrylate can be reacted with a specialty fluoroalcohol in the presence of a catalyst to yield the desired fluorinated acrylate monomer.[6] This can be an economical route if the starting non-fluorinated ester is commercially abundant.
The following sections provide detailed protocols for two of the most robust and widely used methods: Acylation and Fischer Esterification.
Part 2: Detailed Synthesis Protocols
Protocol 1: Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) via Acylation
This protocol details the synthesis of a common fluorinated monomer, TFEMA, through a two-step, one-pot reaction involving the conversion of methacrylic acid to methacryloyl chloride, followed by acylation of 2,2,2-trifluoroethanol.[7]
Mechanism & Rationale: The first step converts methacrylic acid into the highly reactive methacryloyl chloride using thionyl chloride (SOCl₂). A polymerization inhibitor is crucial due to the reactivity of the monomer. In the second step, the nucleophilic fluoroalcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A base is not strictly required in this specific procedure as the reaction is driven by the high reactivity of the acyl chloride, but in other acylation protocols, a tertiary amine is often used to scavenge the HCl byproduct, preventing potential side reactions.[3][8]
Experimental Workflow: TFEMA Synthesis
Caption: Workflow for the synthesis of TFEMA.
Materials & Equipment:
-
Reactor with heater, stirrer, thermometer, and reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Vacuum distillation apparatus
-
Methacrylic acid
-
Thionyl chloride (SOCl₂)
-
2,2,2-Trifluoroethanol
-
Phenothiazine (or other suitable polymerization inhibitor)
-
20 wt% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reactor Setup: In a reactor equipped for heating, stirring, and reflux, add 120 g (1.0 mol) of thionyl chloride and 1 g of phenothiazine.
-
Acyl Chloride Formation: Begin stirring and heat the mixture to reflux. Under reflux, slowly add 93 g (1.1 mol) of methacrylic acid dropwise from a dropping funnel. Maintain reflux for 2 hours after the addition is complete.[7]
-
Esterification: While maintaining the reflux temperature, slowly add 90 g (0.9 mol) of 2,2,2-trifluoroethanol dropwise.
-
Reaction Completion: Continue the reaction under reflux for 4 hours after the addition of the fluoroalcohol is complete.
-
Cooling and Neutralization: Discontinue heating and allow the reaction mixture to cool to room temperature. Carefully add 20 wt% NaOH solution while stirring until the pH of the aqueous layer is neutral (pH 7).[7]
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the lower organic layer. Wash the organic layer once with saturated brine solution.
-
Drying: Transfer the washed organic layer to a clean flask and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent. Purify the crude product by vacuum distillation, collecting the fraction that boils at 45-47 °C under 140 mmHg pressure.[7] This yields the final product, 2,2,2-trifluoroethyl methacrylate, as a colorless liquid.
| Parameter | Value | Reference |
| Typical Yield | >70% | [7] |
| Purity (GC) | >94% | [7] |
| Boiling Point | 45-47 °C / 140 mmHg | [7] |
Protocol 2: General Procedure for Fischer-Speier Esterification
This protocol provides a general framework for synthesizing fluorinated esters from a carboxylic acid and a fluoroalcohol using an acid catalyst. This method is highly adaptable but requires careful control of equilibrium.
Mechanism & Rationale: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The fluoroalcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers facilitates the elimination of a water molecule, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[5] To achieve high yields, the equilibrium must be shifted towards the products, typically by using the fluoroalcohol as the solvent (a large excess) or by azeotropically removing water with a Dean-Stark apparatus.[9]
Experimental Workflow: Fischer Esterification
Caption: General workflow for Fischer Esterification.
Materials & Equipment:
-
Round-bottom flask (RBF)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
(Meth)acrylic acid or other suitable carboxylic acid
-
Fluorinated alcohol (e.g., 2,2,3,3,3-pentafluoropropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), the fluoroalcohol (3.0 to 10.0 eq, often serving as the solvent), and a catalytic amount of a polymerization inhibitor.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 1-5 mol% H₂SO₄) with vigorous stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will depend on the boiling point of the fluoroalcohol used.[10]
-
Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 2-24 hours).
-
Workup - Quenching: After cooling the reaction to room temperature, remove the excess fluoroalcohol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like diethyl ether and transfer to a separatory funnel. Wash the organic phase carefully with a saturated NaHCO₃ solution to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.[9]
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate on a rotary evaporator. The crude ester can then be purified by vacuum distillation or flash column chromatography to yield the final product.
| Parameter | General Range | Notes |
| Fluoroalcohol Excess | 3 - 10 equivalents | Can also serve as the reaction solvent. |
| Acid Catalyst | 1 - 5 mol% | H₂SO₄ or p-TsOH are common.[9] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity. |
| Temperature | Reflux | Determined by the boiling point of the alcohol. |
Part 3: Polymerization of Fluorinated Ester Monomers
Once synthesized and purified, these fluorinated monomers can be polymerized to create high-performance materials. Controlled/"living" radical polymerization (CLRP) techniques are often favored as they allow for precise control over molecular weight, architecture, and dispersity.[1]
Protocol 3: General Procedure for RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method suitable for a wide range of monomers, including fluorinated (meth)acrylates.[11] It involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA).[12]
Mechanism & Rationale: The RAFT process is mediated by a chain transfer equilibrium between active (propagating radicals) and dormant (polymer chains capped with the CTA) species. The key to a successful RAFT polymerization is the selection of a suitable CTA. The "Z" and "R" groups on the CTA (Z-C(=S)S-R) must be chosen to match the reactivity of the monomer.[13] For "more activated" monomers like methacrylates and acrylates, trithiocarbonates and dithiobenzoates are typically effective CTAs.[13] This process allows for the synthesis of well-defined block copolymers and other complex architectures.
Experimental Workflow: RAFT Polymerization
Caption: General workflow for RAFT Polymerization.
Materials & Equipment:
-
Schlenk flask with stir bar
-
Schlenk line for inert gas and vacuum
-
Oil bath with temperature controller
-
Fluorinated ester monomer (e.g., TFEMA)
-
RAFT Agent (CTA) (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB)
-
Radical Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Non-solvent for precipitation (e.g., cold methanol, hexanes)
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask, dissolve the fluorinated monomer, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] is critical for controlling molecular weight and should be calculated based on the desired degree of polymerization.
-
Degassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which inhibits radical polymerization.
-
Initiation: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).[14]
-
Polymerization: Allow the reaction to proceed with stirring for the predetermined time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: Quench the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Isolation: Precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred, cold non-solvent.
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash with additional non-solvent to remove unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven until a constant weight is achieved.
| Property | Typical Values for P(TFEMA) | Reference |
| Glass Transition Temp. (Tg) | 80 - 90 °C | [15] |
| Refractive Index (532 nm) | ~1.435 | [15] |
| Surface Energy | Low (hydrophobic/oleophobic) | [16] |
Part 4: Safety and Handling
Working with fluorinated compounds and the reagents for their synthesis requires strict adherence to safety protocols.
-
Acyl Chlorides (e.g., Methacryloyl Chloride): These are corrosive and lachrymatory. They react violently with water and alcohols. Always handle in a certified chemical fume hood. Wear chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile or neoprene).[17]
-
Fluoroalcohols: While often less flammable than their non-fluorinated analogs, many fluoroalcohols are toxic and can be skin irritants. Always consult the Safety Data Sheet (SDS) for the specific alcohol being used.
-
Acid/Base Handling: Concentrated acids (H₂SO₄) and bases (NaOH) are highly corrosive. Always add acid to water, never the reverse.[18] Use appropriate personal protective equipment (PPE), including an acid-resistant apron and gloves.
-
General Practices: Never work alone. Ensure an eyewash station and safety shower are accessible.[19] All chemical manipulations should be performed in a well-ventilated fume hood. Do not eat, drink, or apply cosmetics in the laboratory.[20]
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-
Fischer Esterification Procedure. N.p. [Link]
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Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. [Link]
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Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. ResearchGate. [Link]
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Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. [Link]
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Fluorinated acrylic copolymers: Part I: Study of clear coatings. ResearchGate. [Link]
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Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. MDPI. [Link]
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Surface properties and self-cleaning ability of the fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate through two adding ways. ResearchGate. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]
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Handbook of RAFT Polymerization. ResearchGate. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. Organic Syntheses. [Link]
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Thermal and optical properties of highly fluorinated copolymers of methacrylates. ResearchGate. [Link]
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Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. ACS Publications. [Link]
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Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. PMC - NIH. [Link]
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Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. MDPI. [Link]
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Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate in n-Alkanes. ACS Publications. [Link]
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N-acylation of an amide using acryloyl chloride. ChemSpider Synthetic Pages. [Link]
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50th Anniversary Perspective: RAFT Polymerization—A User Guide. ACS Publications. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. N.p. [Link]
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Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. MDPI. [Link]
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Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. ResearchGate. [Link]
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Thermal and optical properties of highly fluorinated copolymers of methacrylates. N.p. [Link]
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Directed synthesis of copolymers based on fluorine-containing styrene derivatives. N.p. [Link]
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New Flourine-Containing Monomer. PCI Magazine. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]
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Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. ResearchGate. [Link]
-
Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. N.p. [Link]
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-
Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. MDPI. [Link]
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Semi-Fluorinated Di and Triblock Copolymer Nano-Objects Prepared via RAFT Alcoholic Dispersion Polymerization (PISA). MDPI. [Link]
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Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
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Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. DTU Research Database. [Link]
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-
SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
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Safe Handling of Laboratory Equipment. University of Alberta. [Link]
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DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Center for Molecular Modeling. [Link]
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Transesterification of poly(methyl acrylate) (PMA) with various alcohol... ResearchGate. [Link]
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Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. PubMed. [Link]
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Application Notes and Protocols for the Polymerization of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
For: Researchers, scientists, and drug development professionals exploring novel fluorinated polymeric materials.
Introduction: Navigating the Polymerization of a Unique Fluorinated Monomer
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a highly specialized monomer characterized by a central adipate flexible spacer, two secondary iodide functionalities, and two long perfluorooctyl "ponytails". This unique combination of features presents both opportunities and challenges for its polymerization. The presence of iodine atoms strongly suggests the suitability of controlled radical polymerization techniques, where the carbon-iodine bond can be reversibly activated to control polymer chain growth. The long perfluorinated chains are expected to impart desirable properties to the resulting polymer, such as hydrophobicity, oleophobicity, and low surface energy. However, these bulky and electron-withdrawing groups can also influence monomer reactivity and polymer solubility.
This guide provides detailed protocols for two distinct and robust methods for the polymerization of this compound: Iodine Transfer Polymerization (ITP) and Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) . These methods were selected for their compatibility with functionalized and fluorinated monomers, offering pathways to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity.
Method 1: Iodine Transfer Polymerization (ITP)
Rationale and Mechanistic Insight:
Iodine Transfer Polymerization (ITP) is a powerful form of reversible-deactivation radical polymerization (RDRP) that utilizes an alkyl iodide as a chain transfer agent to mediate the polymerization.[1][2][3] In the case of this compound, the monomer itself can potentially act as the chain transfer agent due to the presence of the secondary iodide groups. This approach, often termed "self-initiation" or degenerative transfer, simplifies the reaction setup. A conventional radical initiator is used to generate a low concentration of propagating radicals, which then react with the C-I bonds of the monomer, leading to a controlled polymerization process.[4] This method is advantageous due to its metal-free nature, which simplifies purification of the final polymer.[2]
Experimental Protocol for ITP of this compound
Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer and Initiator Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 3.79 mmol) in anisole (20 mL).
-
Add AIBN (e.g., 12.5 mg, 0.076 mmol, for a monomer to initiator ratio of 50:1). The ratio can be adjusted to target different molecular weights.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with argon or nitrogen.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired conversion is reached (e.g., 24 hours), cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40 °C to a constant weight.
Expected Outcome:
This protocol is expected to yield a fluorinated polyester with a controlled molecular weight and a relatively narrow molecular weight distribution (polydispersity index, PDI < 1.5). The final polymer will have iodine end-groups, which can be used for further modifications.
Method 2: Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP)
Rationale and Mechanistic Insight:
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used controlled radical polymerization technique.[5][6] The ARGET variant is particularly advantageous as it utilizes a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, allowing for a significant reduction in the amount of copper catalyst required.[7] This is beneficial for synthesizing materials for biomedical applications where low metal contamination is crucial. For the polymerization of this compound, the secondary iodide can act as the initiator. A copper(I) complex, ligated by a suitable ligand, will reversibly abstract the iodine atom to form a radical that initiates polymerization.
Experimental Protocol for ARGET ATRP of this compound
Materials:
-
This compound (Monomer/Initiator)
-
Copper(II) bromide (CuBr₂) (Catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA) (Ligand)
-
Ascorbic acid (Reducing agent)
-
Anisole or another suitable fluorinated solvent (e.g., trifluorotoluene)
-
Argon or Nitrogen gas
-
Methanol (for precipitation)
-
Alumina (for catalyst removal)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Complex Preparation: In a Schlenk flask, add CuBr₂ (e.g., 3.4 mg, 0.015 mmol) and TPMA (e.g., 4.4 mg, 0.015 mmol).
-
Monomer and Solvent Addition: Add this compound (e.g., 5.0 g, 3.79 mmol) and anisole (20 mL) to the flask.
-
Degassing: Perform three freeze-pump-thaw cycles and backfill with an inert gas.
-
Initiation of Polymerization: In a separate vial, prepare a stock solution of ascorbic acid in anisole. Inject the required amount of the ascorbic acid solution (e.g., to have a molar ratio of Cu(II):Ascorbic Acid of 1:1 to 1:5) into the reaction mixture at the desired polymerization temperature (e.g., 60 °C).
-
Polymerization: Maintain the reaction at 60 °C with stirring. Monitor the reaction progress via ¹H NMR.
-
Termination and Purification: Upon reaching the desired conversion, cool the reaction and expose it to air. Dilute the mixture with a suitable solvent like THF.
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Data Presentation and Visualization
Table 1: Comparison of Polymerization Methods
| Parameter | Iodine Transfer Polymerization (ITP) | ARGET ATRP |
| Catalyst | None (Metal-free) | CuBr₂/TPMA |
| Initiator | AIBN (external radical source) | Monomer itself (internal initiator) |
| Control Agent | Monomer (via degenerative transfer) | Cu(I)/Cu(II) equilibrium |
| Typical PDI | < 1.5 | < 1.3 |
| Advantages | Metal-free, simpler setup | Low catalyst concentration, good control |
| Disadvantages | Potentially broader PDI than ATRP | Requires catalyst removal |
Experimental Workflow Diagrams
Caption: Workflow for Iodine Transfer Polymerization (ITP).
Caption: Workflow for ARGET ATRP.
Conclusion and Future Perspectives
The protocols outlined provide robust starting points for the controlled polymerization of this compound. Both ITP and ARGET ATRP offer distinct advantages and the choice of method may depend on the desired polymer characteristics and the tolerance for residual metal catalyst. Further optimization of reaction conditions, such as monomer concentration, initiator/catalyst ratios, and temperature, will likely be necessary to achieve specific molecular weight targets and minimize polydispersity. The resulting fluorinated polyesters, with their unique architecture, hold promise for applications in hydrophobic coatings, specialty lubricants, and advanced drug delivery systems.
References
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Application Notes and Protocols for Bis[2-iodo-3-(perfluorooctyl)propyl]adipate in Surface Coating Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate as a surface-modifying additive in various coating systems. The unique molecular architecture of this fluorinated diester, characterized by two long-chain perfluorooctyl moieties, imparts exceptional low surface energy properties to coatings, resulting in superior hydrophobicity and oleophobicity. These application notes detail the underlying mechanism of action, provide starting point formulations for solvent-borne, water-borne, and UV-curable systems, and offer detailed protocols for incorporation, application, and performance evaluation.
Introduction: Understanding this compound
This compound (CAS No. 238422-84-2) is a specialty chemical designed to function as a highly efficient surface active agent in a variety of polymeric coating systems.[1] Its molecular structure is the key to its performance.
The molecule consists of a central adipate ester backbone, which provides a degree of flexibility and compatibility with organic binders. This central unit is flanked by two propyl chains, each bearing a secondary iodide and a terminal perfluorooctyl (C8F17) group. The high density of fluorine atoms in the perfluorooctyl chains is the primary driver for the dramatic reduction in surface energy observed in coatings formulated with this additive.[2][3]
Structural Analysis and Predicted Functionality
A thorough understanding of the molecular structure allows for a predictive assessment of its behavior in a coating formulation.
Caption: Molecular structure of this compound.
-
Perfluorooctyl Chains (C₈F₁₇): These are the workhorses of the molecule. The carbon-fluorine bond is short, strong, and highly polarized, creating a helical sheath of fluorine atoms around the carbon backbone. This structure minimizes intermolecular forces, leading to exceptionally low surface energy.[4]
-
Adipate Ester Backbone: Adipate esters are commonly used as plasticizers in polymer systems, suggesting that this additive may enhance flexibility in some formulations.[5][6] The ester linkages provide a degree of polarity that can aid in compatibility with a range of binder chemistries.
-
Secondary Iodide Groups: While less reactive than primary iodides, these groups present potential sites for covalent bonding into the polymer matrix under specific conditions (e.g., reaction with amines or other nucleophiles, potentially with catalysis), which could lead to enhanced durability of the surface effect.[7][8]
Mechanism of Action: Engineering Low Surface Energy Films
The efficacy of this compound as a surface-modifying additive stems from its thermodynamic tendency to migrate to the coating-air interface. This migration is driven by the system's overall goal of minimizing its free energy. The low cohesive forces of the perfluorinated chains make their presence at the surface energetically favorable compared to being in the bulk of the more polar coating matrix.
Upon application and during the curing process, the additive molecules orient themselves at the surface with the perfluorooctyl "tails" pointing outwards, creating a dense, well-ordered, low-energy film. This fluorinated surface layer presents a minimal attractive force to external liquids, causing them to bead up rather than spread.
Caption: Migration of fluorinated additive to the air-coating interface.
This phenomenon results in:
-
Hydrophobicity: High water contact angles (>110°).
-
Oleophobicity: High contact angles with oils and organic liquids (>70°).
-
Reduced Dirt Pickup: The low surface energy minimizes the adhesion of dirt and other contaminants.
-
Improved Cleanability: Surfaces are easier to clean as contaminants do not adhere strongly.
Formulation Guidelines and Starting Point Recommendations
This compound is designed for use as an additive at low concentrations. The optimal concentration will depend on the specific coating system, the desired level of performance, and the cost targets. Overuse may lead to compatibility issues or negatively impact inter-coat adhesion.
| Property | Solvent-Borne Acrylic/Polyurethane | Water-Borne Acrylic/PUD | UV-Curable Acrylate |
| Starting Concentration | 0.1 - 1.0% by weight on total solids | 0.2 - 1.5% by weight on total solids | 0.1 - 1.2% by weight on total solids |
| Solvent for Predilution | Esters (e.g., Ethyl Acetate), Ketones (e.g., MEK) | Co-solvents (e.g., Butyl Glycol) or high-shear dispersion | Reactive Diluents (e.g., TPGDA, HDDA) |
| Incorporation Stage | During let-down stage under good agitation | Pre-disperse in co-solvent before adding to the main batch | Add to the oligomer/monomer blend before photoinitiator |
| Curing Conditions | Ambient or thermal cure as per base resin | Ambient or thermal cure as per base resin | UV irradiation as per photoinitiator package |
Note: It is highly recommended to pre-dissolve the additive in a compatible solvent before incorporating it into the main batch to ensure uniform distribution.
Experimental Protocols
Protocol 1: Incorporation into a Solvent-Borne 2K Polyurethane Clearcoat
-
Preparation of Additive Solution: Prepare a 10% solution of this compound in ethyl acetate.
-
Formulation: In a suitable mixing vessel, combine the polyol resin and other formulation components (e.g., flow and leveling agents, solvents) under agitation.
-
Additive Incorporation: While stirring, slowly add the pre-prepared additive solution to achieve the desired final concentration (e.g., 0.5% on total solids). Mix for an additional 15 minutes to ensure homogeneity.
-
Activator Addition: Just before application, add the isocyanate activator according to the manufacturer's recommended stoichiometric ratio.
-
Application: Apply the coating to a prepared substrate (e.g., glass, steel panels) using a drawdown bar or spray application to achieve a consistent dry film thickness.
-
Curing: Allow the coated panels to cure under ambient conditions (25°C, 50% RH) for 7 days before testing.
Protocol 2: Performance Evaluation of Surface Properties
This protocol outlines the standard method for characterizing the hydrophobicity and oleophobicity of the modified coating surface.
A. Equipment and Materials:
-
Contact Angle Goniometer with imaging software
-
High-purity deionized water
-
n-Hexadecane (as a representative oil)
-
Micropipette or automated dispensing system
B. Procedure:
-
Sample Preparation: Ensure the cured coating samples are clean and free of any surface contaminants.
-
Static Contact Angle Measurement:
-
Place a coated panel on the goniometer stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet within 10-15 seconds of deposition.[9]
-
Use the software to measure the angle formed at the liquid-solid-vapor interface.
-
Repeat the measurement at five different locations on the panel and calculate the average.[9]
-
-
Repeat for Oleophobicity: Follow the same procedure using n-hexadecane instead of water.
-
Surface Energy Calculation:
Caption: Workflow for contact angle measurement and SFE calculation.
Expected Performance Data (Hypothetical):
| Formulation | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) | Surface Free Energy (mN/m) |
| Control (0% Additive) | 85 ± 2 | < 10 | 38.5 |
| 0.5% Additive | 112 ± 3 | 72 ± 2 | 15.2 |
| 1.0% Additive | 115 ± 2 | 75 ± 3 | 14.1 |
Troubleshooting and Technical Considerations
-
Issue: Poor Solubility/Cloudiness in the Liquid Coating:
-
Cause: The additive concentration may be too high, or the chosen solvent for pre-dilution is incompatible.
-
Solution: Reduce the additive concentration. Experiment with different co-solvents (e.g., esters, ketones). Ensure the pre-dilution is fully dissolved before adding to the main batch.
-
-
Issue: Surface Defects (Cratering, Fisheyes):
-
Cause: Incompatibility with other formulation components or contamination. Fluorosurfactants can be highly effective at low concentrations but can cause defects if overused.[13]
-
Solution: Start at a lower concentration of the additive. Ensure all equipment is clean. Review the compatibility of all surfactants in the formulation.
-
-
Issue: Poor Inter-coat Adhesion:
-
Cause: The low surface energy film created by the additive can inhibit the wetting and adhesion of a subsequent coating layer.
-
Solution: If multi-coat systems are required, consider mechanical abrasion or plasma treatment of the surface before applying the next coat. Alternatively, formulate subsequent coats with wetting agents capable of overcoming the low surface energy.
-
-
Reactivity of Iodide Groups: The secondary iodide groups are generally stable but could react with strong nucleophiles or bases, especially at elevated temperatures. This is not expected to be a concern in most standard coating cure profiles but should be considered in highly reactive systems.[14]
Conclusion
This compound is a potent surface-modifying additive capable of delivering exceptional water and oil repellency to a wide range of coating formulations. Its effectiveness is derived from the strong thermodynamic driving force for its perfluorinated chains to orient at the coating-air interface, thereby creating a very low energy surface. By following the formulation guidelines and protocols outlined in this document, researchers and formulators can effectively leverage the unique properties of this molecule to develop high-performance, easy-to-clean, and contaminant-resistant surfaces. Careful consideration of concentration and compatibility is key to achieving optimal results without compromising other critical coating properties.
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Šimůnková, K., & Černá, L. (2012). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. WDS'12 Proceedings of Contributed Papers, Part III, 19–24. [Link]
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Biolin Scientific. (n.d.). Calculation of surface free energy (SFE) from contact angle results. [Link]
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Zhang, Y., et al. (n.d.). UV Curable Coatings and Paints Containing Fluorin for Exterior Applications. RadTech. [Link]
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Drelich, J. W. (n.d.). Guidelines to measurements of reproducible contact angles using a sessile-drop technique. [Link]
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ACS Publications. (2022). Minimizing the Use of Per- and Polyfluoroalkyl Substances for Textured Wetting-Resistant Surfaces. Environmental Science & Technology. [Link]
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ResearchGate. (2021). The effect of perfluoroalkyl and hydrocarbon liquid chain lengths onoleophobic behaviors of copolymer surfaces. [Link]
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Shirai, M. A., et al. (2014). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Polymers and the Environment. [Link]
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KeyLink. (2024). ASTM Contact Angle Test: Complete Step-by-Step Guide. [Link]
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ResearchGate. (2007). Fluorinated polyurethane coatings with adaptable surface properties. [Link]
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Drelich, J. W. (2014). Guidelines to measurements of reproducible contact angles using a sessile-drop technique. Surface Innovations. [Link]
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ScholarWorks. (2020). The Effects of Fluoridated Chain Lengths on Surface Chemistry. [Link]
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Biolin Scientific. (2021). 7 ways to measure contact angle. [Link]
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ResearchGate. (2012). Formulation of the fluorine-modified acrylic resins. [Link]
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PCI Magazine. (2011). Novel Application of Fluorosurfactants in. [Link]
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Droplet Lab. (n.d.). 10 Essential Steps for Achieving Reproducible Contact Angle. [Link]
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Morressier. (2014). Fluorine containing UV-curable materials for advanced transport applications. [Link]
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MDPI. (2021). Towards a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers. [Link]
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MDPI. (2023). UV-Curable Fluorocarbon Polyurethane Coatings for Marble Kitchen Countertops. [Link]
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RadTech. (n.d.). UV-curable fluoropolymer coatings for application at low temperatures. [Link]
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Toppr. (n.d.). Alkyl Iodide. [Link]
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AIP Publishing. (2011). Evaluation of fluorine additive effect on cationic UV-nanoimprint resin. [Link]
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European Coatings. (2025). Fluorinated compounds under scrutiny: PFAS – best left to toothpaste?. [Link]
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PubMed. (2009). Influence of incorporation of fluoroalkyl methacrylates on roughness and flexural strength of a denture base acrylic resin. [Link]
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PubMed. (2017). Toward a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellency of Polyethylene Terephthalate (PET) Films Modified with Perfluoropolyether-Based Polyesters. [Link]
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National Center for Biotechnology Information. (2021). Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol). PubMed Central. [Link]
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ACS Publications. (1998). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. The Journal of Organic Chemistry. [Link]
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O.N.E. (2022). Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). [Link]
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JCT CoatingsTech. (2008). Fluoropolymers for Coating Applications. [Link]
-
MDPI. (2024). Formulations, Processing, and Application of Poly(butylene adipate-co-terephthalate)/Thermoplastic Starch Blends: A Review. [Link]
-
Polymer Chemistry. (2021). Synthesis of water-soluble surfactants using catalysed condensation polymerisation in green reaction media. [Link]
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MDPI. (2024). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. [Link]
-
ResearchGate. (2004). Acyl iodides in organic synthesis. Reaction of acetyl iodide with Dialkyl sulfides and disulfides. [Link]
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Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
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ResearchGate. (2022). Toward the Replacement of Long-Chain Perfluoroalkyl Compounds: Perfluoropolyether-Based Low Surface Energy Grafted Nanocoatings. [Link]
-
Chemia. (2023). Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides: Iodination reactions using alkali iodides (3). [Link]
-
National Science Foundation. (2021). Toward a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers. [Link]
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Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. [Link]
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Application Notes and Protocols for Creating Hydrophobic Surfaces with Fluorinated Adipates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the creation and characterization of hydrophobic surfaces using fluorinated adipates. The unique properties of fluorinated compounds, such as high hydrophobicity, chemical inertness, and low surface energy, are imparted to various substrates through a self-assembled monolayer (SAM) approach.[1] This protocol details the necessary materials, step-by-step procedures for substrate preparation, solution preparation, surface modification, and thorough characterization of the resulting hydrophobic surfaces. The methodologies described herein are designed to be robust and reproducible, providing researchers with a foundational protocol for developing tailored hydrophobic surfaces for applications in biomedical devices, microfluidics, and drug delivery systems.[1]
Introduction: The Power of Fluorination in Surface Engineering
The generation of hydrophobic surfaces is a critical area of research with wide-ranging applications, from self-cleaning coatings to biocompatible materials.[2][3] Hydrophobicity is characterized by the inability of a surface to be wetted by water, quantified by a water contact angle greater than 90°.[4][5] The incorporation of fluorine into organic molecules is a primary strategy for synthesizing hydrophobic and even superhydrophobic surfaces.[6][7] This is attributed to the unique properties of the carbon-fluorine bond, which is highly polar and possesses a low polarizability, leading to weak intermolecular interactions and consequently, low surface energy.[1][8]
Fluorinated adipates, a class of diesters derived from adipic acid and fluorinated alcohols, present a compelling option for surface modification. The ester functional groups can serve as anchoring points to hydroxylated surfaces, while the fluorinated alkyl chains orient away from the surface, creating a dense, low-energy interface that repels water. This self-assembly process results in the formation of a stable and uniform hydrophobic monolayer.[9][10]
Principle of Surface Modification with Fluorinated Adipates
The protocol outlined in this document is based on the formation of a self-assembled monolayer (SAM) of a fluorinated adipate on a hydroxylated substrate. The process can be conceptually divided into three key stages:
-
Substrate Hydroxylation: The substrate surface is treated to introduce hydroxyl (-OH) groups. This is a critical step as these groups serve as the reactive sites for the anchoring of the fluorinated adipate molecules.
-
SAM Deposition: The hydroxylated substrate is immersed in a solution containing the fluorinated adipate. The ester groups of the adipate molecules react with the surface hydroxyl groups, leading to the covalent attachment of the molecules to the substrate.
-
Molecular Organization: Driven by the minimization of interfacial energy, the fluorinated alkyl chains of the anchored adipate molecules self-organize into a densely packed, ordered monolayer with the hydrophobic fluorinated tails oriented away from the surface.
This process results in a robust and stable hydrophobic surface with a significantly reduced surface energy.
Experimental Protocols
This section provides detailed, step-by-step methodologies for creating and characterizing hydrophobic surfaces using fluorinated adipates.
Materials and Equipment
Materials:
-
Substrate of choice (e.g., glass slides, silicon wafers)
-
Fluorinated Adipate (e.g., bis(1H,1H,2H,2H-perfluorooctyl) adipate)
-
Anhydrous Toluene
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) Water
-
Nitrogen Gas (high purity)
Equipment:
-
Ultrasonic bath
-
Spin coater or dip coater
-
Hot plate or oven
-
Contact angle goniometer[5]
-
Atomic Force Microscope (AFM)
-
Scanning Electron Microscope (SEM)
Substrate Preparation: Piranha Cleaning for Hydroxylation
Piranha solution is a highly corrosive mixture of sulfuric acid and hydrogen peroxide used to remove organic residues and hydroxylate surfaces. Extreme caution must be exercised when handling Piranha solution.
-
Safety First: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a fume hood.
-
Solution Preparation: Slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Never add H₂SO₄ to H₂O₂. The reaction is highly exothermic.
-
Substrate Cleaning: Immerse the substrates in the Piranha solution for 15-30 minutes.
-
Rinsing: Remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned, hydroxylated substrates in a desiccator to prevent atmospheric contamination.
Fluorinated Adipate Solution Preparation
-
Prepare a 1-5 mM solution of the fluorinated adipate in anhydrous toluene. The optimal concentration may need to be determined empirically.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
Surface Modification: Dip Coating Method
-
Immerse the cleaned and hydroxylated substrates in the fluorinated adipate solution.
-
Allow the substrates to remain in the solution for 12-24 hours at room temperature to facilitate the self-assembly process.
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional Annealing: To improve the ordering and stability of the monolayer, the coated substrates can be annealed at 80-120°C for 1-2 hours.
Experimental Workflow Diagram
Caption: Workflow for creating hydrophobic surfaces.
Characterization of Hydrophobic Surfaces
Thorough characterization is essential to validate the successful formation of the hydrophobic surface and to understand its properties.
Contact Angle Goniometry
Contact angle measurement is the primary method for quantifying the hydrophobicity of a surface.[11]
-
Static Contact Angle: A droplet of DI water (typically 2-5 µL) is gently placed on the surface, and the angle between the liquid-vapor interface and the solid surface is measured.[11] A contact angle greater than 90° indicates a hydrophobic surface. For highly fluorinated surfaces, contact angles can exceed 110°.[8]
-
Dynamic Contact Angles (Advancing and Receding): The volume of the droplet is increased (advancing angle) and then decreased (receding angle) while the contact line moves. The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about the surface homogeneity and roughness.[11][12] Low hysteresis is desirable for applications requiring droplet mobility.[8]
Table 1: Expected Contact Angle Measurements
| Surface | Static Water Contact Angle (°) | Contact Angle Hysteresis (°) |
| Uncoated Hydroxylated Substrate | < 20 | > 20 |
| Fluorinated Adipate Coated | > 110 | < 10 |
Surface Morphology: AFM and SEM
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface topography at the micro- and nanoscale.
-
AFM: Provides a three-dimensional topographic map of the surface, allowing for the quantification of surface roughness.[13][14] A well-formed SAM should result in a smooth, uniform surface. AFM can also be used to measure adhesion forces, providing further insight into the surface hydrophobicity.[15]
-
SEM: Offers high-resolution images of the surface morphology.[13][14] While less effective for quantifying the height of molecular-scale features, it is useful for identifying larger-scale defects or inconsistencies in the coating.
Mechanism of Hydrophobicity Diagram
Caption: Fluorinated adipate monolayer repels water.
Troubleshooting and Considerations
-
Incomplete Hydrophobicity: If the contact angle is lower than expected, it may be due to incomplete surface hydroxylation, impure solvents, or degradation of the fluorinated adipate. Ensure all glassware is scrupulously clean and solvents are anhydrous.
-
High Contact Angle Hysteresis: This can indicate a disordered or incomplete monolayer, or surface contamination. Consider optimizing the deposition time, concentration, or including an annealing step.
-
Substrate Compatibility: The described protocol is most effective for substrates that can be readily hydroxylated, such as glass, silicon, and some metal oxides. For polymeric substrates, alternative surface activation methods like plasma treatment may be necessary.[7][16]
Conclusion
The use of fluorinated adipates provides a robust and effective method for creating highly hydrophobic surfaces. The self-assembly process detailed in this protocol allows for the formation of a stable, low-energy monolayer on a variety of substrates. By carefully following the outlined procedures for substrate preparation, surface modification, and characterization, researchers can reliably produce high-quality hydrophobic surfaces for a multitude of applications in research and drug development. The principles and techniques described herein serve as a solid foundation for further innovation in the field of surface engineering.
References
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Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from [Link]
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IEEE. (n.d.). Contact Angle Hysteresis Characterization of Textured Super-Hydrophobic Surfaces. IEEE Xplore. Retrieved from [Link]
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Becker, M., Ataka, K., Cruz, R., Tang, P., et al. (2021). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. Langmuir, 37(47), 13846–13858. Retrieved from [Link]
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Becker, M., et al. (2022). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. Refubium - Freie Universität Berlin. Retrieved from [Link]
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MDPI. (n.d.). Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling. Retrieved from [Link]
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Becker, M., Ataka, K., Cruz, R., Tang, P., et al. (2021). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. Langmuir. Retrieved from [Link]
-
AIP Publishing. (2015, March 19). Dynamic contact angle measurements on superhydrophobic surfaces. Physics of Fluids. Retrieved from [Link]
-
ScienceDirect. (2025, August 7). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Superhydrophobic self-assembled monolayers of long-chain fluorinated imidazolium ionic liquids. Retrieved from [Link]
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MDPI. (n.d.). Dyeable Hydrophilic Surface Modification for PTFE Substrates by Surface Fluorination. Retrieved from [Link]
-
Lamar University. (2021, May 29). Corrosion Behavior and Mechanical Properties of a Nanocomposite Superhydrophobic Coating. Retrieved from [Link]
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ResearchGate. (2025, August 6). Surface Modification of Polymers Treated by Various Fluorinating Media. Retrieved from [Link]
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ResearchGate. (n.d.). a AFM images of superhydrophobic coatings, b XPS spectra of superhydrophobic coatings. Retrieved from [Link]
-
MDPI. (n.d.). Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic. Retrieved from [Link]
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ResearchGate. (n.d.). The SEM (ad) and its corresponding atomic force microscope (AFM) (eh) images. Retrieved from [Link]
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MDPI. (2023, February 13). Biostable Fluorine-Containing Coatings on the Surface of Polymers. Retrieved from [Link]
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AFMWorkshop. (n.d.). A Comparative Technical Analysis of SEM and AFM for Surface Characterization. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of fluorinated polyester used for hydrophobic coating: Influence of fluoroalkyl group length on enrichment behavior. Retrieved from [Link]
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MDPI. (n.d.). Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]
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MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Measurement of the surface hydrophobicity of engineered nanoparticles using an atomic force microscope. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of popular techniques for creation of fluorinated, superoleophobic surfaces. Retrieved from [Link]
-
NIH. (n.d.). A Simple and Convenient Method for Preparing Fluorine-Free Durable Superhydrophobic Coatings Suitable for Multiple Substrates. Retrieved from [Link]
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ResearchGate. (2025, October 13). A Simple and Convenient Method for Preparing Fluorine-Free Durable Superhydrophobic Coatings Suitable for Multiple Substrates. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Fluorine Based Superhydrophobic Coatings. Retrieved from [Link]
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ResearchGate. (2025, September 18). Recent advances in fluorinated superhydrophobic materials: Preparation and diverse applications. Retrieved from [Link]
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Application Notes and Protocols: Perfluorinated Compounds in Advanced Materials
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique World of Perfluorinated Compounds
Perfluorinated compounds (PFCs) are a class of organofluorine substances characterized by the replacement of hydrogen atoms with fluorine atoms on a carbon backbone. This fundamental structural feature gives rise to the exceptionally strong and stable carbon-fluorine (C-F) bond, which is the shortest and strongest bond in organic chemistry.[1][2] This bond imparts a unique combination of properties to the materials, including remarkable thermal and chemical stability, low surface energy, and both hydrophobicity (water repellency) and oleophobicity (oil repellency).[1][3] These characteristics make PFCs, particularly high-molecular-weight fluoropolymers, indispensable in a wide range of advanced material applications, from biomedical devices and drug delivery systems to high-performance electronics and protective coatings.[4][5]
This document serves as a technical guide, providing detailed application notes and validated protocols for the use of perfluorinated compounds in key areas of materials science. We will explore the causality behind experimental choices, grounding our discussion in the fundamental chemistry of these materials to provide a framework for innovation and application. While the exceptional stability of PFCs is a major technological advantage, it is also the source of environmental concern for certain classes of these compounds, often dubbed "forever chemicals."[6][7] Our discussion will focus on the application of stable, polymeric PFCs, while acknowledging the critical importance of responsible lifecycle management and the ongoing development of sustainable alternatives.
Section 1: High-Performance Surface Coatings
Application Note: Engineering Hydrophobic and Oleophobic Surfaces
The primary driver for using PFCs in surface coatings is their inherently low surface energy.[8][9] Fluorinated compounds, such as polytetrafluoroethylene (PTFE), perfluoropolyethers (PFPEs), and perfluoroalkyl silanes, create a dense, stable, and low-polarity interface.[8][10] This prevents the wetting of the surface by both water and oils, a property known as omniphobicity. This effect can be dramatically enhanced by introducing micro- and nano-scale roughness to the surface, which traps air pockets beneath liquid droplets, further minimizing the solid-liquid contact area as described by the Cassie-Baxter model.[11][12]
The applications for these surfaces are extensive and critical for performance and longevity in many fields:
-
Consumer Electronics: Anti-fingerprint and anti-smudge coatings for touch screens and optical lenses.[13][14]
-
Automotive and Aerospace: Self-cleaning and anti-icing surfaces.
-
Biomedical: Anti-fouling coatings for medical instruments and implants to prevent biofilm formation.
-
Textiles: Water- and stain-repellent fabrics.[1]
Protocol 1: Fabrication of a Superhydrophobic Surface via Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol describes the deposition of a thin, fluorocarbon polymer film onto a substrate, a method valued for its conformal coating ability and strong adhesion.
Rationale: PECVD is chosen for its ability to create highly cross-linked and pinhole-free films from fluorinated precursors (e.g., octafluorocyclobutane, C4F8). The plasma environment fragments the precursor molecules into reactive species that polymerize on the substrate, creating a durable and extremely low-energy surface.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Octafluorocyclobutane (C4F8) gas (99.99% purity)
-
Argon (Ar) gas (99.999% purity)
-
PECVD system with a radio frequency (RF) power source (13.56 MHz)
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - Extreme warning: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
Procedure:
-
Substrate Cleaning: a. Immerse the substrate in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface. b. Rinse thoroughly with DI water and dry under a stream of nitrogen gas.
-
PECVD Process: a. Place the cleaned, dry substrate into the PECVD chamber. b. Evacuate the chamber to a base pressure of <10 mTorr. c. Introduce Argon gas at a flow rate of 40 standard cubic centimeters per minute (sccm) to stabilize the plasma. d. Set the chamber pressure to 100 mTorr. e. Apply RF power at 50 W to ignite the Ar plasma for a 5-minute pre-treatment to further clean and activate the substrate surface. f. Introduce C4F8 gas at a flow rate of 20 sccm. g. Adjust process parameters for deposition: Pressure at 80 mTorr, RF power at 100 W. h. Deposit the fluorocarbon film for 10 minutes. i. Turn off the C4F8 flow and RF power. Purge the chamber with Ar before venting to atmospheric pressure.
Protocol 2: Preparation of an Oleophobic Coating via Sol-Gel Method
This protocol uses a solution-based approach to functionalize a surface with a perfluorinated silane, ideal for temperature-sensitive substrates.
Rationale: The sol-gel method provides a low-temperature route to create a durable coating. A fluoroalkylsilane, such as (1H,1H,2H,2H-perfluorodecyl)triethoxysilane, is hydrolyzed and condensed to form a polysiloxane network that is covalently bonded to the substrate via hydroxyl groups, ensuring robust adhesion.[15][16]
Materials:
-
(1H,1H,2H,2H-Perfluorodecyl)triethoxysilane (FAS)
-
Ethanol (200 proof)
-
DI Water
-
Hydrochloric acid (HCl, 0.1 M)
-
Substrate (e.g., glass, metal)
-
Ultrasonic bath
-
Spin coater
-
Oven
Procedure:
-
Substrate Preparation: a. Clean the substrate by sonicating in acetone, followed by isopropanol, and finally DI water (10 minutes each). b. Dry the substrate with nitrogen and treat with an oxygen plasma or UV-Ozone cleaner for 10 minutes to generate surface hydroxyl (-OH) groups.
-
Sol Preparation: a. In a clean glass vial, mix 95 mL of ethanol, 5 mL of DI water, and 100 µL of 0.1 M HCl. b. Add 2 mL of FAS to the solution. c. Stir the solution at room temperature for 24 hours to allow for hydrolysis and initial condensation.
-
Coating Application: a. Place the activated substrate on the spin coater chuck. b. Dispense the prepared sol onto the substrate to cover the surface. c. Spin coat at 2000 rpm for 30 seconds.
-
Curing: a. Place the coated substrate in an oven at 110°C for 1 hour to complete the condensation reaction and densify the film. b. Allow to cool to room temperature before characterization.
Characterization Workflow and Data
The efficacy of hydrophobic and oleophobic coatings is primarily assessed by measuring contact angles.
Diagram: Workflow for Surface Coating and Characterization
Caption: Logical workflow for fabricating and validating PFC-based surface coatings.
Table 1: Representative Contact Angle Data
| Surface | Water Contact Angle (°) | Diiodomethane Contact Angle (°) |
| Untreated Glass Slide | 35 ± 5 | 28 ± 4 |
| PECVD Fluorocarbon Film | 115 ± 3 | 92 ± 3 |
| Sol-Gel FAS Coating | 110 ± 4 | 88 ± 4 |
| Superhydrophobic Surface | > 150 | > 130 |
Note: Superhydrophobicity typically also requires a low sliding angle (<10°).
Section 2: Advanced Biomedical Devices
Application Note: Enhancing Biocompatibility and Performance
In the medical field, fluoropolymers like PTFE and its expanded form (ePTFE) are materials of choice for blood-contacting and implantable devices.[6] Their utility stems from a unique combination of properties:
-
Chemical Inertness: They resist degradation by bodily fluids, cleaning agents, and sterilization processes.[3]
-
Low Coefficient of Friction: This lubricity is critical for devices like catheters and guidewires, minimizing tissue damage and improving maneuverability.[6][17]
-
Biocompatibility: Fluoropolymer surfaces tend to resist protein adsorption and cell adhesion, which can reduce the risk of thrombosis (blood clotting) and inflammatory responses.[18][19]
Common applications include vascular grafts, stent coatings, surgical patches, and catheter liners.[6][18]
Protocol 3: Dip Coating of a Nitinol Guidewire with a PTFE Dispersion
This protocol provides a method for applying a thin, lubricious PTFE coating to a medical device component.
Rationale: Dip coating is a scalable method for applying a uniform polymer layer. A water-based PTFE dispersion is used, which is then sintered at high temperature. This process melts the PTFE particles into a coherent, non-porous film that is strongly adhered to the guidewire surface.
Materials:
-
Nitinol guidewire
-
Aqueous PTFE dispersion (e.g., 60 wt% solids)
-
Ammonium persulfate (for surface etching/activation)
-
Ultrasonic bath
-
Dip coating apparatus
-
High-temperature sintering oven
Procedure:
-
Surface Preparation: a. Degrease the nitinol wire by sonicating in isopropanol for 15 minutes. b. Chemically etch the wire by immersing it in a 10% ammonium persulfate solution at 60°C for 5 minutes to create a rough, active oxide layer for enhanced adhesion. c. Rinse thoroughly with DI water and dry completely.
-
Coating: a. Mount the guidewire onto the dip coating apparatus. b. Immerse the wire into the PTFE dispersion at a constant withdrawal speed of 100 mm/min. c. Allow the coated wire to air dry for 30 minutes.
-
Sintering: a. Place the dried wire in a pre-heated oven. b. Ramp the temperature to 380°C (above the melting point of PTFE) and hold for 10 minutes. This removes the dispersing agents and fuses the PTFE particles. c. Allow the wire to cool slowly to room temperature to prevent film cracking.
-
Validation: The coating's integrity can be checked via scanning electron microscopy (SEM) for uniformity and a friction test to quantify the reduction in surface friction.
Diagram: Causality of Fluoropolymer Biocompatibility
Caption: How fundamental PFC properties lead to improved biomedical device outcomes.
Section 3: Drug Delivery and Theranostics
Application Note: Perfluorocarbon Nanoemulsions as Multifunctional Platforms
Perfluorocarbons like perfluorooctyl bromide (PFOB) and perfluorodecalin (PFD) are liquids that are immiscible with both water and oil.[20] This unique property allows them to be formulated into highly stable nanoemulsions, which consist of a PFC core stabilized by a surfactant shell. These nanoemulsions are attractive platforms for drug delivery and diagnostics ("theranostics") for several reasons:[20]
-
Biocompatibility and Inertness: PFCs are generally biologically inert and are efficiently cleared from the body via respiration.
-
Payload Capacity: They can be designed to carry a variety of therapeutic agents, from small molecules to biologics like siRNA.[20]
-
Multimodal Imaging: The fluorine atoms (¹⁹F) provide a unique signal for MRI with no background noise from the body. They can also serve as ultrasound contrast agents.[20]
Protocol 4: Formulation of a PFOB Nanoemulsion for Theranostic Applications
This protocol details the creation of a stable PFOB nanoemulsion using a high-pressure homogenization technique.
Rationale: High-pressure homogenization is a robust, scalable method that uses extreme shear forces to break down coarse emulsions into nano-sized droplets (<200 nm), resulting in a kinetically stable formulation suitable for intravenous administration.
Materials:
-
Perfluorooctyl bromide (PFOB)
-
A phospholipid-based surfactant (e.g., a mixture of lecithin and a PEGylated lipid)
-
Glycerol
-
Water for Injection (WFI)
-
High-pressure homogenizer (e.g., Microfluidizer)
Procedure:
-
Aqueous Phase Preparation: a. Disperse the phospholipid surfactant and glycerol in WFI using a high-shear mixer until a uniform suspension is formed.
-
Premix Emulsification: a. Add the PFOB phase to the aqueous phase slowly while continuing to mix with the high-shear mixer. b. Mix for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: a. Pass the pre-emulsion through the high-pressure homogenizer at 20,000 PSI. b. Recirculate the emulsion through the homogenizer for 5-10 cycles. The emulsion will turn from milky white to a translucent bluish-white as the droplet size decreases. c. Collect the final nanoemulsion in a sterile container.
-
Sterilization and Characterization: a. Sterilize the nanoemulsion by passing it through a 0.22 µm filter. b. Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Diagram: Structure of a Theranostic PFC Nanoemulsion
Caption: Schematic of a multifunctional perfluorocarbon (PFC) nanoemulsion.
Table 2: Key Quality Attributes for a PFC Nanoemulsion
| Parameter | Target Value | Rationale |
| Mean Droplet Size | < 200 nm | To avoid rapid clearance by the reticuloendothelial system (RES) and enable passive targeting (EPR effect). |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution, ensuring batch-to-batch consistency. |
| Zeta Potential | < -20 mV or > +20 mV | High magnitude of surface charge provides electrostatic repulsion, preventing droplet aggregation and improving stability. |
Section 4: Materials for the Electronics Industry
Application Note: Enabling High-Frequency and High-Purity Applications
Fluoropolymers are critical enablers of modern electronics, where signal integrity, miniaturization, and reliability are paramount.[21] Their value is derived from an unmatched combination of electrical, thermal, and chemical properties:
-
Low Dielectric Constant & Dissipation Factor: These properties minimize signal loss and crosstalk in high-frequency applications, making them essential for 5G infrastructure, data centers, and high-speed cables.[22][23]
-
High Purity and Chemical Resistance: In semiconductor manufacturing, fluoropolymers like PFA are used for tubing, filters, and wafer handling tools because they do not leach contaminants and can withstand aggressive etching and cleaning chemicals.[21][22]
-
Thermal Stability: They maintain their integrity and electrical properties at the high temperatures generated within compact, powerful electronic devices.[22]
Table 3: Comparison of Key Fluoropolymers in Electronics
| Material | Key Properties | Typical Applications |
| PTFE (Polytetrafluoroethylene) | Excellent dielectric properties, highest temperature resistance, not melt-processable. | High-frequency coaxial cables, high-performance PCB substrates.[22] |
| FEP (Fluorinated Ethylene Propylene) | Melt-processable, excellent chemical resistance, high transparency. | Wire and cable jacketing, chemical-resistant linings.[17] |
| PFA (Perfluoroalkoxy Alkane) | Melt-processable, properties similar to PTFE but with better mechanical strength at high temperatures. | Semiconductor fluid handling systems, high-purity tubing, valve linings.[17][22] |
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- ResearchGate. (2025, August 6). Hydrophobic and oleophobic coatings based on perfluoropolyether/silica hybrids by the sol‐gel method | Request PDF.
- Vertex AI Search. (2012, May 8). Fluorine Based Superhydrophobic Coatings.
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- Vertex AI Search. (n.d.). Fluorinated Polymers: Volume 2: Applications.
- Dalau Ltd. (2025, January 8). The Importance of Fluoropolymer Products in the Electronics Industry.
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Technical Guide: Incorporating Bis[2-iodo-3-(perfluorooctyl)propyl]adipate into Polymer Matrices for Advanced Biomedical Applications
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract and Core Principles
This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (BIPA) into polymer matrices. BIPA is a novel, multifunctional additive designed to impart specific, high-value properties to host polymers, primarily for applications in the medical device and drug development sectors. Its unique structure, featuring a flexible adipate backbone, two high-density iodine atoms, and two perfluorooctyl chains, allows it to simultaneously function as a potent radiopacifying agent and a surface energy modifier.
The strategic integration of BIPA into polymers such as polyurethanes, polyesters, and silicones can yield advanced composites with intrinsic visibility under X-ray fluoroscopy and modified surface characteristics like hydrophobicity and lubricity. This document details the scientific rationale behind its use, presents validated laboratory-scale protocols for incorporation via solution casting and melt blending, and outlines essential characterization techniques to validate the performance of the final composite material.
Physicochemical Profile: this compound (BIPA)
Understanding the fundamental properties of BIPA is critical for predicting its behavior within a polymer matrix and for selecting appropriate processing parameters.
| Property | Value | Source |
| CAS Number | 238742-84-2 | [1][2] |
| Molecular Formula | C₂₈H₁₈F₃₄I₂O₄ | [1][2] |
| Molecular Weight | 1318.19 g/mol | [1][2] |
| Appearance | Assumed to be a viscous liquid or waxy solid at room temperature. | |
| Key Functional Groups | Adipate Ester, Secondary Iodide, Perfluorooctyl (C8F17) Chain |
Scientific Rationale: The Multifunctional Advantage of BIPA
The efficacy of BIPA as a polymer additive stems from its distinct molecular components, each contributing a specific functionality.
Radiopacity for Medical Imaging
The primary function of BIPA in a biomedical context is to render polymer-based devices visible under X-ray-based imaging modalities like fluoroscopy and computed tomography (CT).[3] Polymers composed of low atomic number elements (C, H, O, N) are inherently radiolucent, making them invisible during critical medical procedures.[4] BIPA addresses this by incorporating two iodine atoms (Atomic Number: 53) into its structure. Iodine is an excellent absorber of X-rays, providing the necessary contrast for precise device placement and monitoring inside the body.[5][6] Unlike simple blending with inorganic salts (e.g., barium sulfate), covalently incorporating an iodinated molecule can lead to more homogeneous dispersion and prevent leaching of the radiopacifying agent.[4][7]
Surface Modification via Perfluoroalkyl Chains
The two terminal perfluorooctyl (C₈F₁₇) chains are responsible for modifying the surface properties of the host polymer. Fluorinated polymers are renowned for their exceptionally low surface energy, which translates to high hydrophobicity (water-repellency) and oleophobicity (oil-repellency).[8][9] When BIPA is blended into a polymer matrix, these fluorinated chains tend to migrate to the polymer-air or polymer-liquid interface. This surface enrichment can significantly:
-
Increase Hydrophobicity: Creates a water-repellent surface, which can be crucial for reducing biofouling on implanted devices.
-
Reduce Coefficient of Friction: Imparts lubricity, which is advantageous for devices like catheters that must navigate through blood vessels with minimal friction.
-
Enhance Chemical Inertness: The strong carbon-fluorine bonds provide high thermal and chemical stability to the material's surface.[8][10]
Potential for Plasticization
The central adipate structure is chemically similar to dioctyl adipate (DOA), a well-known plasticizer used to increase the flexibility and reduce the brittleness of polymers like PVC.[11][12][13] While the bulky iodo- and fluoro- side chains will influence its behavior, the flexible hexanedioate core of BIPA may contribute to the plasticization of the polymer matrix, potentially improving its mechanical properties for certain applications.
Protocols for Incorporating BIPA into Polymer Matrices
The choice of incorporation method depends on the thermal stability of the polymer and the additive, the desired final form (e.g., film, molded part), and the scale of production.
Method 1: Solution Casting
Solution casting is a highly versatile and common laboratory technique for producing thin films with uniform thickness and excellent additive dispersion.[14][15] It is ideal for thermally sensitive polymers and for screening various BIPA concentrations.
Caption: Workflow for incorporating BIPA via melt blending.
-
Material Preparation: Thoroughly dry the polymer pellets in a vacuum oven as per the manufacturer's recommendations to prevent hydrolytic degradation during processing. Ensure BIPA is also free of moisture.
-
Component Weighing: Accurately weigh the polymer pellets and BIPA according to the desired final concentration.
-
Pre-mixing: Combine the polymer pellets and BIPA in a sealed container and tumble mix to achieve a reasonably uniform distribution before melt processing.
-
Melt Processing:
-
Set the temperature profile of the lab-scale twin-screw extruder or internal mixer to be above the melting point of the polymer but low enough to prevent degradation of the polymer or BIPA.
-
Feed the pre-mixed material into the hopper.
-
-
Compounding: Process the material at a set screw speed (e.g., 50-100 RPM) for a sufficient residence time (e.g., 5-10 minutes) to ensure complete melting and homogeneous mixing. The compatibility of the polymers is key for successful blending. [16]6. Sample Forming: Extrude the molten composite into a strand and pelletize, or transfer the molten mass to a compression molder to press into films or plaques of a specific geometry.
-
Cooling: Allow the formed sample to cool to room temperature.
-
Final Sample: The resulting BIPA-polymer composite is now ready for characterization.
Characterization of BIPA-Polymer Composites
Thorough characterization is essential to confirm successful incorporation and to quantify the resulting material properties.
Thermal Properties: DSC and TGA
Thermal analysis is used to understand how BIPA affects the processing window and stability of the polymer. [17]* Differential Scanning Calorimetry (DSC): Measures heat flow to identify thermal transitions. [18]Use DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the composite. A shift in Tg can indicate plasticization. [19]* Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature. [20]Use TGA to assess the thermal stability of the composite and to confirm the loading percentage of BIPA, assuming the degradation temperatures of the components are distinct. [19] Table of Expected Thermal Analysis Results (Hypothetical Example: TPU + BIPA)
| Sample | Tg (°C) | Onset of Degradation (°C) (from TGA) |
| Neat TPU | -35 | 320 |
| TPU + 20% wt. BIPA | -42 | 315 |
| Interpretation | The decrease in Tg suggests a plasticizing effect of BIPA. A minimal change in degradation temperature indicates good thermal compatibility. |
Surface Properties: Contact Angle Goniometry
To quantify the change in surface energy imparted by the perfluorooctyl chains, measure the static water contact angle.
-
Place a 5-10 µL droplet of deionized water on the flat surface of the composite film.
-
Use a goniometer to capture an image of the droplet profile.
-
Software analysis of the angle formed between the substrate and the tangent of the droplet provides the contact angle.
-
An angle > 90° indicates a hydrophobic surface. A significant increase compared to the neat polymer confirms the surface activity of BIPA. The surface dipoles of fluoropolymers strongly influence their wettability. [21]
Radiopacity Assessment
The most direct way to assess radiopacity is via X-ray imaging.
-
Place samples of the BIPA-polymer composite of varying thicknesses alongside a control sample (neat polymer) and an aluminum step wedge (for reference).
-
Expose the samples to a clinical or industrial X-ray source.
-
Analyze the resulting radiograph. The BIPA-containing samples should appear opaque (white) compared to the radiolucent (dark) control polymer. The degree of opacity should correlate with BIPA concentration and sample thickness.
Safety and Handling
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
When melt processing, ensure adequate ventilation to avoid inhalation of any potential thermal degradation byproducts of the fluorinated polymer. [8]
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Application Note: A Researcher's Guide to the Experimental Setup for Studying Fluorinated Polymer Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers, or fluoropolymers, represent a unique and powerful class of materials distinguished by their exceptional properties. The substitution of hydrogen with fluorine atoms imparts high thermal stability, outstanding chemical inertness, low coefficients of friction, and unique surface properties like hydrophobicity and oleophobicity. These characteristics make them indispensable in a wide range of advanced applications, from biocompatible coatings on medical devices and implants to controlled-release drug delivery systems.
The performance of a fluoropolymer in these applications is critically dependent on the properties of the film it forms—specifically its surface chemistry, topography, and wettability. Therefore, a precise and multi-faceted experimental approach is required to reliably characterize these films. This guide, designed for researchers and drug development professionals, provides an in-depth overview of the essential experimental workflow for preparing and analyzing fluorinated polymer films. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical process.
Part 1: Preparation of Fluorinated Polymer Films
The first critical step is the creation of a uniform, thin film. The choice of deposition method directly impacts the film's final properties, including thickness, roughness, and molecular orientation. Two prevalent laboratory-scale techniques are Spin Coating and Initiated Chemical Vapor Deposition (iCVD).
Spin Coating: The Workhorse of Thin Film Fabrication
Spin coating is a rapid and widely used technique for producing uniform thin films from a polymer solution.[1] The process relies on centrifugal force to spread the solution across a substrate, while the solvent simultaneously evaporates.[2]
Causality Behind the Method: The final film thickness is a function of the solution's viscosity (and thus concentration), the solvent's evaporation rate, and the angular speed of the spinner.[1][2] Higher spin speeds and lower solution concentrations typically result in thinner films.[1] This method is favored for its simplicity, speed, and efficient use of materials for flat substrates.
Experimental Protocol: Spin Coating
-
Solution Preparation:
-
Dissolve the fluoropolymer in a suitable solvent (e.g., fluorinated solvents like HFE-7100, or ketones like MEK for certain copolymers like PVDF) to a desired concentration (e.g., 1-10% w/v). The choice of solvent is critical; it must fully dissolve the polymer without altering its chemical structure.
-
Ensure the solution is homogenous by stirring or gentle sonication.
-
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE filter) to remove any particulate matter that could cause defects in the film.[3]
-
-
Substrate Preparation:
-
Select a flat substrate (e.g., silicon wafer, glass slide, quartz crystal).
-
Clean the substrate meticulously to ensure good film adhesion. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.[3]
-
For enhanced adhesion, a surface treatment like oxygen plasma cleaning can be used to create a more hydrophilic and reactive surface.[4]
-
-
Deposition and Spinning:
-
Secure the substrate onto the vacuum chuck of the spin coater.
-
Dispense an excess amount of the polymer solution onto the center of the substrate to cover about two-thirds of the surface.[5]
-
Begin the spinning process immediately (static dispense). A typical two-stage process is often effective:
-
-
Annealing (Baking):
-
Carefully remove the coated substrate and place it on a hot plate or in a vacuum oven.
-
Anneal at a temperature below the polymer's glass transition temperature (e.g., 70-90°C) for several hours to overnight to remove residual solvent and relieve internal stresses in the film.[3]
-
Initiated Chemical Vapor Deposition (iCVD): For Conformal and Pure Coatings
iCVD is a solvent-free, vapor-phase deposition technique that produces highly pure and conformal polymer films.[6] This method is particularly advantageous for coating complex geometries and for polymers that are difficult to dissolve.[7]
Causality Behind the Method: In the iCVD process, precursor monomer and initiator molecules are introduced into a vacuum chamber. The initiator is thermally decomposed by heated filaments, creating free radicals. These radicals initiate polymerization of the monomer molecules that have adsorbed onto a cooled substrate.[8] This surface-growth mechanism allows for precise control over film thickness and composition without the risk of solvent impurities.[8][9]
General Protocol Outline: iCVD
-
System Setup: An iCVD system consists of a vacuum chamber, precursor delivery lines, heated filaments (typically 200-400°C), and a temperature-controlled substrate stage (typically 25-40°C).[9][10]
-
Precursor Delivery: The fluorinated monomer (e.g., perfluorodecyl acrylate, PFDA) and a radical initiator (e.g., tert-butyl peroxide, TBPO) are vaporized and introduced into the chamber at controlled flow rates.[9]
-
Deposition: The initiator decomposes over the hot filaments, and polymerization occurs on the cooled substrate surface. Deposition rate is monitored in-situ using laser interferometry.
-
Termination: Once the desired thickness is achieved, precursor flows are stopped, and the chamber is vented. No post-deposition annealing is typically required.
Part 2: Multi-Technique Film Characterization
No single technique can fully describe a polymer film. A comprehensive understanding requires correlating data from multiple analyses that probe different aspects of the surface: its wettability, topography, and chemical composition.
Surface Wettability: Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with a solid surface, providing a direct measure of wettability and surface energy.[11] For fluoropolymers, which are typically hydrophobic, water is the standard probe liquid.
Expertise & Causality:
-
Static Contact Angle: A simple sessile drop measurement gives a baseline value for hydrophobicity.[11] Surfaces with water contact angles >90° are hydrophobic, while those >150° are superhydrophobic.[12]
-
Dynamic Contact Angles: For functional surfaces, dynamic measurements are more telling. The advancing angle (as the droplet volume increases) and receding angle (as volume decreases) reveal information about surface heterogeneity and roughness. The difference between them, known as contact angle hysteresis , is a critical parameter. A low hysteresis indicates a smooth, homogenous surface with low water adhesion—a key property for self-cleaning or anti-fouling applications.[12]
Protocol: Static and Dynamic Contact Angle Measurement
-
Setup: Place the fluoropolymer-coated substrate on the stage of a contact angle goniometer.[4] Use a high-resolution camera and a controlled light source.
-
Static Measurement:
-
Using an automated syringe, dispense a small droplet (e.g., 2-5 µL) of deionized water onto the film surface.
-
Capture an image of the droplet immediately after it has stabilized.
-
Use the accompanying software to fit the droplet profile and calculate the static contact angle. Repeat at multiple locations to ensure statistical relevance.
-
-
Dynamic Measurement (Advancing/Receding):
-
Dispense a droplet onto the surface as above.
-
Slowly increase the volume of the droplet while recording the angle just before the droplet base expands. This is the advancing contact angle (θ_A).
-
Slowly decrease the volume of the droplet, causing it to contract. Record the angle just before the base recedes. This is the receding contact angle (θ_R).
-
Calculate hysteresis: Δθ = θ_A - θ_R.
-
Surface Topography: Atomic Force Microscopy (AFM)
AFM provides nanoscale, three-dimensional images of the film's surface.[13] Unlike electron microscopy, it does not require a conductive coating, making it ideal for insulating polymers.[14]
Expertise & Causality:
-
Topography Imaging (Tapping Mode): This is the most common mode for soft polymer samples. It maps the surface height, revealing features like roughness, pinholes, or crystalline domains. The root-mean-square (RMS) roughness value is a key quantitative output.
-
Phase Imaging: This mode is exceptionally useful for polymer films. It maps the phase lag between the cantilever's oscillation and the driving signal, which is sensitive to variations in material properties like adhesion and stiffness.[15] This allows for the clear differentiation of amorphous and crystalline regions or components in a polymer blend, even when there is minimal height difference.[14]
Protocol: AFM Imaging (Tapping Mode)
-
Sample Mounting: Securely mount the coated substrate onto an AFM sample puck using double-sided tape or clips.
-
Cantilever Selection: Choose a silicon cantilever appropriate for tapping mode in air (typically with a resonant frequency of ~300 kHz and a spring constant of ~40 N/m).
-
Instrument Setup:
-
Install the cantilever and align the laser onto the tip.
-
Perform a frequency sweep to identify the cantilever's resonant frequency.
-
Engage the tip onto the sample surface.
-
-
Image Acquisition:
-
Optimize imaging parameters: Setpoint (typically 80-90% of the free air amplitude), scan size (e.g., start with 5x5 µm), scan rate (e.g., 1 Hz), and gains.
-
Simultaneously capture height (topography) and phase images.
-
-
Data Analysis: Use analysis software to flatten images, measure surface roughness (RMS), and analyze features from both topography and phase channels.
Surface Chemistry: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides the elemental composition and, crucially, the chemical bonding states of the top 5-10 nm of the film.[16]
Expertise & Causality:
-
Elemental Composition: A survey scan identifies all elements present on the surface (except H). For a fluoropolymer, this confirms the presence of fluorine and carbon and can detect any surface contamination (e.g., silicon, oxygen).
-
Chemical State Analysis: High-resolution scans of the Carbon 1s (C 1s) region are the most informative. The high electronegativity of fluorine causes a significant chemical shift in the binding energy of the carbon atom it is bonded to. This allows for the unambiguous identification and quantification of different chemical moieties: C-C/C-H (~285.0 eV), C-F (~286.5 eV), CF₂ (~291 eV), and CF₃ (~293 eV).[17] The presence and relative ratios of these groups define the nature of the fluoropolymer surface.
-
Trustworthiness Note: Fluoropolymers can be susceptible to damage from the X-ray beam.[18] It is critical to use a low-power monochromatic X-ray source and minimize analysis time to prevent defluorination and ensure the collected data represents the true surface chemistry.[17][18]
Protocol: XPS Analysis
-
Sample Introduction: Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly C 1s and F 1s. Use a low pass energy (e.g., 20 eV) for better resolution.
-
Charge Correction: Since polymers are insulating, surface charging may occur. Calibrate the binding energy scale by setting the adventitious C 1s peak (C-C/C-H) to 285.0 eV.
-
Data Analysis: Use specialized software to perform peak fitting (deconvolution) on the high-resolution C 1s spectrum to quantify the relative amounts of CF, CF₂, and CF₃ functional groups.
Part 3: Data Synthesis and Interpretation
The true power of this experimental setup lies in synthesizing the data from each technique to build a complete picture of the fluoropolymer film.
| Technique | Parameter Measured | Example Data (Hypothetical PVDF-HFP Film) | Interpretation |
| Contact Angle | Static Water Contact Angle | 115° ± 2° | The surface is highly hydrophobic, as expected for a fluoropolymer. |
| Contact Angle Hysteresis | 15° | Moderate hysteresis suggests some degree of surface roughness or chemical heterogeneity. | |
| AFM | RMS Roughness (10x10 µm) | 8.5 nm | The film is relatively smooth but has nanoscale roughness, which correlates with the observed contact angle hysteresis. |
| Phase Image Analysis | Shows distinct domains of varying phase lag. | Indicates the presence of semi-crystalline domains within the amorphous polymer matrix. | |
| XPS | Elemental Composition | C: 48%, F: 51%, O: 1% | Confirms high fluorine content. Minor oxygen indicates minimal surface oxidation/contamination. |
| High-Resolution C 1s | Peaks at 286.4 eV (C-F) and 291.1 eV (CF₂) | Deconvolution confirms the expected chemical structure of a PVDF-based copolymer, validating the material's identity at the surface. |
Integrated Analysis: The XPS data confirms the high surface concentration of CF₂ groups, which are responsible for the film's low surface energy and resulting hydrophobicity (115° contact angle). The AFM reveals a nanoscale roughness of 8.5 nm and the presence of crystalline domains. This physical roughness and potential chemical heterogeneity between crystalline and amorphous regions explain why the contact angle hysteresis is not zero. A smoother, more uniform film would likely exhibit lower hysteresis.
Conclusion
A robust experimental setup for studying fluorinated polymer films is a self-validating system built on a logical progression from fabrication to multi-faceted characterization. By combining spin coating or iCVD for film preparation with the analytical triad of contact angle goniometry, AFM, and XPS, researchers can gain a comprehensive understanding of the film's properties. This integrated approach, which links surface chemistry to topography and wettability, is essential for rationally designing and optimizing fluoropolymer films for advanced applications in drug delivery, medical devices, and beyond.
References
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Gleason, K. K., et al. (2011). Fabrication of a Conjugated Fluoropolymer Film Using One-Step iCVD Process and its Mechanical Durability. MDPI. Available at: [Link]
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Asatekin, A., & Gleason, K. K. (2011). Initiated chemical vapor deposition of fluoropolymer coatings for the surface modification of complex geometries. DSpace@MIT. Available at: [Link]
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NanoMagnetics Instruments. (2022). Polymer Science Using Atomic Force Microscopy. Available at: [Link]
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Institute of Solid State Physics, Graz University of Technology. initiated Chemical Vapor Deposition (iCVD). TU Graz. Available at: [Link]
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da Silva, E. C., et al. (2003). XPS studies of directly fluorinated HDPE: Problems and solutions. Polymer. Available at: [Link]
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AFM Workshop. Polymer Characterization - Atomic Force Microscopy. Available at: [Link]
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GVD Corporation. (2005). Initiated Chemical Vapor Deposition (iCVD) of Polymer Thin Films. Society of Vacuum Coaters. Available at: [Link]
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Al-Maadeed, M. A., et al. (2020). Recent Applications of Advanced Atomic Force Microscopy in Polymer Science: A Review. Polymers. Available at: [Link]
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Yablon, D. (n.d.). AFM for Polymer Characterization and Analysis. SurfaceChar LLC. Available at: [Link]
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da Silva, E. C., et al. (2003). XPS studies of directly fluorinated HDPE: Problems and solutions. ULisboa Research Portal. Available at: [Link]
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Biolin Scientific. (2019). Contact angle measurements on superhydrophobic surfaces in practice. Available at: [Link]
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Droplet Lab. (2024). Contact Angle Measurement: The Definitive Guide (2026). Available at: [Link]
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University of Potsdam. Spin coating of thin polymer film and thickness determination by ellipsometry. Available at: [Link]
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Washington State University. Making thin films by spin coating. The Nonlinear Optics Home Page. Available at: [Link]
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Various Authors. (2013). Optimum conditions to prepare thin films by spin coating technique? ResearchGate. Available at: [Link]
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Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings. North Carolina State University. Available at: [Link]
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SPS Polos. The Spin Coating Theory. Available at: [Link]
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Ossila. (2022). How to do a contact angle measurement (Quickstart guide). YouTube. Available at: [Link]
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Nanoscience Instruments. Contact Angle Measurements and Wettability. Available at: [Link]
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University of Nottingham. XPS Case Study: Polymer Composition and Spatial Distribution. Available at: [Link]
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- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols: Bis[2-iodo-3-(perfluorooctyl)propyl]adipate as a Novel Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Polymer Science
The field of advanced materials and drug delivery continually seeks novel molecules that can impart unique and desirable properties to polymer networks. Bis[2-iodo-3-(perfluorooctyl)propyl]adipate emerges as a promising crosslinking agent, distinguished by its highly fluorinated side chains and reactive secondary iodide groups. This structure suggests its potential to create hydrogels and elastomers with exceptional chemical resistance, thermal stability, and tailored surface properties (oleophobicity and hydrophobicity).
These application notes provide a comprehensive guide to the use of this compound in creating crosslinked polymer networks. We will delve into the underlying chemical principles, offer detailed experimental protocols, and discuss analytical methods for characterization, empowering researchers to harness the full potential of this innovative molecule.
Core Principles and Advantages
The utility of this compound as a crosslinking agent is rooted in two key structural features: the reactive carbon-iodine bonds and the inert perfluorooctyl chains.
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The Crosslinking Hub: Carbon-Iodine Bonds: The secondary iodide groups are susceptible to nucleophilic substitution reactions. This allows for the formation of stable covalent crosslinks with polymers containing nucleophilic functional groups such as amines (-NH2), thiols (-SH), or carboxylates (-COO-). This reactivity forms the basis for creating a durable, three-dimensional polymer network.
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The Performance Enhancer: Perfluorooctyl Chains: The long perfluorinated "ponytails" are responsible for the unique physicochemical properties of the resulting material. These chains are intensely hydrophobic and oleophobic, leading to materials with low surface energy, anti-fouling characteristics, and enhanced chemical and thermal stability. In the context of drug development, these properties can be leveraged to create specialized drug delivery systems or highly stable biomedical devices.
Diagram: Proposed Crosslinking Mechanism
The following diagram illustrates a hypothetical crosslinking reaction between a polymer backbone containing amine functional groups and this compound.
Caption: Proposed nucleophilic substitution crosslinking pathway.
Experimental Protocols
The following protocols are designed as a starting point. Researchers should optimize these based on the specific polymer, desired crosslinking density, and final application.
Materials and Reagents
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Polymer with nucleophilic functional groups (e.g., chitosan, polyethyleneimine, thiol-modified hyaluronic acid)
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
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Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Protocol 1: Crosslinking of an Amine-Containing Polymer (e.g., Chitosan)
This protocol details the formation of a crosslinked hydrogel.
1. Polymer Dissolution:
- Dissolve 100 mg of chitosan in 10 mL of a 1% (v/v) acetic acid solution with gentle stirring until a homogenous solution is obtained.
- Ensure the polymer is fully dissolved before proceeding.
2. Preparation of the Crosslinking Solution:
- In a separate vial, dissolve the desired amount of this compound in a minimal volume of DMF. The molar ratio of the crosslinker to the amine groups on the polymer will determine the crosslinking density (see Table 1).
3. The Crosslinking Reaction:
- Transfer the chitosan solution to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Add the crosslinker solution dropwise to the polymer solution under a constant stream of nitrogen.
- Add the base (e.g., TEA) to the reaction mixture. The molar amount of base should be at least twice the molar amount of the crosslinker to neutralize the HI byproduct.
- Heat the reaction mixture to 60-80°C and allow it to stir for 24-48 hours. The formation of a gel indicates successful crosslinking.
4. Purification:
- Once the reaction is complete, transfer the resulting hydrogel to dialysis tubing.
- Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted crosslinker, solvent, and salt byproducts.
5. Lyophilization:
- Freeze the purified hydrogel at -80°C.
- Lyophilize the frozen gel to obtain a porous scaffold.
Table 1: Recommended Molar Ratios for Varying Crosslinking Densities
| Desired Crosslinking Density | Molar Ratio (Amine Groups : Crosslinker) | Expected Properties |
| Low | 100 : 1 | Soft, highly swellable gel |
| Medium | 50 : 1 | Moderately firm gel with good swelling |
| High | 20 : 1 | Stiff, less swellable gel |
Characterization of the Crosslinked Network
A thorough characterization is crucial to validate the success of the crosslinking reaction and to understand the properties of the final material.
Swelling Studies
The swelling ratio provides an indirect measure of the crosslinking density.
1. Preparation:
- Weigh a known mass of the lyophilized hydrogel (W_dry).
2. Swelling:
- Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
- At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).
3. Calculation:
- The swelling ratio (SR) is calculated as: SR (%) = [(W_swollen - W_dry) / W_dry] * 100
A lower swelling ratio generally indicates a higher degree of crosslinking.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the new covalent bonds.
-
Procedure: Acquire FTIR spectra of the starting polymer, the crosslinking agent, and the final crosslinked material.
-
Expected Results: Look for the appearance of new peaks corresponding to the C-N or C-S bonds formed during the crosslinking reaction, and the disappearance or reduction in the intensity of the C-I peak from the crosslinker.
Diagram: Experimental Workflow
Caption: General experimental workflow for crosslinking.
Safety and Handling
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This compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No gel formation | Insufficient crosslinker or reaction time | Increase the amount of crosslinker or extend the reaction time. |
| Inactive polymer or crosslinker | Verify the purity and reactivity of the starting materials. | |
| Gel is too brittle | High crosslinking density | Reduce the molar ratio of the crosslinker to the polymer. |
| Inconsistent results | Presence of moisture or oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
Conclusion
This compound represents a versatile and powerful tool for the creation of advanced polymer networks. Its unique combination of reactive iodide groups and perfluorinated chains opens up new possibilities in the design of materials for drug delivery, tissue engineering, and other high-performance applications. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full potential of this exciting new crosslinking agent.
References
Given the novel nature of "this compound," direct references are not available. The principles and protocols described are based on established knowledge in polymer chemistry and material science. For further reading on related topics, the following resources are recommended:
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Welcome to the technical support guide for the synthesis of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (CAS 238742-84-2).[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other challenges during this multi-step synthesis. The guidance is based on established principles of organic chemistry, focusing on the likely synthetic pathway and its inherent challenges.
Overview of the Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound is not widely published, the structure strongly suggests a two-step synthetic route. This guide is predicated on this plausible pathway, which involves the preparation of a key alcohol intermediate followed by a diesterification reaction.
Step 1: Synthesis of 2-iodo-3-(perfluorooctyl)propan-1-ol (The Alcohol Precursor) This step involves the iodohydroxylation of 3-(perfluorooctyl)prop-1-ene. A source of electrophilic iodine (e.g., N-Iodosuccinimide) and a nucleophilic water source are used to install an iodine atom at the C2 position and a hydroxyl group at the C1 position, following Markovnikov's rule for the iodine addition.
Step 2: Diesterification with Adipoyl Chloride Two equivalents of the alcohol precursor are reacted with one equivalent of adipoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the final diester product. The base is crucial for neutralizing the HCl byproduct.[4]
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// Nodes for Step 1 SM1 [label="3-(perfluorooctyl)prop-1-ene", fillcolor="#F1F3F4"]; Reagent1 [label="1. N-Iodosuccinimide (NIS)\n2. H₂O / DME", shape=plaintext]; Intermediate [label="2-iodo-3-(perfluorooctyl)propan-1-ol", fillcolor="#F1F3F4"];
// Nodes for Step 2 SM2 [label="Adipoyl Chloride", fillcolor="#F1F3F4"]; Reagent2 [label="Pyridine or Et₃N\nCH₂Cl₂", shape=plaintext]; Product [label="this compound", fillcolor="#E6F4EA"];
// Edges SM1 -> Intermediate [label="Step 1: Iodohydroxylation"]; Intermediate -> Product [label="Step 2: Diesterification\n(2 equivalents)"]; SM2 -> Product;
// Invisible nodes for reagent placement {rank=same; Reagent1; SM1} {rank=same; Reagent2; SM2} Reagent1 -> SM1 [style=invis]; Reagent2 -> SM2 [style=invis]; } .dot Caption: Plausible two-step synthesis of the target molecule.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that can lead to low yields. The troubleshooting logic is designed to help you systematically identify and solve the root cause of the problem.
Issue 1: Low yield or no formation of the alcohol precursor in Step 1.
Q: My reaction to form 2-iodo-3-(perfluorooctyl)propan-1-ol has stalled. TLC analysis shows mostly unreacted starting alkene. What is the likely cause?
A: This issue typically points to three potential problems: inactive reagents, insufficient reaction temperature, or poor solubility.
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Cause & Explanation:
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Inactive N-Iodosuccinimide (NIS): NIS is an electrophilic iodine source that can decompose over time, especially if exposed to light or moisture. If the reagent has turned dark brown, it has likely decomposed.
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Low Temperature: Iodohydroxylation reactions can be sluggish at very low temperatures. While often started at 0°C to control exotherms, the reaction may need to be warmed to room temperature to proceed to completion.[5]
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Solubility: The perfluorinated alkene has very low polarity. A co-solvent system like Dimethoxyethane (DME) and water is often used to facilitate mixing of the nonpolar organic substrate and the aqueous nucleophile.[5] If the phases are not mixing adequately, the reaction rate will be extremely slow.
-
-
Recommended Solutions:
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Verify Reagent Activity: Use a fresh bottle of NIS. Active NIS should be an off-white or light tan crystalline solid.
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Optimize Temperature: Start the reaction at 0°C and monitor by TLC. If no significant conversion is observed after 1-2 hours, allow the reaction to slowly warm to room temperature and continue monitoring.
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Improve Solubility: Ensure vigorous stirring. If phase separation is still an issue, consider alternative co-solvents such as THF or acetonitrile.
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Issue 2: Low yield in the Step 2 diesterification reaction.
Q: I've successfully made the alcohol precursor, but the final esterification step is giving a very low yield. My crude product is a complex mixture.
A: This is the most challenging step of the synthesis and low yields are often multifactorial. The primary culprits are steric hindrance, inactive adipoyl chloride, and suboptimal reaction conditions.
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Cause & Explanation:
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Steric Hindrance: The alcohol precursor is a secondary alcohol with a bulky perfluorooctyl group adjacent to the reaction center. This steric bulk significantly slows down the rate of nucleophilic attack on the electrophilic carbonyl carbon of the adipoyl chloride.[6][7] Standard esterification conditions may be insufficient to overcome this hurdle.
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Hydrolysis of Adipoyl Chloride: Adipoyl chloride is extremely reactive towards water. Any residual moisture in the solvent, on the glassware, or in the alcohol precursor will rapidly hydrolyze the acid chloride to adipic acid, which is much less reactive and will not participate in the reaction under these conditions.
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Incomplete Reaction: Due to steric hindrance, the reaction may stall after the formation of the mono-ester, resulting in a mixture of starting alcohol, mono-ester, and the desired di-ester.
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// Nodes Start [label="Low Yield in Step 2\n(Esterification)", shape=ellipse, fillcolor="#FBBC05"]; CheckMoisture [label="Were all reagents and glassware\nrigorously dried?", shape=diamond, fillcolor="#F1F3F4"]; CheckPurity [label="Was the alcohol precursor pure?\n(No residual water/solvent)", shape=diamond, fillcolor="#F1F3F4"]; CheckConditions [label="Were reaction conditions optimized\nfor a hindered alcohol?", shape=diamond, fillcolor="#F1F3F4"]; ResultMoisture [label="Problem: Adipoyl Chloride Hydrolysis\nSolution: Dry all components rigorously.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultPurity [label="Problem: Impurities consuming reagents\nSolution: Purify alcohol precursor.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ResultConditions [label="Problem: Steric hindrance is high\nSolution: Increase temp, extend time,\nuse stronger acylation catalyst (DMAP).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckMoisture; CheckMoisture -> ResultMoisture [label="No"]; CheckMoisture -> CheckPurity [label="Yes"]; CheckPurity -> ResultPurity [label="No"]; CheckPurity -> CheckConditions [label="Yes"]; CheckConditions -> ResultConditions [label="No"]; } .dot Caption: Decision tree for troubleshooting the diesterification step.
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Recommended Solutions:
| Problem Area | Recommended Action & Rationale |
| Moisture Control | Action: Flame-dry all glassware under vacuum. Use anhydrous solvents dispensed from a solvent purification system or from a freshly opened sealed bottle. Ensure the alcohol precursor is rigorously dried (e.g., by azeotropic distillation with toluene or drying under high vacuum).Rationale: Prevents the primary side reaction of adipoyl chloride hydrolysis. |
| Reaction Conditions | Action: 1. Extend Reaction Time: Monitor the reaction by TLC or GC-MS for 24-48 hours. 2. Increase Temperature: If the reaction is sluggish at room temperature, gently heat to 40-50°C. Avoid excessive heat which can cause elimination side reactions. 3. Add a Catalyst: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP).Rationale: DMAP is a highly effective acylation catalyst that works by forming a more reactive acylpyridinium intermediate, which is much more susceptible to attack by the sterically hindered alcohol.[7] |
| Reagent Stoichiometry | Action: Use a slight excess of the alcohol precursor (e.g., 2.1 - 2.2 equivalents) relative to adipoyl chloride.Rationale: Helps to drive the reaction towards the formation of the diester and consume all of the valuable adipoyl chloride. |
Issue 3: Difficulty in purifying the final product.
Q: My reaction appears to have worked, but I am struggling to isolate the pure this compound from the crude mixture.
A: The unique properties of highly fluorinated ("fluorous") compounds require specialized purification strategies. Standard silica gel chromatography can be challenging.
-
Cause & Explanation:
-
Unique Polarity: Fluorous compounds are both hydrophobic and lipophobic. They have low affinity for both polar (like silica) and non-polar (like hydrocarbon) phases, which can lead to poor separation and streaking on TLC plates and columns.
-
Similar Rf Values: The starting alcohol, mono-ester, and di-ester may have very similar polarities, making them difficult to resolve with standard solvent systems.
-
-
Recommended Solutions:
-
Aqueous Workup: First, perform a careful aqueous workup. Quench the reaction with water, then wash the organic layer sequentially with dilute HCl (to remove base), saturated NaHCO₃ (to remove any adipic acid), and brine.
-
Fluorous Solid-Phase Extraction (F-SPE): This is the most effective method. Use a silica gel column functionalized with a perfluoroalkyl phase (a "fluorous" column). Elute first with a fluorophobic solvent (e.g., methanol/water) to wash off non-fluorous impurities. Then, elute with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated ether) to recover your highly fluorinated product.
-
Modified Column Chromatography: If F-SPE is not available, use standard silica gel but employ solvent systems containing a fluorinated component or a more polar "chaser" solvent. Start with a non-polar eluent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Hexafluoroisopropanol (HFIP) as an additive can sometimes improve separation.
-
Adsorption on Activated Carbon: Perfluorinated compounds are known to adsorb onto activated carbon.[8][9][10] This can be used as a polishing step to remove non-fluorous impurities. Dissolve the crude product in a suitable solvent, stir with granular activated carbon, and then filter. Note that this may also adsorb some of your product, so it should be optimized on a small scale first.
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Frequently Asked Questions (FAQs)
Q1: Can I use adipic acid directly instead of adipoyl chloride for Step 2? A1: While possible using methods like Fischer esterification (acid catalyst, heat, and removal of water), it is strongly discouraged for this specific substrate.[11][12] The high temperatures required would likely cause decomposition of the iodohydrin, and the steric hindrance would make the reaction extremely slow and low-yielding. The use of adipoyl chloride provides a much more reactive electrophile, allowing the reaction to proceed under milder conditions.[4]
Q2: My final product appears to be decomposing, showing a brown color. Why? A2: The brown color is likely due to the liberation of elemental iodine (I₂). Alkyl iodides, particularly secondary ones, can be sensitive to light and heat. The presence of trace acid or base can also catalyze decomposition. Store the purified product in a dark container, under an inert atmosphere (argon or nitrogen), and in a freezer to maximize its shelf life.
Q3: Is there an alternative to NIS for the iodohydroxylation step? A3: Yes, other electrophilic iodine sources can be used. A mixture of molecular iodine (I₂) and an oxidant like phenyliodine(III)bis(trifluoroacetate) (BTI) can also generate the necessary hypoiodous acid in situ and may provide good yields.[5] However, NIS is generally preferred due to its ease of handling and milder reaction conditions.
Key Experimental Protocols
Protocol 4.1: TLC Monitoring of the Esterification Reaction
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A starting point is 10-20% Ethyl Acetate in Hexane. You may need to adjust this ratio for optimal separation.
-
Visualization:
-
UV Light (254 nm): Adipoyl chloride and the ester products containing the adipate core may be weakly UV active.
-
Potassium Permanganate (KMnO₄) Stain: The alcohol precursor will show up as a yellow spot on a purple background. The alkene starting material from Step 1 will also stain positively.
-
Ceric Ammonium Molybdate (CAM) Stain: A good general-purpose stain that will visualize most organic compounds.
-
Protocol 4.2: General Procedure for Esterification (Step 2)
Disclaimer: This is a general guideline. All reactions should be performed by trained personnel in a proper chemical fume hood with appropriate personal protective equipment.
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Allow the flask to cool to room temperature under a stream of nitrogen.
-
To the flask, add the dried 2-iodo-3-(perfluorooctyl)propan-1-ol (2.1 eq.) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2.5 eq.) followed by a catalytic amount of DMAP (0.05 eq.).
-
Slowly add a solution of adipoyl chloride (1.0 eq.) in anhydrous CH₂Cl₂ via a syringe.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (this may take 24 hours or more).
-
Upon completion, proceed with the aqueous workup and purification as described in Issue 3.
References
-
The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. MDPI. Available from: [Link]
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Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Ozonetech. Available from: [Link]
-
Pre-treatment and detection methods for PFCs. ResearchGate. Available from: [Link]
-
Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. National Institutes of Health. Available from: [Link]
-
Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Wiley Online Library. Available from: [Link]
-
PFOA and PFOS: What Are They and How to Remove Them? Intec America Corporation. Available from: [Link]
-
PERFLUOROALKYL AND POLYFLUOROAKLY SUBSTANCES (PFAS). United States Environmental Protection Agency. Available from: [Link]
-
An improved synthesis of iodohydrins from alkenes. ResearchGate. Available from: [Link]
-
Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Europe PMC. Available from: [Link]
-
Fluorohydrin synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]
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Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine Notes. Available from: [Link]
-
Why are tertiary alcohols less reactive towards esterification? Quora. Available from: [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available from: [Link]
-
Why are my ester hydrolysis not working. Reddit. Available from: [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Available from: [Link]
-
Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Wiley Online Library. Available from: [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. Available from: [Link]
-
Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization. ResearchGate. Available from: [Link]
-
Synthesis of New Polyester-Amides from Polyvinyl Alcohol and Convert Some of Them to Polyester-Imide. ResearchGate. Available from: [Link]
-
Emerging catalytic processes for the production of adipic acid. Royal Society of Chemistry. Available from: [Link]
-
Oxidation of cyclohexene into adipic acid in aqueous dispersions of mesoporous oxides with built-in catalytical sites. Royal Society of Chemistry. Available from: [Link]
-
Saponification of Esters. University of Massachusetts. Available from: [Link]
-
Green process for adipic acid synthesis: oxidation by hydrogen peroxide in water micromelusions using Benzalkonium Chloride C12-. SciSpace. Available from: [Link]
- Synthesis of carbon-labeled perfluoroalkyl compounds. Google Patents.
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Available from: [Link]
-
A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. National Institutes of Health. Available from: [Link]
-
Green Process for Adipic Acid Synthesis: Oxidation by Hydrogen Peroxide in Water Micromelusions using Benzalkonium Chloride C12-14 Surfactant. ResearchGate. Available from: [Link]
- Method for preparing bis(2-ethylhexyl)adipate. Google Patents.
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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Ester Polymerization
Welcome to the technical support center for fluorinated ester polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and powerful macromolecules. Fluorinated polymers possess a remarkable combination of properties, including high thermal stability, chemical resistance, and low surface energy, owing to the strength of the carbon-fluorine bond.[1][2][3] However, these same properties can present unique challenges during polymerization.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and fundamental concepts in fluorinated ester polymerization.
Q1: Why is my fluorinated ester monomer difficult to dissolve? A1: The low polarizability of fluorine groups makes fluorinated compounds hydrophobic and often lipophobic, a property sometimes referred to as "fluorous".[4][5] This means they have poor solubility in many common organic solvents. Partially fluorinated polymers may be soluble in some common solvents, but highly fluorinated or perfluorinated systems often require specialized fluorous solvents.[2][5]
-
Recommendation: Consider using fluorinated solvents such as hexafluoroisopropanol (HFIP), perfluorinated hydrocarbons (e.g., perfluorohexane), or highly fluorinated alkanes like 1,1,2-trichlorotrifluoroethane for better monomer and polymer solubility.[6][7] Always check for solvent compatibility with your specific fluorinating reagents to avoid potentially explosive reactions.[8][9]
Q2: What type of initiator is best suited for fluorinated ester polymerization? A2: The choice of initiator is critical and depends on the polymerization method (e.g., free-radical, RAFT, ring-opening).
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For Free-Radical Polymerization: Azo initiators like Azobisisobutyronitrile (AIBN) are commonly used.[10][] Peroxide initiators, such as benzoyl peroxide (BPO), are also effective.[][12] For highly fluorinated systems, specialized fluoroalkanoyl peroxides can be advantageous as they can introduce stable fluoroalkyl end-groups, enhancing the overall thermal stability of the polymer.[13]
-
For Controlled Radical Polymerization (e.g., RAFT): The selection of a suitable chain transfer agent (CTA) is crucial. Recently, fluorinated bifunctional CTAs have been successfully used in RAFT step-growth polymerization to create tailored fluorinated polyesters.[14]
Q3: My polymerization reaction is sluggish or shows low conversion. What are the likely causes? A3: Low reaction rates can stem from several factors:
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Monomer Reactivity: The electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of the ester and the polymerizable group (e.g., acrylate, vinyl ether).
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Initiator Inefficiency: The chosen initiator may have a low decomposition rate at the reaction temperature or may be inefficient in the chosen solvent system.
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Inhibitors: Trace impurities in the monomer or solvent (including dissolved oxygen) can inhibit free-radical polymerization.
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Poor Solubility: If the growing polymer chain precipitates from the solution, propagation can be severely hindered.
Q4: How does the degree of fluorination affect the final polymer properties? A4: The fluorine content substantially influences the polymer's characteristics.[15] Generally, a higher fluorine content leads to:
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Increased thermal and chemical stability.[2]
-
Lower refractive index and lower surface energy.[2]
-
Enhanced hydrophobicity and lipophobicity.[4]
-
Higher glass transition temperature (Tg) in some cases, though this also depends on the polymer backbone's flexibility.[14]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low Polymer Yield or Incomplete Conversion
Low yield is one of the most common issues. The following decision tree can help diagnose the root cause.
In-Depth Causality:
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Purity: Fluorinated monomers can be susceptible to certain impurities that act as radical scavengers or chain transfer agents. Oxygen is a potent inhibitor of free-radical polymerizations and must be rigorously excluded via techniques like freeze-pump-thaw cycles or sparging with inert gas.
-
Initiator Choice: The initiator's half-life at the reaction temperature determines the rate of radical generation. If the temperature is too low, initiation will be slow. If it's too high, the initiator will be consumed too quickly, leading to premature termination.
-
Solubility: As fluorinated polymer chains grow, their solubility can decrease dramatically in non-fluorinated solvents, causing them to crash out of solution. This "auto-acceleration" is sometimes seen, but more often, precipitation halts propagation, truncating molecular weight and limiting yield.
Problem 2: High Polydispersity Index (PDI) or Bimodal Molecular Weight Distribution
A high PDI (typically >1.5 for controlled polymerizations, >2.0 for conventional free-radical) indicates a lack of control over the polymerization process.
| Potential Cause | Explanation | Recommended Solution |
| Chain Transfer Events | Impurities or the solvent itself can act as chain transfer agents, terminating one chain and starting another. This leads to a broad distribution of chain lengths. | Purify all reagents thoroughly. Select a solvent with a low chain transfer constant. Nonaqueous polymerizations can be carried out in inert, liquid perfluorinated hydrocarbons.[16] |
| Inefficient Initiation | A slow initiation rate relative to the propagation rate means new chains are being formed throughout the reaction, leading to a mix of long and short polymers. | Increase initiator concentration or select an initiator that decomposes more rapidly at the reaction temperature. For controlled polymerizations (RAFT, ATRP), ensure the pre-equilibrium is established quickly. |
| Bimolecular Termination | At high monomer conversion, high viscosity can limit termination by coupling or disproportionation, but if radical concentration is too high, early termination can broaden PDI. | Lower the initiator concentration or conduct the polymerization at a lower temperature over a longer period. Consider a semi-batch process where the monomer is fed gradually. |
| Inadequate Mixing | Poor stirring can create localized "hot spots" with high radical concentrations, leading to uncontrolled polymerization and a broad or bimodal distribution. | Use appropriate stirring (mechanical stirrer for viscous solutions) and ensure the reaction vessel allows for efficient heat dissipation. |
Problem 3: Inconsistent Batch-to-Batch Results
Reproducibility is key in scientific research and development. Inconsistency often points to subtle, uncontrolled variables.
-
Moisture and Air Leaks: Ensure your reaction setup is scrupulously dried and maintained under a positive pressure of inert gas (Nitrogen or Argon). Even minor leaks can introduce oxygen and moisture, which can interfere with many polymerization mechanisms.
-
Monomer Quality: Do not assume monomer purity from the supplier is consistent. It's good practice to purify the monomer before each use, for example, by passing it through a column of basic alumina to remove inhibitors.
-
Temperature Fluctuations: Use a well-calibrated and stable heating system (e.g., oil bath with a PID controller). Small variations in temperature can significantly affect initiation and propagation rates.
-
Reagent Addition: The order and rate of reagent addition can be critical. For sensitive polymerizations, use syringe pumps for precise and repeatable addition of monomers or initiators.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Free-Radical Solution Polymerization of a Fluorinated Acrylate
This protocol provides a baseline for the polymerization of a generic fluoroalkyl acrylate monomer.
-
Monomer Purification: Pass the fluorinated acrylate monomer (e.g., 1H,1H,2H,2H-Perfluorooctyl acrylate) through a short column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reagent Preparation: Prepare a solution of the purified monomer and the initiator (e.g., AIBN, 0.1-1.0 mol% relative to monomer) in a suitable solvent (e.g., hexafluoroisopropanol or 1,1,2-trichlorotrifluoroethane) in a Schlenk flask. The concentration should be adjusted to maintain solubility throughout the reaction (typically 10-50 wt%).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Freeze the flask in liquid nitrogen until the solution is solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solution in a water bath.
-
Repeat this process two more times, backfilling with inert gas after the final cycle.
-
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN). Allow the reaction to proceed under positive inert gas pressure with constant stirring for the specified time (e.g., 6-24 hours).
-
Termination & Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration. Re-dissolve the polymer in a small amount of the fluorinated solvent and re-precipitate to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Analyze the final polymer using Size Exclusion Chromatography (SEC/GPC) to determine molecular weight (Mn, Mw) and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and calculate monomer conversion.
References
- Ivanov A.A., Belov N.A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
- American Chemical Society. (n.d.). Synthesis and characterization of fluorinated molecularly imprinted polymers for PFAS.
- Wikipedia. (n.d.). Fluoropolymer.
- American Chemistry Council. (n.d.). Fluoropolymers vs.
- Ribeiro, M. R., et al. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
- U.S. Patent US5290846A. (1994). Solvents for fluorinated polymers.
- Sigma-Aldrich. (n.d.).
- U.S. Patent US4474899A. (1984). Process for preparing ester fluorinated ion exchange polymer precursor by acid treatment of ether.
- Song, J., et al. (2023). Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters.
- Royal Society of Chemistry. (2024). Fluoride recovery in degradable fluorinated polyesters.
- Yamazaki, S., & Sawada, H. (2016). Fluorinated Peroxides as Initiators of Fluorinated Polymers. Royal Society of Chemistry.
- ACS Green Chemistry Institute. (n.d.).
- Royal Society of Chemistry. (2024).
- TCI AMERICA. (n.d.). Fluorous Solvents.
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- U.S. Patent US20170198070A1. (2017). Aqueous polymerization of fluorinated monomer using polymerization agent comprising fluoropolyether acid or salt and short chain fluorosurfactant.
- R Discovery. (2023).
- Wikipedia. (n.d.). Polyurethane.
- Royal Society of Chemistry. (2016).
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.). Troubleshooting Guide.
- MDPI. (2021).
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- National Institutes of Health (PMC). (2020). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns.
- Experts@Minnesota. (n.d.).
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- Chemistry For Everyone. (2024).
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- PubMed. (2004). Fluorescence measurements on functionalized polymer surfaces--problems and troubleshooting.
- Taylor & Francis Online. (2019).
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Technical Support Center: Troubleshooting Poor Film Formation in Fluorinated Polymer Coatings
Welcome to the Technical Support Center for fluorinated polymer coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the application of these specialized coatings. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to achieve consistent, high-quality film formation.
The Foundation of a Flawless Fluoropolymer Film
Ideal film formation is a multi-stage process that begins with pristine substrate preparation and culminates in a fully cured, defect-free coating. Each step is critical; a failure in one can cascade into a variety of film defects. The unique properties of fluoropolymers, such as their low surface energy and high chemical inertness, while beneficial for the final product, present specific challenges during application.[1][2] Understanding the interplay between the substrate, the coating formulation, and the application environment is paramount.
Troubleshooting Guide: From Observation to Solution
This section is structured around common visual defects. For each issue, we will explore the probable causes and provide systematic troubleshooting steps.
Issue 1: Poor Adhesion, Peeling, or Flaking
This is one of the most frequent and critical failures, where the coating lifts from the substrate.[3][4]
Probable Causes:
-
Inadequate Surface Preparation: This is the most common culprit.[1][5] The low surface energy of many substrates requires meticulous cleaning and, often, surface modification to ensure proper wetting and mechanical keying of the coating.[1][5] Contaminants like oils, grease, dust, or oxides act as a barrier between the coating and the substrate.[5]
-
Improper Primer Selection or Application: The primer is the bridge between the substrate and the fluoropolymer topcoat.[1] An incompatible or improperly applied primer will lead to delamination.
-
Contamination of Coating Material: Introduction of contaminants into the coating, such as oil from compressed air lines or incompatible solvents, can compromise adhesion.
-
Incorrect Curing: Insufficient curing can result in a soft film with poor adhesion.[3][6] Conversely, excessive heat can degrade the primer or the coating itself, leading to adhesion failure.
-
Environmental Factors: High humidity can interfere with the curing process and lead to poor adhesion.[6][7]
Troubleshooting Workflow:
Troubleshooting workflow for adhesion issues.
Corrective Actions & Protocols:
-
Surface Preparation Verification:
-
Degreasing: Ensure all oils and greases are removed using suitable organic solvents or alkaline cleaning agents.[5][8]
-
Abrasive Blasting: For many substrates, creating a surface profile through abrasive blasting is necessary for mechanical adhesion.[1][8]
-
Chemical Etching: For certain fluoropolymers, chemical etching can modify the surface to improve bonding.[9]
-
-
Primer Evaluation:
-
Consult the manufacturer's technical data sheet for the recommended primer for your specific fluoropolymer and substrate.
-
Ensure the primer is applied at the correct thickness and is fully cured before topcoat application.[6]
-
-
Curing Profile Optimization:
-
Verify the curing oven temperature with a calibrated thermocouple.
-
Follow the recommended curing schedule (temperature and time) precisely.[8]
-
Issue 2: Pinholes and Bubbles
These are small, crater-like defects that can compromise the barrier properties of the coating.[4][10]
Probable Causes:
-
Outgassing: Gasses trapped within the substrate can expand during curing and erupt through the coating, leaving pinholes.[7][10]
-
Solvent Entrapment: If the solvent evaporates too quickly from the surface, it can be trapped in the lower layers of the film, leading to bubbles.[10]
-
Contamination: Contaminants on the substrate can prevent the coating from properly wetting the surface, leading to voids.[11]
-
High Humidity: Moisture on the substrate or in the environment can vaporize during curing and cause bubbles.[7][12]
-
Incorrect Application Technique: Applying the coating too thickly can trap air or solvents.[13]
Troubleshooting Workflow:
Troubleshooting workflow for pinholes and bubbles.
Corrective Actions & Protocols:
-
Substrate Pre-heating: Heating the substrate before coating can help to drive off trapped gasses and moisture.[7]
-
Solvent System Adjustment: If using a solvent-based system, consider a slower-evaporating solvent to allow for more gradual drying.
-
Application Technique Modification:
-
Environmental Control: Maintain a controlled environment with low humidity during application and curing.[7]
Issue 3: Cracking
Cracks in the coating can range from fine surface fissures to deep cracks that extend to the substrate.[4]
Probable Causes:
-
Excessive Film Thickness: Applying the coating too thickly is a common cause of cracking.[3][4]
-
Improper Curing: Under-curing can result in a brittle film, while over-curing can cause excessive shrinkage and stress.[6]
-
Thermal Stress: A significant mismatch in the coefficient of thermal expansion between the coating and the substrate can lead to cracking during temperature cycling.[1]
-
Formulation Issues: An imbalance in the coating formulation, such as an incorrect hardener ratio in a two-part system, can lead to a brittle film.[6]
Troubleshooting Table:
| Observation | Probable Cause | Recommended Action |
| Mud Cracking (many small cracks) | Coating applied too thickly, especially with water-based systems.[3] | Apply thinner coats. |
| Deep Cracks | Excessive film thickness, thermal stress, or improper curing.[13] | Reduce film thickness, review curing parameters, and consider a more flexible coating if thermal cycling is significant. |
| Fine Surface Cracks | Mismatch of resin and pigment or surface degradation.[13] | Consult the coating manufacturer about the formulation. |
Issue 4: Orange Peel
This refers to a textured surface that resembles the skin of an orange.[3][4]
Probable Causes:
-
High Viscosity: The coating is too thick to level out properly before drying.[3]
-
Rapid Solvent Evaporation: The solvent flashes off too quickly, preventing the coating from flowing into a smooth film.[3]
-
Improper Spray Technique: Incorrect spray gun setup (e.g., low atomization pressure, gun too far from the substrate) can result in poor leveling.[14]
Corrective Actions:
-
Viscosity Adjustment: Thin the coating with the recommended solvent to the appropriate viscosity.
-
Solvent Selection: Use a slower-evaporating solvent to allow for better flow and leveling.
-
Optimize Spray Application: Adjust spray gun settings (pressure, nozzle size, distance) according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: How critical is surface roughness for fluoropolymer coating adhesion?
A1: It is extremely critical. For most fluoropolymer coatings, a specific surface profile created by abrasive blasting provides the necessary mechanical "key" for the coating to adhere to.[1][5] The roughened surface increases the surface area and provides anchor points for the primer and topcoat.[1]
Q2: Can I apply a fluoropolymer coating directly to a smooth, polished metal surface?
A2: It is generally not recommended. The low surface energy of fluoropolymers prevents them from wetting out and adhering well to smooth, non-porous surfaces.[1] Proper surface preparation, including creating a surface profile, is essential for long-term adhesion.[5]
Q3: My coating looks hazy and dull. What could be the cause?
A3: Hazing or a dull appearance can be caused by several factors. It could be due to moisture in the air during application, low curing temperatures, or a film of material from the coating itself rising to the surface (which may not affect performance).[10]
Q4: What are some key analytical techniques for characterizing my fluoropolymer films?
A4: Several techniques can provide valuable insights into your coating's quality:
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface chemical composition.[15][16]
-
Contact Angle Measurement: To quantify the hydrophobicity and surface energy of the coating.[17]
-
Microscopy (e.g., SEM, AFM): To observe the surface morphology, roughness, and identify defects.[16][18]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like melting point and glass transition temperature, which are related to the degree of cure.[17]
Q5: The PFOA-free PTFE coatings seem to have more adhesion issues. Why is that?
A5: Perfluorooctanoic acid (PFOA) acted as a surfactant that aided in film adhesion.[19] Its removal has made some newer formulations more sensitive to surface preparation and environmental conditions.[19][20][21] Achieving consistent adhesion with PFOA-free coatings requires even stricter control over the entire coating process.[19]
References
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Industrial Fluoropolymer Coatings: Complete Guide & Applications. (n.d.). Coating Systems, Inc. Retrieved from [Link]
-
4 Steps of Fluoropolymer Coating Process. (2024, June 25). Pfluon. Retrieved from [Link]
-
Nesbitt, B. (2015, June 9). Guidewire PTFE Adhesion: The Aftermath of a Panic. MDDI Online. Retrieved from [Link]
-
Sabbatini, L., et al. (2004). Analytical characterization of bioactive fluoropolymer ultra-thin coatings modified by copper nanoparticles. PubMed. Retrieved from [Link]
-
PTFE Delamination / Adhesion Issues: Don't Be Fooled. (2014, November 4). AIC-Coatings. Retrieved from [Link]
-
Common Causes for Irregularities and Finish Defects - Fluoropolymer. (n.d.). Hitchins Technologies Pty Ltd. Retrieved from [Link]
-
Modern Testing for Fluoropolymers. (2025, March 17). Dalau Ltd. Retrieved from [Link]
-
Why the solution to PTFE adhesion to guidewires is not a material swap. (n.d.). Surface Solutions Group. Retrieved from [Link]
-
Pre-Treatment Process Solves Adhesion Issue. (2016, September 28). Medical Design Briefs. Retrieved from [Link]
-
Perfecting PFOA-free PTFE Coating Adhesion. (n.d.). Surface Solutions Group, LLC. Retrieved from [Link]
-
The physicochemical characterization of fluoropolymer-modified polysiloxane coatings. (2001). Polimery. Retrieved from [Link]
-
Fluoropolymer-coatings. (n.d.). Plastichem. Retrieved from [Link]
-
Common Coating Problems Part 1. (2016, October 4). AFT Fluorotec. Retrieved from [Link]
-
Analytical characterization of bioactive fluoropolymer ultra-thin coatings modified by copper nanoparticles. (2004, September 3). ResearchGate. Retrieved from [Link]
-
Common Coating Problems Part 2. (2016, October 13). AFT Fluorotec. Retrieved from [Link]
-
Making modified fluoropolymer films with low surface energy. (2010, June 16). AIP Publishing. Retrieved from [Link]
-
Expert PTFE Surface Preparation | Teflon® & Xylan® Coatings. (n.d.). PTFE Applied Coatings. Retrieved from [Link]
-
Solving Common Coating Problems. (n.d.). Scribd. Retrieved from [Link]
-
The physicochemical characterization of fluoropolymer-modified polysiloxane coatings | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
- Solvents for fluoropolymers. (2014, April 10). Google Patents.
-
Top 10 Common Coating Defects and How to Prevent Them. (2025, April 14). A&A Coatings. Retrieved from [Link]
-
Flow induced coating of fluoropolymer additives: Development of frustrated total internal reflection imaging | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. Retrieved from [Link]
- Solvent for fluoropolymers. (2014, June 19). Google Patents.
-
9 Frequently Asked Questions About Fluoropolymer Coating Spray. (n.d.). Precision Coating Technology & Manufacturing. Retrieved from [Link]
-
Solvent-based Fluoropolymer Coating Market - Global Forecast 2025-2030. (n.d.). LinkedIn. Retrieved from [Link]
-
Fluoropolymer Coatings ➡️ Sustainable Uses & Benefits. (n.d.). BioPowder. Retrieved from [Link]
-
Solvent-soluble fluoropolymers. (n.d.). AGC Chemicals Company. Retrieved from [Link]
-
Troubleshooting Film Coating Process Problems. (n.d.). Freund Global. Retrieved from [Link]
-
Common PVD Coating Defects and How to Prevent Them. (n.d.). Korvus Technology. Retrieved from [Link]
-
FLUOROPOLYMERS. (n.d.). IDC Technologies. Retrieved from [Link]
-
Water-Repellent Fluoropolymer-Based Coatings. (2019). MDPI. Retrieved from [Link]
-
Coating Failure Troubleshooting. (n.d.). Marvel Industrial Coatings. Retrieved from [Link]
- Fluorination of fluoropolymer resin to reduce discoloration. (2013, November 14). Google Patents.
-
Coating and laminate defects and their effect on vapour permeability. (n.d.). Versaperm. Retrieved from [Link]
-
Get Rid of your Pinhole Problem in 4 Simple Steps. (2013, November 1). AIC-Coatings. Retrieved from [Link]
-
Causes and Solutions of Coating Cracking, Pinholes and Leakage. (n.d.). NBchao.Com. Retrieved from [Link]
-
Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. (2020). ACS Publications. Retrieved from [Link]
-
What Causes Pinholes In Coating Applications? (2025, September 14). YouTube. Retrieved from [Link]
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Technical Support Center: Synthesis & Purification of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Welcome to the technical support center for Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (CAS 238742-84-2)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this highly fluorinated diester. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve the highest possible purity for your compound.
Foundational Synthesis Pathway
The target molecule is synthesized via a Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] In this case, adipic acid is reacted with two equivalents of 2-iodo-3-(perfluorooctyl)propan-1-ol. The reaction is an equilibrium, and driving it towards the product side is key to achieving a high yield.
Caption: Fischer esterification of adipic acid with a fluorinated alcohol.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis. Each answer explains the underlying cause and provides a validated protocol for resolution.
Q1: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
A1: Cause and Solution
This discoloration is almost certainly due to the presence of molecular iodine (I₂). Iodide-containing compounds can be sensitive to heat, light, and trace acid, leading to the liberation of free iodine. This is a common issue with iodinated products and suggests minor degradation has occurred.[6]
Fortunately, this impurity is easily removed during the aqueous work-up phase by washing the organic layer with a mild reducing agent.
Protocol: Decolorization Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Reducing Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7]
-
Observation: The brown color of the organic layer should fade as the I₂ is reduced to colorless iodide (I⁻), which partitions into the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: My NMR analysis shows significant amounts of unreacted 2-iodo-3-(perfluorooctyl)propan-1-ol. How can I remove it?
A2: Cause and Solution
Residual starting alcohol is a common impurity, often resulting from using a large excess of the alcohol to drive the esterification equilibrium to completion.[5] Due to the similar highly fluorinated chains, the alcohol and the desired diester may have comparable polarities, making separation challenging. The most effective methods are silica gel chromatography or careful recrystallization.
Method 1: Silica Gel Chromatography
Column chromatography is a highly effective method for separating the slightly more polar alcohol from the nonpolar diester product.[8][9]
Protocol: Flash Column Chromatography
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Eluent System: Start with a very nonpolar mobile phase and gradually increase polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., from 0% to 10% ethyl acetate).
-
Loading: Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: The less polar diester product will elute first, followed by the mono-ester (if present), and finally the more polar starting alcohol.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with potassium permanganate or ceric ammonium molybdate to visualize the spots.
-
Collection & Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Method 2: Recrystallization
Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[10][11] The goal is to find a solvent (or solvent pair) in which the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution.[12]
Protocol: Recrystallization Solvent Screening
| Solvent/System | Rationale & Expected Behavior |
| Single Solvents | |
| Heptane or Hexanes | The highly nonpolar nature may be suitable for the fluorinated diester. The compound should be soluble when hot and crystallize upon cooling. |
| Isopropanol | May provide the right balance of polarity. The product might be sparingly soluble at room temp but dissolve upon heating. |
| Acetonitrile | Often a good choice for fluorinated compounds. Test for high solubility when hot and low solubility when cold. |
| Two-Solvent Systems | |
| Dichloromethane/Hexanes | Dissolve the crude product in a minimal amount of hot dichloromethane (the "good" solvent), then slowly add hexanes (the "poor" solvent) until turbidity persists. Allow to cool slowly.[13] |
| Ethyl Acetate/Heptane | Similar to the above, using ethyl acetate as the "good" solvent and heptane as the "poor" solvent.[13] |
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: Cause and Solution
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for one of three reasons:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooling too rapidly, not allowing time for crystal nucleation and growth.
-
A high concentration of impurities is suppressing crystallization.[14]
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: If the solvent's boiling point is the issue, select a new solvent with a lower boiling point.
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can help slow the process further.
-
Reduce Concentration: Use slightly more of the hot solvent to ensure the solution is not oversaturated.
-
Use a Two-Solvent System: As described in the table above, this method (using an "anti-solvent") can often induce crystallization where a single solvent fails.[14]
-
Pre-Purification: If impurities are the problem, perform a preliminary purification by chromatography before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q4: What are the primary sources of impurities in this synthesis?
A4: Impurities can arise from several sources throughout the synthetic and work-up processes. Understanding these sources is the first step toward preventing them.
Caption: Primary sources of impurities in the synthesis.
Q5: How can I effectively monitor the reaction's progress?
A5: Monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to degradation.
-
Thin Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture on a silica plate alongside standards of your starting materials (adipic acid and the alcohol). As the reaction progresses, the starting material spots will diminish, and a new, less polar product spot will appear.
-
¹H NMR Spectroscopy: Withdraw a small aliquot from the reaction, remove the solvent, and dissolve it in a deuterated solvent (e.g., CDCl₃). The disappearance of the broad carboxylic acid proton signal from adipic acid and the distinct hydroxyl proton from the alcohol are clear indicators of ester formation.
Q6: What is the recommended general purification workflow?
A6: A robust, multi-step workflow will yield the highest purity product. The specific choice between chromatography and recrystallization depends on the impurity profile and physical state of your crude product.
Caption: A general workflow for the purification of the target diester.
Q7: How should the final, purified product be stored?
A7: Given its iodinated nature, the purified this compound should be protected from light and heat. Store the compound in an amber glass vial or a flask wrapped in aluminum foil. For long-term storage, keep it in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[14]
References
- EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents. (n.d.).
- BenchChem. (2025). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols.
- WO2006052567A2 - Purification of fluorinated alcohols - Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Karatjas, A. (2021). Choosing a Solvent for Recrystallization.
- Fluorine Notes. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes.
- Chan, T. R., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. PMC - NIH.
- BenchChem. (n.d.). Impact of reaction conditions on the formation of di-iodinated impurities.
- Santa Cruz Biotechnology. (n.d.). Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | CAS 238742-84-2.
- Khoury, J., et al. (2025). Separation of per- and polyfluorinated alkyl substances (PFAS) by means of anion exchange chromatography and study of their retention behavior. PubMed.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Iodo Chemical. (n.d.). This compound | CAS 238742-84-2.
- Chemistry LibreTexts. (2023). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Organic Chemistry Portal. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- CN1143067A - Iodo fatty acid esters, iodo fatty acids and derivatives thereof, and pharmacological activity thereof - Google Patents. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | CAS 238742-84-2.
- ResearchGate. (2025). Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization | Request PDF.
- ResearchGate. (2025). Analysis of per-and polyfluorinated alkyl substances by chromatography-mass spectrometry: A review.
- PubMed. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation.
- US4537987A - Preparation of pure monoesters of adipic acid - Google Patents. (n.d.).
- PubMed Central (PMC). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol.
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Technical Support Center: A Guide to Controlling Molecular Weight in Step-Growth Polymerization
Welcome to the technical support center for step-growth polymerization. This guide is designed for researchers, scientists, and drug development professionals who are looking to precisely control polymer molecular weight to achieve desired material properties. As Senior Application Scientists, we understand that mastering molecular weight control is fundamental to success in polymer synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and fundamental questions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the core principles governing molecular weight in step-growth polymerization.
Q1: What is the most critical factor for controlling molecular weight in step-growth polymerization?
The single most important factor is achieving precise stoichiometric control of the functional groups from the reacting monomers.[1] In step-growth polymerization, polymer chains grow by the reaction of any two molecules—monomers, dimers, or larger oligomers.[2][3] To achieve high molecular weight, the reaction must proceed to a very high degree of conversion, and the reactive functional groups (e.g., -COOH and -OH for a polyester) must be present in as close to a 1:1 ratio as possible.[1][4] Any deviation from this perfect balance will inherently limit the maximum achievable molecular weight.[4]
Q2: How does a stoichiometric imbalance quantitatively affect the final molecular weight?
A slight excess of one bifunctional monomer is a common and effective strategy to intentionally limit and control the molecular weight.[2][5] When one monomer is in excess, the polymerization proceeds until the other monomer is completely consumed. At this point, all the polymer chain ends will possess the same functional group—that of the monomer in excess.[2][5] Since there are no complementary functional groups left to react with, the chains can no longer grow.[2] This effectively and stably caps the polymer chains. For example, in a polyamide synthesis, an excess of the diamine component will result in a polymer with amine groups at both ends, preventing further polymerization.[4]
The quantitative relationship is described by the Carothers equation for non-stoichiometric conditions.[6]
Q3: What is the Carothers equation and why is it essential for experimental design?
The Carothers equation is a mathematical relationship developed by Wallace Carothers that links the number-average degree of polymerization (Xn) to the extent of reaction (p) and the stoichiometric ratio of reactants (r).[7][8] It is an indispensable tool for predicting and controlling the outcome of a step-growth polymerization.[4][8]
There are two primary forms of the equation:
-
For stoichiometric equivalence (r = 1): This applies when the two bifunctional monomers (e.g., A-A and B-B) are present in equimolar amounts.
This equation starkly illustrates that to achieve a high degree of polymerization, the conversion (p) must be extremely close to 1 (or 100%).[6][8] -
For non-stoichiometric reactions (r < 1): This is used when there is an excess of one monomer. The stoichiometric ratio, r, is defined as the ratio of the number of functional groups of the limiting reactant to that of the excess reactant (r is always ≤ 1).[6]
This version is crucial for planning experiments where a specific, finite molecular weight is desired.[6][7] By controlling 'r', you can pre-determine the maximum molecular weight at full conversion (p=1).[7]
Q4: What is the role of a "chain stopper" and how does it differ from stoichiometric imbalance?
A chain stopper is a monofunctional monomer added in small quantities to a polymerization reaction.[2][4] Because it has only one reactive group, its incorporation into a growing polymer chain effectively terminates that chain's growth, as the end is now "capped" with a non-reactive group.[2][9] This method provides another precise lever for molecular weight control.[10]
While both stoichiometric imbalance and chain stoppers limit molecular weight, their mechanisms differ:
-
Stoichiometric Imbalance: Uses an excess of one of the bifunctional monomers, meaning all chain ends eventually become the same functional type.
-
Chain Stopper: Introduces a separate monofunctional molecule that gets incorporated, creating a truly unreactive chain end.[9]
This technique is particularly useful for stabilizing polymers like nylons, where a predetermined amount of a monofunctional acid (like acetic acid) can be added to achieve a target molecular weight.[11]
Q5: Is it a viable strategy to control molecular weight by simply stopping the reaction early (quenching)?
While quenching the reaction at a specific time can halt the polymerization, it is generally not a preferred method for stable molecular weight control.[2] The polymer molecules obtained this way are unstable because their ends still contain reactive functional groups.[2][5] Over time, especially if the polymer is heated during processing, these groups can react further, leading to undesirable changes in molecular weight and material properties.[2] Using stoichiometric imbalance or chain stoppers is a far more robust method as it yields polymers that are stable against subsequent molecular weight changes.[2]
Q6: What is the theoretical Polydispersity Index (PDI) for linear step-growth polymerization?
For a typical linear step-growth polymerization, the product is a mixture of polymer molecules with different molecular weights.[2] The breadth of this distribution is described by the Polydispersity Index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). As the reaction approaches 100% conversion (p → 1), the PDI for an ideal step-growth polymerization approaches a value of 2.[2][7] This is broader than what is often achievable with living chain-growth polymerizations.[6]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during polymerization experiments.
Problem 1: My polymer's molecular weight is consistently lower than predicted by the Carothers equation.
This is a very common issue that can almost always be traced back to the fundamental requirements of step-growth polymerization.
-
Possible Cause A: Inaccurate Stoichiometry
-
Why it happens: The Carothers equation shows that even a tiny deviation from a 1:1 ratio drastically limits the degree of polymerization.[7] An unintended 1% excess of one monomer will limit the theoretical Xn to 199, regardless of how long the reaction runs.[7]
-
Troubleshooting Steps:
-
Verify Monomer Purity: Use the highest purity monomers available. Impurities that are monofunctional or non-reactive will disrupt the stoichiometry.[11] Consider purification by recrystallization or distillation before use.
-
Precise Measurement: Use analytical balances for all measurements. Ensure quantitative transfer of all materials to the reaction vessel.
-
Account for Purity: If monomers are known to be <100% pure, adjust the masses accordingly to ensure the functional groups are in a 1:1 ratio.
-
-
-
Possible Cause B: Undesirable Side Reactions
-
Why it happens: Side reactions can consume functional groups, creating an effective stoichiometric imbalance and preventing high molecular weight polymer formation.[1][7] Examples include cyclization (especially for forming 5- or 6-membered rings) or thermal degradation at high temperatures.
-
Troubleshooting Steps:
-
Optimize Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate to minimize degradation.
-
Select Appropriate Catalyst: Ensure the catalyst does not promote side reactions.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of functional groups.
-
-
-
Possible Cause C: Incomplete Reaction (Low Conversion)
-
Why it happens: High molecular weight is only achieved at very high conversions (>99%).[1][6] If the reaction does not proceed to near completion, the molecular weight will be low.
-
Troubleshooting Steps:
-
Efficient Byproduct Removal: For polycondensation reactions that produce a small molecule like water or HCl, its efficient and continuous removal is critical to drive the reaction equilibrium toward the polymer product.[2][11] Use high vacuum or an efficient inert gas sweep, especially in the later stages of the reaction.
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer time or increase the temperature (while being mindful of side reactions) to push the conversion higher.[4]
-
Ensure Proper Mixing: As viscosity increases, diffusion can become limited. Ensure the reaction mixture is mixed effectively to allow functional groups to find each other.[7]
-
-
Problem 2: I am experiencing poor batch-to-batch reproducibility in molecular weight.
-
Why it happens: Lack of reproducibility is typically due to subtle, uncontrolled variations in the highly sensitive parameters that govern step-growth polymerization.
-
Troubleshooting Steps:
-
Standardize Monomer Handling: Implement a strict, standardized protocol for monomer purification and storage. Monomers can degrade or absorb moisture over time.
-
Implement Strict Process Controls: Precisely control all reaction parameters: initial stoichiometry, rate of temperature increase, final temperature, vacuum level, and reaction time.
-
Calibrate Equipment: Ensure balances, thermometers, and pressure gauges are accurately calibrated.
-
Part 3: Quantitative Control & Experimental Workflow
Data Presentation: Predicting Molecular Weight
The power of the Carothers equation lies in its predictive capability. The tables below summarize the quantitative effects of stoichiometry and conversion on the number-average degree of polymerization (Xn).
Table 1: Effect of Stoichiometric Ratio (r) on Maximum Degree of Polymerization (Xn) at 100% Conversion (p=1)
| Stoichiometric Ratio (r) | Molar Excess of One Monomer | Maximum Degree of Polymerization (Xn) |
| 1.00 | 0% | ∞ (Theoretically) |
| 0.99 | 1% | 199 |
| 0.98 | 2% | 99 |
| 0.95 | 5% | 39 |
| 0.90 | 10% | 19 |
Data derived from the Carothers equation for non-stoichiometric systems.[7]
Table 2: Effect of Conversion (p) on Degree of Polymerization (Xn) for Perfect Stoichiometry (r=1)
| Extent of Reaction (p) | Degree of Polymerization (Xn) |
| 0.90 | 10 |
| 0.95 | 20 |
| 0.98 | 50 |
| 0.99 | 100 |
| 0.995 | 200 |
| 0.999 | 1000 |
Data derived from the Carothers equation for stoichiometric systems.[6][10]
Experimental Protocols
Protocol 1: Calculating Stoichiometric Imbalance for a Target Molecular Weight
Objective: To synthesize a polyamide (Nylon 6,6) with a target number-average molecular weight (Mn) of ~15,000 g/mol at 99.5% conversion.[12]
-
Monomers:
-
Adipic acid (AA): M = 146.14 g/mol
-
Hexamethylene diamine (HMDA): M = 116.21 g/mol
-
-
Repeat Unit: The repeat unit consists of one of each monomer minus two molecules of H₂O. M_repeat = 146.14 + 116.21 - 2*18.02 = 226.31 g/mol .
-
Calculation Steps:
-
Calculate Target Xn:
-
Rearrange Carothers Equation to solve for r:
-
Substitute values (Xn = 66.3, p = 0.995):
Note: The calculation yields r > 1 because the target Xn is very high for the specified conversion. Let's re-calculate assuming p=1 for simplicity to find the limiting ratio. At p=1, -
Determine Molar Ratio: This 'r' value of 0.970 means you need a molar ratio of 0.970 moles of the limiting monomer (AA) for every 1.000 mole of the excess monomer (HMDA). This corresponds to a ~3% molar excess of HMDA.
-
Mandatory Visualizations
Logical Workflow for MW Control
Caption: Workflow for precise molecular weight control in step-growth polymerization.
Mechanism of MW Control by Stoichiometric Imbalance
Caption: Conceptual diagram of chain growth termination due to an excess of B-B monomer.
References
-
Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
Fiveable. (n.d.). Step-growth polymerization. Polymer Chemistry Class Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Carothers equation. Retrieved from [Link]
-
Fiveable. (n.d.). Stoichiometry and molecular weight control. Intro to Polymer Science Class Notes. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 4). What Is The Carothers Equation For Step-growth? [Video]. YouTube. Retrieved from [Link]
- Tobita, H., & Ohtani, Y. (1992). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer, 33(4), 801-811.
-
ResolveMass Laboratories Inc. (2025, December 30). Polymerization Techniques: Step-Growth vs Chain-Growth. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 27). How Does Stoichiometry Impact Step-growth Polymerization? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Generalization of the Carothers equation for linear step growth polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stoichiometric imbalance-promoted step-growth polymerization based on self-accelerating 1,3-dipolar cycloaddition click reactions. Polymer Chemistry. Retrieved from [Link]
-
Chinese Chemical Society. (2020, February 14). Controlled Step-Growth Polymerization. CCS Chemistry. Retrieved from [Link]
-
American Chemical Society. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.3: Step Growth and Chain Growth. Retrieved from [Link]
-
The Gu Lab. (n.d.). Step-Growth Polymerization. Retrieved from [Link]
-
YouTube. (2017, December 11). Lecture 8 Principles of step growth polymerization (Contd..). Retrieved from [Link]
-
American Chemical Society. (2019, July 18). Step-Growth Polymerization Method for Ultrahigh Molecular Weight Polymers. ACS Macro Letters. Retrieved from [Link]
-
Blog de ingeniería química. (2014, May 21). Molecular Weight Control in Step Growth Polymerization. Retrieved from [Link]
-
Britannica. (n.d.). Step-growth polymerization. Retrieved from [Link]
-
Mustansiriyah University. (2025, March). STEP-GROWTH (CONDENSATION) POLYMERIZATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Actin filament. Retrieved from [Link]
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- 6. fiveable.me [fiveable.me]
- 7. Carothers equation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. gupolylab.com [gupolylab.com]
minimizing side reactions during the synthesis of iodinated esters
Welcome to the technical support center for the synthesis of iodinated esters. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address the common challenges and side reactions encountered during these syntheses. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Section 1: Iodolactonization of Unsaturated Carboxylic Acids
Iodolactonization is a powerful method for concurrently forming a lactone (a cyclic ester) and introducing an iodine atom.[1] However, controlling the reaction's selectivity and preventing side reactions is critical for success.
Frequently Asked Questions (FAQs)
Q1: My iodolactonization reaction is producing a mixture of regioisomers (e.g., a γ-lactone and a δ-lactone). How can I improve the regioselectivity?
A1: Regioselectivity in iodolactonization is a classic challenge governed by stereoelectronic and thermodynamic factors, often summarized by Baldwin's Rules.[2]
-
Kinetic vs. Thermodynamic Control: The initial cyclization is a kinetically controlled process. For unsaturated acids, the formation of five-membered rings (γ-lactones) via a 5-exo-tet closure is generally faster and kinetically favored over the formation of six-membered rings (δ-lactones) via a 6-endo-tet closure.[2][3] However, the six-membered ring may be the more thermodynamically stable product.
-
Substrate Structure: The position of substituents on the double bond is crucial. The intramolecular nucleophilic attack by the carboxylate typically occurs at the more hindered or more substituted carbon of the iodonium intermediate, as this carbon can better stabilize the partial positive charge.[1]
-
Solvent Effects: The choice of solvent can be a powerful tool. For instance, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to switch the regioselectivity between kinetic (endo) and thermodynamic (exo) products in some systems.[4]
Troubleshooting Regioselectivity:
| Parameter | To Favor Kinetic Product (e.g., 5-membered ring) | To Favor Thermodynamic Product (e.g., 6-membered ring) |
| Temperature | Low temperatures (e.g., 0 °C to RT) | Higher temperatures (use with caution) or longer reaction times |
| Reaction Time | Shorter reaction times | Longer reaction times to allow for equilibration |
| Base | Mild, non-nucleophilic base (e.g., NaHCO₃) | A base that facilitates equilibration without promoting elimination |
| Solvent | Standard solvents (DCM, Ether, Acetonitrile) | Consider solvents like HFIP which can mediate selectivity[4] |
Q2: I am observing poor diastereoselectivity in my iodolactonization. What factors control the stereochemical outcome?
A2: The stereochemistry is primarily established during the intramolecular attack of the carboxylate on the cyclic iodonium ion intermediate. This attack proceeds via an Sₙ2-like mechanism, resulting in an anti-addition across the double bond.[5]
-
Kinetic vs. Thermodynamic Products: Under kinetic control (lower temperatures, shorter times), the cis-lactone product is often favored.[3] If the product can equilibrate (e.g., via ring-opening and closing), the more stable trans-isomer may be formed under thermodynamic conditions (higher temperatures, longer times).[3]
-
Substrate Control: Pre-existing stereocenters in the starting material can direct the iodine to one face of the double bond, leading to high diastereoselectivity. This is a common strategy in natural product synthesis.[3]
Q3: My desired iodolactone is decomposing during workup or purification. How can I improve its stability?
A3: Iodolactones can be sensitive to both acid and base, and prone to elimination or decomposition.
-
Elimination of HI: A common side reaction is the elimination of hydrogen iodide to form an unsaturated lactone, which is often promoted by strong bases or heat.[6]
-
Solution: Use a mild base like sodium bicarbonate (NaHCO₃) during the reaction. During workup, avoid strong bases and excessive heat.
-
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive iodolactones.
-
Solution: Neutralize the silica gel before column chromatography. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).[6]
-
-
Light and Heat Sensitivity: Iodinated compounds can be sensitive to light and heat.
Visualization: Iodolactonization Mechanism & Regioselectivity
Caption: Iodolactonization mechanism showing competing cyclization pathways.
Protocol: Synthesis of a γ-Iodolactone
This protocol is a general guideline for the iodolactonization of an unsaturated carboxylic acid.
-
Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve the unsaturated carboxylic acid (1.0 equiv.) in a 1:1 mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 equiv.).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Iodine Addition: Add solid iodine (I₂) (1.5-2.0 equiv.) portion-wise over 15-20 minutes. The dark color of iodine should fade as it is consumed.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-4 hours).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Quenching: Combine the organic layers and wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is colorless, followed by a water wash and a brine wash.[6][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by flash column chromatography using a silica gel column that has been pre-treated with 0.5% triethylamine in the eluent.
Section 2: Iodination via Halogenation of Alcohols (Appel Reaction)
The Appel reaction converts a primary or secondary alcohol to the corresponding alkyl iodide using triphenylphosphine (PPh₃) and an iodine source.[9] This is useful when the ester is formed from an iodo-alcohol or when an alcohol group on a pre-formed ester is converted to an iodide.
Frequently Asked Questions (FAQs)
Q1: My Appel reaction is complete, but I am struggling to separate my product from the triphenylphosphine oxide byproduct. What are the best purification strategies?
A1: The removal of triphenylphosphine oxide (TPPO) is the most common challenge in Appel and Mitsunobu reactions. TPPO is often a crystalline solid but can be difficult to separate from products of similar polarity.
-
Crystallization: If your product is a stable solid, crystallization may be effective. TPPO is soluble in many organic solvents, but its solubility decreases in non-polar solvents like hexanes. You can sometimes precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent.
-
Chromatography: While standard chromatography works, TPPO can streak on the column. Using a solvent system with a gradient from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) can help.
-
Modified Reagents: Consider using a phosphine reagent designed for easier removal. For example, using a polymer-supported triphenylphosphine allows the resulting oxide to be removed by simple filtration.[10] Alternatively, phosphines with basic handles, like diphenyl(2-pyridyl)phosphine, allow the resulting oxide to be extracted into an acidic aqueous solution.[11]
Q2: My reaction is sluggish or gives a low yield. How can I optimize the Appel reaction for iodination?
A2: The efficiency of the Appel reaction depends on the successful formation of the key phosphonium salt intermediate.
-
Reagent Choice: The classic reagent system is PPh₃ and carbon tetraiodide (CI₄) or I₂. Using elemental iodine (I₂) with PPh₃ is very common. Imidazole is often added as a catalyst and to consume the HI byproduct.[12]
-
Reaction Conditions: The reaction is typically run in a non-polar aprotic solvent like DCM or THF at 0 °C to room temperature.[12] For less reactive secondary alcohols, gentle heating may be required, but this increases the risk of side reactions like elimination.
-
Mechanism & Stereochemistry: Remember the reaction proceeds via an Sₙ2 mechanism for primary and secondary alcohols, resulting in a complete inversion of stereochemistry at the reacting carbon.[9][10] For tertiary alcohols, an Sₙ1 pathway is more likely, which can lead to a loss of stereochemical integrity and potential rearrangement byproducts.[13]
Visualization: Troubleshooting the Appel Reaction
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 13. Appel Reaction [chemistrynewlight.blogspot.com]
Technical Support Center: Enhancing the Durability of Superhydrophobic Coatings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the durability of superhydrophobic coatings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Understanding and Troubleshooting Coating Failure
The longevity of a superhydrophobic surface is paramount for its practical application. The loss of water repellency is often a symptom of underlying structural or chemical degradation. This section delves into the common failure modes and provides a structured approach to troubleshooting.
Mechanical Durability: The Battle Against Abrasion and Wear
Mechanical degradation is a primary obstacle to the widespread implementation of superhydrophobic coatings. The delicate micro- and nano-structures essential for the Cassie-Baxter state are susceptible to physical damage.
Frequently Asked Questions (FAQs):
-
Q1: My superhydrophobic coating loses its water repellency after a few mechanical abrasion cycles. What are the likely causes?
-
A1: The loss of superhydrophobicity after abrasion is typically due to the degradation of the surface's delicate micro/nano-scale roughness, which is essential for trapping air and minimizing liquid contact.[1] The primary causes are:
-
Destruction of Hierarchical Structures: Mechanical force can flatten or remove the nano-scale features responsible for maintaining the Cassie-Baxter state of wetting.[1]
-
Exposure of Underlying Hydrophilic Material: If the bulk material of your coating or the substrate is hydrophilic, even minor abrasion can expose these areas, leading to a loss of water repellency.
-
Poor Cohesion: The coating may be delaminating from the substrate under shear stress.[1]
-
-
-
Q2: How can I improve the mechanical robustness of my coating?
-
A2: Enhancing mechanical durability involves reinforcing the coating's structure and improving its adhesion to the substrate. Key strategies include:
-
Incorporate Hard Nanoparticles: Integrating harder nanoparticles like silica (SiO2), titania (TiO2), or zinc oxide (ZnO) into your formulation can significantly improve the wear resistance of the surface structures.[1]
-
Optimize the Binder System: The choice of a polymeric binder is critical. A binder with strong adhesion to both the nanoparticles and the substrate is essential for a durable coating.[2][3] Epoxy resins and polyurethanes are often used for their robustness.[4][5]
-
Create a Hierarchical Structure: A combination of micro- and nano-scale roughness can provide a more resilient surface. The micro-structures can protect the more delicate nano-structures from direct mechanical abrasion.
-
-
Troubleshooting Guide: Mechanical Failure
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in water contact angle after light abrasion. | Fragile nano-structures. | - Incorporate harder nanoparticles (e.g., SiO2, TiO2) into the coating formulation.- Increase the cross-linking density of the polymer binder. |
| Coating peels or flakes off after tape adhesion test. | Poor adhesion to the substrate. | - Ensure proper substrate cleaning and surface preparation before coating application.- Use a primer or an adhesion promoter compatible with your substrate and coating.- Optimize the curing parameters (temperature and time) of the binder. |
| Localized loss of superhydrophobicity in high-wear areas. | Uneven coating thickness or composition. | - Optimize the spray or deposition technique for a more uniform coating.- Ensure homogenous dispersion of nanoparticles within the binder matrix. |
Experimental Workflow for Assessing Mechanical Durability
A typical workflow for evaluating the mechanical durability of superhydrophobic coatings.
Chemical and Environmental Durability: Resisting Degradation
Chemical and environmental factors can also compromise the integrity of superhydrophobic coatings. Exposure to acids, bases, solvents, and UV radiation can lead to a loss of performance over time.
Frequently Asked Questions (FAQs):
-
Q3: My coating loses its superhydrophobicity after exposure to a chemical solution. Why is this happening?
-
A3: Chemical degradation can occur through several mechanisms:
-
Hydrolysis of Surface Groups: The low surface energy molecules responsible for hydrophobicity (e.g., fluorinated silanes) can be chemically cleaved from the surface in acidic or alkaline environments.
-
Dissolution of Coating Components: Some components of the coating, including the binder or certain nanoparticles, may be soluble in the chemical environment.
-
Swelling of the Polymer Matrix: The binder may absorb the solvent, leading to swelling and disruption of the surface topography.
-
-
-
Q4: How does UV radiation affect my superhydrophobic coating?
-
A4: UV radiation can cause photodegradation of the organic components in the coating, particularly the polymer binder and any organic surface modifiers.[6] This can lead to chain scission, cross-linking, and the formation of hydrophilic groups, all of which can degrade the superhydrophobic properties.
-
Troubleshooting Guide: Chemical and Environmental Failure
| Observed Issue | Potential Cause | Recommended Action |
| Loss of superhydrophobicity after immersion in acidic or alkaline solution. | Chemical breakdown of the low surface energy material or binder. | - Use a more chemically resistant binder (e.g., fluoropolymers, epoxy resins).- Incorporate chemically inert nanoparticles (e.g., TiO2, ZnO).- For extreme pH environments, consider ceramic-based superhydrophobic coatings. |
| Decreased water repellency after prolonged UV exposure. | Photodegradation of organic components. | - Incorporate UV-stabilizers or absorbers (e.g., hindered amine light stabilizers - HALS) into the coating formulation.- Use inorganic components that are inherently UV resistant (e.g., TiO2 nanoparticles, which also offer photocatalytic self-cleaning).[6] |
| Coating fails in high humidity or condensing environments. | Water vapor penetrating and condensing within the surface textures, leading to a transition from the Cassie-Baxter to the Wenzel state. | - Design a more robust hierarchical structure with re-entrant features to resist pressure-induced wetting.- Ensure the low surface energy material is densely packed to minimize water vapor adsorption. |
Mechanism of UV Degradation
Simplified mechanism of UV degradation in polymer-based superhydrophobic coatings.
Section 2: Advanced Strategies for Enhanced Durability
Beyond basic formulation adjustments, several advanced strategies can be employed to create highly durable superhydrophobic coatings.
Self-Healing Superhydrophobic Surfaces
Self-healing coatings are designed to autonomously repair damage and restore their superhydrophobic properties.
Frequently Asked Questions (FAQs):
-
Q5: What are the common mechanisms for self-healing in superhydrophobic coatings?
-
A5: Self-healing can be achieved through several approaches:
-
Migration of Low Surface Energy Molecules: A reservoir of a mobile hydrophobic agent (e.g., a fluorinated silane or a wax) is incorporated into the coating. When the surface is damaged, these molecules migrate to the damaged area to restore hydrophobicity.[7][8]
-
Microcapsule-Based Healing: Microcapsules containing a healing agent (and sometimes a catalyst) are embedded in the coating. Mechanical damage ruptures the microcapsules, releasing the healing agent to repair the damage.
-
Reversible Chemical Bonds: The polymer matrix is designed with reversible bonds that can reform upon the application of a stimulus like heat or light.
-
-
Experimental Protocol: Fabrication of a Thermally-Induced Self-Healing Coating
-
Preparation of the Healing Agent: Disperse a low melting point wax (e.g., carnauba wax) in a suitable solvent.[7]
-
Formulation of the Coating: Mix the wax dispersion with a solution containing a polymer binder (e.g., polyurethane) and nanoparticles (e.g., silica).
-
Coating Application: Apply the formulated coating to the substrate using a suitable method (e.g., spraying, dip-coating).
-
Curing: Cure the coating according to the binder's requirements.
-
Damage and Healing:
-
Mechanically abrade a section of the coating with sandpaper.
-
Heat the damaged sample in an oven at a temperature slightly above the melting point of the wax (e.g., 90°C for carnauba wax) for a short duration (e.g., 1-5 minutes).[7]
-
Allow the sample to cool to room temperature.
-
-
Evaluation: Measure the water contact angle and sliding angle on the healed area to confirm the recovery of superhydrophobicity.
Icephobicity and Anti-Icing Applications
Superhydrophobic surfaces are promising candidates for anti-icing applications, but their durability under freeze-thaw cycles is a significant challenge.
Frequently Asked Questions (FAQs):
-
Q6: Does superhydrophobicity guarantee icephobicity?
-
A6: Not necessarily. While superhydrophobic surfaces can delay ice formation and reduce ice adhesion, they can sometimes fail under high humidity or frost formation conditions. The mechanisms of water and ice adhesion are not identical.
-
-
Q7: How can I improve the durability of my coating for anti-icing applications?
-
A7: The key is to maintain the integrity of the air layer trapped within the surface structure, even at sub-zero temperatures.
-
Robust Hierarchical Structures: A durable micro/nano-structure is crucial to withstand the stresses of ice formation and shedding.
-
Low Ice Adhesion: Formulations that minimize the contact area between ice and the solid surface will have lower ice adhesion strength.
-
Freeze-Thaw Cycle Stability: The coating must be able to withstand the volumetric expansion and contraction of water during freezing and thawing without delaminating or cracking.
-
-
Comparative Table of Durability Testing Methods
| Test Method | Standard | Description | Information Gained | Limitations |
| Taber Abrasion | ASTM D4060 | A weighted abrasive wheel rotates on the coated surface for a set number of cycles. | Quantitative measure of wear resistance (mass loss, cycles to failure). | May not accurately represent all real-world abrasion scenarios. |
| Sandpaper Abrasion | (Various) | The coated surface is moved against sandpaper under a specific load for a defined distance. | Semi-quantitative assessment of resistance to scratching and wear. | Highly dependent on the specific setup (sandpaper grit, load, speed). |
| Tape Peel Adhesion | ASTM D3359 | A pressure-sensitive tape is applied and then rapidly removed from the coating. | Qualitative and semi-quantitative assessment of coating adhesion to the substrate. | Does not measure the internal cohesion of the coating. |
| Falling Sand/Grit Impact | (Various) | Abrasive particles are dropped from a specified height onto the coated surface. | Evaluates resistance to erosive wear and impact. | Results can be influenced by particle size, shape, and velocity. |
| Water Jet Impact | (Various) | A high-pressure water jet is directed at the coating. | Assesses the stability of the air plastron and resistance to hydrodynamic forces. | Requires specialized equipment. |
| Chemical Immersion | (Various) | The coated sample is immersed in a chemical solution (acid, base, salt) for a specified duration. | Evaluates chemical stability and resistance to degradation.[9] | Does not account for combined chemical and mechanical stresses. |
| UV Exposure | ASTM G154, G155 | The coating is exposed to a controlled spectrum of UV radiation, often with temperature and humidity cycling. | Assesses resistance to photodegradation and weathering. | Accelerated testing may not perfectly replicate outdoor exposure. |
| Ice Adhesion Test | (Various) | Ice is formed on the coated surface, and the force required to detach it is measured. | Quantifies the icephobic properties of the surface. | Results can be sensitive to icing conditions (temperature, humidity, cooling rate). |
Section 3: Concluding Remarks and Future Outlook
The development of durable superhydrophobic coatings is a rapidly evolving field. While significant progress has been made, the transition from laboratory-scale curiosities to widespread industrial applications hinges on achieving long-term, reliable performance in real-world conditions. A thorough understanding of the failure mechanisms and a systematic approach to testing are essential for developing the next generation of robust superhydrophobic materials. By focusing on the interplay between surface chemistry, topography, and the choice of binder and reinforcing materials, researchers can continue to push the boundaries of what is possible in this exciting area of materials science.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pfascentral.org [pfascentral.org]
- 4. One-step sprayable durable superhydrophobic coatings based on discrete epoxy binders: fabrication and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity During Fluorinated Monomer Polymerization
Welcome to the comprehensive technical support center dedicated to addressing the critical challenge of viscosity management during the polymerization of fluorinated monomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to anticipate and resolve viscosity-related issues in your polymerization reactions, ensuring reproducible and successful outcomes.
Introduction: The Challenge of Fluoropolymer Viscosity
Fluoropolymers possess a unique and highly valuable set of properties, including exceptional thermal stability, chemical inertness, and low surface energy. However, the very characteristics that make these materials desirable also present significant challenges during their synthesis. The polymerization of fluorinated monomers is often accompanied by a rapid and substantial increase in reaction viscosity. This phenomenon is primarily driven by the growing polymer's molecular weight and its concentration in the reaction medium.
Uncontrolled viscosity can lead to a host of experimental problems, including poor heat transfer, inadequate mixing, and difficulties in handling and processing the final polymer. In severe cases, it can result in gelation, rendering the entire batch unusable. This guide will equip you with the knowledge and techniques to proactively manage viscosity and troubleshoot issues as they arise.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of high viscosity in fluoropolymerization?
A1: The viscosity of a polymerization reaction is fundamentally linked to the molecular weight and concentration of the polymer being formed. As the fluoropolymer chains grow in length, their ability to move freely decreases, and they begin to entangle, leading to a significant increase in the solution's resistance to flow. The unique chain stiffness and intermolecular interactions of many fluoropolymers can further exacerbate this effect.
Q2: How does the choice of solvent impact reaction viscosity?
A2: Solvent selection is a critical factor in controlling the viscosity of fluoropolymerization. Fluoropolymers often exhibit limited solubility in common organic solvents.[1] A "good" solvent, one that has favorable interactions with the polymer, can cause the polymer chains to adopt a more extended conformation, which can increase viscosity. Conversely, a "poor" solvent may cause the polymer chains to aggregate, also leading to an increase in viscosity or even precipitation. The ideal solvent will effectively solvate the growing polymer chains without causing excessive chain extension or aggregation. Furthermore, the inherent viscosity of the solvent itself contributes to the overall viscosity of the reaction mixture.[2]
Q3: What is the role of temperature in managing viscosity?
A3: Temperature has a dual effect on polymerization viscosity. Generally, increasing the reaction temperature will lower the viscosity of the polymer solution by increasing the mobility of the polymer chains and solvent molecules.[3] However, higher temperatures also typically increase the rate of polymerization, which can lead to a more rapid increase in molecular weight and, consequently, a faster rise in viscosity. Therefore, temperature must be carefully optimized to balance these competing effects.
Q4: How do initiators and their concentration affect the final viscosity?
A4: The initiator concentration directly influences the number of growing polymer chains. A higher initiator concentration generally leads to the formation of a larger number of shorter polymer chains. This results in a lower average molecular weight and, consequently, a lower final viscosity of the polymer solution.[4]
Q5: What are chain transfer agents and how do they help control viscosity?
A5: Chain transfer agents (CTAs) are compounds intentionally added to a polymerization to control the molecular weight of the resulting polymer.[5] They function by terminating a growing polymer chain and initiating a new one. This process results in the formation of more, but shorter, polymer chains, which effectively lowers the average molecular weight and reduces the viscosity of the reaction mixture.[5]
Troubleshooting Guide: Common Viscosity-Related Issues
This section provides a systematic approach to diagnosing and resolving common viscosity problems encountered during the polymerization of fluorinated monomers.
| Problem/Observation | Potential Cause | Recommended Solutions & Actions |
| Viscosity is unexpectedly high early in the reaction. | 1. Reaction is too fast (runaway reaction): The polymerization rate is too high, leading to rapid formation of high molecular weight polymer. 2. High monomer concentration: The initial concentration of the fluorinated monomer is too high. | For Cause 1: a) Lower the reaction temperature: This will decrease the rate of polymerization. b) Reduce initiator concentration: A lower initiator concentration will generate fewer radical species, slowing the reaction.[4] For Cause 2: a) Add more solvent: Increase the solvent volume to dilute the monomer and the resulting polymer. |
| Reaction mixture becomes too thick to stir effectively. | 1. Inadequate solvent volume: The initial amount of solvent is insufficient to maintain a manageable viscosity at the target conversion. 2. Poor solvent choice: The selected solvent is not effectively solvating the polymer as it forms. | For Cause 1: a) Increase solvent-to-monomer ratio: Start the reaction with a higher volume of solvent. For Cause 2: a) Switch to a better solvent: Select a solvent known to be effective for the specific fluoropolymer being synthesized (e.g., NMP, DMSO, or specialized fluorinated solvents).[6][7] |
| Gelation or precipitation of the polymer occurs. | 1. Cross-linking reactions: Unintended side reactions are causing the polymer chains to link together, forming an insoluble network. 2. Poor polymer solubility: The polymer is insoluble in the reaction medium at the current concentration and temperature. | For Cause 1: a) Introduce a gel inhibitor: For certain polymerization mechanisms, specific inhibitors can prevent cross-linking.[8] b) Lower the reaction temperature: This can reduce the rate of side reactions that lead to cross-linking. For Cause 2: a) Change the solvent or use a co-solvent: Employ a solvent system with better solvating power for the fluoropolymer.[5][7] b) Add a dispersant or nonionic surfactant: These can help to keep the polymer suspended and prevent aggregation.[9] |
| Final polymer has a lower than expected viscosity. | 1. High concentration of impurities: Impurities in the monomer or solvent can act as chain terminators. 2. Excessive amount of chain transfer agent: Too much CTA will lead to the formation of very short polymer chains. 3. High initiator concentration: As discussed, this leads to lower molecular weight polymers. | For Cause 1: a) Purify monomer and solvent: Ensure all reactants and the solvent are free from inhibiting impurities. For Cause 2: a) Reduce the concentration of the CTA: Carefully calculate and control the amount of chain transfer agent used. For Cause 3: a) Decrease the initiator concentration: Optimize the initiator level to achieve the target molecular weight. |
Workflow for Troubleshooting High Viscosity
Caption: A decision-making workflow for addressing high viscosity issues during fluoropolymerization.
Experimental Protocols
Protocol 1: Determination of Intrinsic Viscosity of a Fluoropolymer Solution using a Capillary Viscometer
This protocol outlines the steps for determining the intrinsic viscosity of a fluoropolymer, which is a measure of the polymer's contribution to the viscosity of a solution and is related to its molecular weight through the Mark-Houwink equation.[10]
Materials and Equipment:
-
Ubbelohde-type capillary viscometer[11]
-
Constant temperature water bath (e.g., 25 °C ± 0.1 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
-
Filtration apparatus (e.g., syringe filters)
-
High-purity solvent (e.g., NMP, DMF, or a suitable fluorinated solvent)
-
Dry fluoropolymer sample
Procedure:
-
Solvent Preparation: Filter the high-purity solvent through a fine-pored filter to remove any particulate matter.
-
Stock Solution Preparation: Accurately weigh a known amount of the dry fluoropolymer and dissolve it in a known volume of the filtered solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.5 g/dL). This may require gentle heating and stirring. Allow the solution to cool to the measurement temperature.
-
Viscometer Preparation: Clean the Ubbelohde viscometer thoroughly and dry it completely.
-
Solvent Flow Time Measurement:
-
Pipette a precise volume of the pure, filtered solvent into the viscometer.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 15 minutes.
-
Using suction, draw the solvent up through the capillary into the upper bulb.
-
Release the suction and measure the time it takes for the meniscus of the solvent to pass between the two calibration marks.
-
Repeat this measurement at least three times. The flow times should be within 0.2 seconds of each other.[11] Calculate the average solvent flow time (t₀).
-
-
Polymer Solution Flow Time Measurement:
-
Clean and dry the viscometer.
-
Pipette the same precise volume of the polymer stock solution into the viscometer and allow it to equilibrate in the temperature bath.
-
Measure the flow time for the polymer solution (t) using the same method as for the solvent. Repeat for consistency.
-
-
Dilution Series:
-
Perform a series of dilutions directly in the viscometer by adding known volumes of pure solvent.[11]
-
For each new concentration, mix thoroughly, allow to equilibrate, and measure the flow time.
-
-
Calculations:
-
For each concentration, calculate the relative viscosity (η_rel = t/t₀) and the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration in g/dL.
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate the two lines to zero concentration. The intercept on the y-axis for both plots should be the same, and this value is the intrinsic viscosity ([η]).
-
Quantitative Data Tables
Table 1: Viscosity of Poly(vinylidene fluoride) (PVDF) in Various Solvents
This table provides a comparative view of the viscosity of PVDF solutions in different solvent systems, demonstrating the significant impact of solvent choice.
| Polymer Concentration (% by weight) | Solvent System | Viscosity (cP) at Ambient Temperature | Reference |
| 10% | N-Methyl-2-pyrrolidone (NMP) | 250 | [7] |
| 10% | Dimethyl sulfoxide (DMSO) | 323 | [7] |
| 10% | DMSO/3,3,5-Trimethylcyclohexanone (70%/30% by weight) | 260 | [7] |
| 10% | DMSO/3,3,5-Trimethylcyclohexanone (50%/50% by weight) | 230 | [7] |
| 16% | N,N-Dimethylformamide (DMF) | ~1250 | [5] |
| 16% | DMF/Acetone (80/20 w/w) | ~700 | [5] |
| 16% | DMF/Acetone (60/40 w/w) | ~350 | [5] |
| 16% | DMF/Acetone (50/50 w/w) | ~200 | [5] |
Note: Viscosity values can vary depending on the molecular weight of the PVDF and the specific measurement conditions.
Table 2: Chain Transfer Constants (C_T) for Various Agents in Vinylidene Fluoride (VDF) Polymerization
The chain transfer constant (C_T = k_tr / k_p) is the ratio of the rate constant of the chain transfer reaction to the rate constant of propagation. A higher C_T value indicates a more effective chain transfer agent for reducing molecular weight.
| Chain Transfer Agent | C_T Value | Temperature (°C) | Reference |
| 2-Mercaptoethanol | 40 | 140 | [12] |
| Isopropyl alcohol (IPA) | Varies with conditions | Not specified | [13] |
| Ethyl acetate (EA) | Varies with conditions | Not specified | [13] |
| Octyl acetate (OA) | Varies with conditions | Not specified | [13] |
Note: The effectiveness of chain transfer agents can be influenced by reaction conditions such as temperature and solvent.
Conclusion
Managing viscosity during the polymerization of fluorinated monomers is a multifaceted challenge that requires a thorough understanding of the interplay between polymer molecular weight, concentration, solvent effects, and reaction kinetics. By leveraging the principles and practical guidance provided in this technical support center, researchers can gain greater control over their polymerization processes. The systematic application of the troubleshooting strategies, adherence to detailed experimental protocols, and informed selection of reaction parameters will ultimately lead to the successful synthesis of fluoropolymers with desired properties and minimized batch-to-batch variability. Continuous, real-time monitoring of viscosity is a powerful tool that can further enhance process control and optimization.[14]
References
- Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 109(12), 6632-6686.
-
Rogoza, A. (2015). Answer to "How to prevent gelation process?". ResearchGate. Retrieved from [Link]
- Monteiro, M. J., et al. (2019). Investigation of the Chain Transfer Agent Effect on the Polymerization of Vinylidene Fluoride. Macromolecules, 52(15), 5673-5682.
-
Tarasov, V. P., et al. (2020). Rheological Properties of PVDF Solutions. ResearchGate. Retrieved from [Link]
- Boyer, C., et al. (2016). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Polymers, 8(10), 362.
- Gong, H., et al. (2020). Precise Synthesis of Ultra-High-Molecular-Weight Fluoropolymers Enabled by Chain-Transfer-Agent Differentiation under Visible-Light Irradiation.
- US Patent No. US20140100313A1. (2014). Solvents for fluoropolymers.
-
Wikipedia. (n.d.). Mark–Houwink equation. Retrieved from [Link]
-
Gong, H., et al. (2020). Precise Synthesis of Ultra-High-Molecular-Weight Fluoropolymers Enabled by Chain-Transfer-Agent Differentiation under Visible-Light Irradiation. PubMed. Retrieved from [Link]
-
Syensqo. (n.d.). Fluoropolymers for Membranes and Filtration. Retrieved from [Link]
-
PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
- US Patent No. US3554997A. (1971).
-
Chemistry For Everyone. (2023, May 12). What Are Fluorinated Acrylic Polymers? [Video]. YouTube. [Link]
-
Cai, H., et al. (2015). Synthesis and Study of ternary copolymerized cationic polyacrylamide. ResearchGate. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Intrinsic Viscosity. Retrieved from [Link]
-
Ameduri, B., et al. (2019). Investigation of the Chain Transfer Agent Effect on the Polymerization of Vinylidene Fluoride. ACS Publications. Retrieved from [Link]
-
Rheonics. (2019, July 16). Inline viscosity measurements in polymerisation reactions. Retrieved from [Link]
- Masuelli, M. A. (2014). Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. Journal of Polymer and Biopolymer Physics Chemistry, 2(2), 37-43.
- Solomon, O. F., & Gotesman, B. S. (1968). Methods for estimating intrinsic viscosity. Makromolekulare Chemie, 118(1), 265-271.
- Chern, C. S. (2006). Emulsion polymerization mechanisms and kinetics. Progress in Polymer Science, 31(5), 443-486.
- United States Pharmacopeia. (2012). <911> VISCOSITY—CAPILLARY VISCOMETER METHODS.
-
Wu, C. (2006). Characterization of Fluoropolymers by GPC/SEC. ResearchGate. Retrieved from [Link]
- European Pharmacopoeia. (2022). 2.2.9. Capillary viscometer method.
-
Rheonics. (n.d.). Inline viscosity measurements in polymerisation reactions. Retrieved from [Link]
- European Pharmacopoeia. (2022). 2.2.9. Capillary Viscometer Method.
-
Masuelli, M. A. (2014). Mark-Houwink parameters for aqueous-soluble polymers and biopolymers at various temperatures. Science and Education Publishing. Retrieved from [Link]
-
Reed, W. F. (2004). Online Monitoring of Polymerization Reactions in Inverse Emulsions. ResearchGate. Retrieved from [Link]
-
Rheonics. (n.d.). INLINE PROCESS DENSITY AND VISCOSITY MONITORING. Retrieved from [Link]
-
Masuelli, M. A. (2016). (PDF) Mark-Houwink parameters for aqueous-soluble polymers and biopolymers at various temperatures. ResearchGate. Retrieved from [Link]
-
Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Retrieved from [Link]
-
Research and Reviews. (2024, March 21). Characterization and Control of Polymer Melt Viscosity: A Key to Enhanced Fiber Spinning Processes. Retrieved from [Link]
-
Loskutov, A. (2014). Answer to "How can I calculate the total molecular weight of a polymer, polyvinylidine fluoride?". ResearchGate. Retrieved from [Link]
- Chattopadhyay, S., et al. (2024). PVDF/PGMA Blend Membranes: NIPS-Driven Microstructure, Thermodynamic Miscibility, and Enhanced Wettability. ACS Omega.
- Li, X., et al. (2010). Effect of Initial Polymer Concentration on the Crystallization of Poly (Vinylidene Fluoride)/Poly (Methyl Methacrylate) Blend from Solution Casting. Journal of Macromolecular Science, Part B, 49(6), 1239-1250.
-
Rheonics. (2020, October 26). Online viscosity monitoring for quality control in emulsions formulation, testing and processing. Retrieved from [Link]
Sources
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- 5. Effects of Co-Solvent on the Morphology, Physicochemical Properties, and Performance of PVDF Electrospun Membranes in Comparison to Flat-Sheet Membranes [mdpi.com]
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Validation & Comparative
A Comparative Guide to the Structural Validation of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate by NMR Spectroscopy
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the structural validation of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, present and interpret experimental data, and compare the spectral features to a plausible alternative structure to demonstrate the power of NMR in unambiguous molecular characterization.
Introduction
This compound is a highly fluorinated diester with potential applications in various fields, including materials science and as a component in drug delivery systems. Its unique structure, featuring a long perfluorooctyl chain, an iodine atom, and an adipate linker, necessitates rigorous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for such validation, providing detailed information about the chemical environment of each atom in the molecule.[1] This guide will focus on the application of ¹H and ¹³C NMR to confirm the precise atomic connectivity of this complex molecule.
The Causality Behind Experimental Choices in NMR
The selection of NMR spectroscopy for structural elucidation is deliberate. ¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin splitting, respectively.[2][3] ¹³C NMR, on the other hand, offers a direct view of the carbon skeleton of the molecule.[4] For a molecule like this compound, the distinct electronic environments created by the electronegative fluorine and iodine atoms, as well as the ester carbonyl groups, lead to a well-resolved and highly informative set of spectra.
The choice of a deuterated solvent is critical to avoid overwhelming the proton signals of the analyte.[5][6] Deuterated chloroform (CDCl₃) is a common and effective choice for many organic molecules, including esters, as it dissolves a wide range of compounds and has a single, well-defined residual solvent peak.[5][7]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra is provided below. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal and the TMS peak.
-
For ¹H NMR:
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
For ¹³C NMR:
-
Set the spectral width to cover a range of -10 to 220 ppm.[4]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[8]
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[8]
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ triplet centered at 77.16 ppm.[9]
-
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound. This data is then compared with a hypothetical alternative, an isomeric structure, to highlight the discerning power of NMR.
Molecular Structure of this compound
Caption: Structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~2.40 | t | 4H | -C(=O)CH ₂- | Protons alpha to a carbonyl group are deshielded. |
| b | ~1.70 | p | 4H | -C(=O)CH₂CH ₂- | Aliphatic protons further from the carbonyl group. |
| c | ~4.30 | m | 4H | -OCH ₂- | Protons on a carbon attached to an ester oxygen are deshielded. |
| d | ~4.50 | m | 2H | -CH (I)- | The electronegative iodine atom causes significant downfield shift. |
| e | ~2.80 | m | 4H | -CH₂C₈F₁₇ | Protons adjacent to the highly electron-withdrawing perfluoroalkyl group are deshielded. |
Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound
| Carbon Position | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~172 | C =O | Carbonyl carbons are highly deshielded.[10][11] |
| 2 | ~34 | -C(=O)C H₂- | Aliphatic carbon adjacent to a carbonyl. |
| 3 | ~24 | -C(=O)CH₂C H₂- | Aliphatic carbon further from the carbonyl. |
| 4 | ~68 | -OC H₂- | Carbon attached to an ester oxygen is deshielded.[10][12] |
| 5 | ~25 | -C H(I)- | The heavy iodine atom causes a significant upfield shift (the "heavy atom effect").[13] |
| 6 | ~35 | -C H₂C₈F₁₇ | Carbon adjacent to the perfluoroalkyl group. |
| 7 | ~108-125 | -C F₂- and -C F₃ | Perfluorinated carbons have characteristic chemical shifts.[1][14] |
Comparative Analysis: Distinguishing from an Isomer
To underscore the validation power of NMR, let's consider a plausible isomeric alternative: Bis[1-(perfluorooctylmethyl)-2-iodoethyl]adipate. In this isomer, the iodine and the perfluorooctylpropyl group have swapped positions on the propyl chain.
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A Senior Application Scientist's Guide to Fluorinated Surface Coatings: A Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, fluorinated surface coatings stand out for their exceptional properties, including high chemical and thermal stability, low surface energy, and remarkable hydrophobicity and oleophobicity.[1] These characteristics make them indispensable in a multitude of applications, from biomedical devices to anti-icing solutions and corrosion prevention.[2][3][4][5][6] This guide provides a comprehensive comparison of the performance of different fluorinated surface coatings, supported by experimental data and detailed methodologies, to assist you in selecting the optimal coating for your specific research and development needs.
Understanding the Fundamentals: What Makes Fluorinated Coatings Unique?
The exceptional properties of fluorinated coatings stem from the high electronegativity and stability of the carbon-fluorine (C-F) bond.[7] This strong bond imparts a low surface energy, which is the primary driver for the hydrophobicity and oleophobicity of these materials.[1] When a liquid comes into contact with a low-energy surface, it tends to bead up rather than spread out, minimizing its contact area. This phenomenon is quantified by the contact angle, a key performance metric for these coatings.
Key Performance Metrics:
-
Contact Angle (CA): The angle at which a liquid droplet meets a solid surface. A higher contact angle indicates greater repellency. Surfaces with a water contact angle greater than 90° are considered hydrophobic, while those exceeding 150° are termed superhydrophobic.[8][9]
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding contact angles. Low CAH is desirable as it indicates that droplets can easily roll off the surface, a property crucial for self-cleaning applications.[2]
-
Surface Energy: A measure of the excess energy at the surface of a material compared to the bulk. Lower surface energy corresponds to greater repellency.[10]
-
Durability: The ability of the coating to maintain its performance under various stresses, including mechanical abrasion, chemical exposure, and temperature fluctuations.[11][12][13]
A Comparative Analysis of Common Fluorinated Coatings
The family of fluoropolymers offers a range of materials with distinct properties, catering to diverse application requirements. The choice of a specific fluoropolymer often involves a trade-off between performance, processability, and cost.[7]
| Fluoropolymer | Key Characteristics | Typical Water Contact Angle | Maximum Service Temperature | Primary Applications |
| Polytetrafluoroethylene (PTFE) | Excellent non-stick properties, high thermal stability, low coefficient of friction, good chemical and abrasion resistance.[14][15] | ~110° | 260°C | Non-stick cookware, corrosion-resistant linings, medical devices.[14][15] |
| Fluorinated Ethylene Propylene (FEP) | Melt-processable, good optical clarity, excellent chemical resistance.[7] | ~115° | 204°C | Chemical processing equipment, wire and cable insulation, medical components.[16] |
| Perfluoroalkoxy (PFA) | Higher continuous use temperature than FEP, greater toughness, can be applied in thicker layers.[14] | ~115° | 260°C | Applications requiring high chemical resistance and toughness, such as linings for pipes and vessels.[14] |
| Fluorinated Polyurethane | Can be formulated to have adaptable surface properties, good water and corrosion resistance.[10][17] | 73° to 98° (increases with fluorine content)[10] | Varies with formulation | Outdoor waterproof and anticorrosion coatings.[10] |
| Fluorinated Silica Nanoparticles | Can create superhydrophobic and transparent coatings.[2] | >150° | Varies with binder | Self-cleaning windows, anti-icing surfaces, transparent protective coatings.[2] |
Delving Deeper: Key Performance Aspects and Their Evaluation
A thorough understanding of the performance of fluorinated coatings requires a multi-faceted evaluation that considers their behavior under various conditions.
Wettability: Hydrophobicity and Oleophobicity
The ability of a surface to repel water (hydrophobicity) and oils (oleophobicity) is a cornerstone of fluorinated coating performance. As a general rule, all oleophobic surfaces are also hydrophobic, but the reverse is not always true.[8]
-
Mechanism: The low surface energy of fluorinated coatings, a result of the strong C-F bonds, is the primary reason for their repellent nature.[1] For superhydrophobicity, surface roughness at the micro- or nanoscale is also a critical factor.[2][11] This roughness traps air pockets, creating a composite interface that minimizes the contact between the liquid and the solid surface, a state described by the Cassie-Baxter model.[18]
-
Experimental Evaluation: Contact angle goniometry is the standard technique for quantifying wettability.
Experimental Protocol: Contact Angle Measurement (Sessile Drop Method)
Objective: To determine the static contact angle of a liquid on a coated surface.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe for precise droplet deposition.
-
Test liquid (e.g., deionized water for hydrophobicity, n-hexadecane for oleophobicity).[8]
-
Coated substrate.
Procedure:
-
Surface Preparation: Ensure the coated substrate is clean and free of contaminants.
-
Droplet Deposition: Carefully place a small droplet (typically 2-5 µL) of the test liquid onto the surface using the microsyringe.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer software to measure the angle between the tangent to the droplet at the point of contact and the surface.[9]
-
Replication: Repeat the measurement at multiple locations on the surface to ensure statistical reliability.
Caption: Workflow for determining the static contact angle.
-
Durability: The Achilles' Heel of Superhydrophobicity
While superhydrophobic surfaces offer remarkable performance, their durability remains a significant challenge for real-world applications.[11] The delicate micro- and nanostructures required for superhydrophobicity are often susceptible to mechanical damage.[11]
-
Mechanisms of Failure:
-
Mechanical Abrasion: Physical wear can destroy the surface texture, leading to a loss of superhydrophobicity.[12]
-
Chemical Degradation: Exposure to harsh chemicals can alter the surface chemistry. However, many fluoropolymers exhibit excellent chemical resistance.[19]
-
UV Radiation: Prolonged exposure to UV light can degrade the polymer backbone, although many fluoropolymers are relatively stable.[12]
-
-
Experimental Evaluation: A variety of tests are employed to assess the mechanical and chemical durability of coatings.
Experimental Protocol: Taber Abrasion Test
Objective: To evaluate the resistance of a coating to abrasion.
Materials:
-
Taber Abraser with specified abrasive wheels (e.g., CS-10).
-
Coated test panels.
-
Balance for measuring mass loss.
-
Contact angle goniometer.
Procedure:
-
Initial Characterization: Measure the initial mass and water contact angle of the coated panel.
-
Abrasion Cycles: Mount the panel on the Taber Abraser and subject it to a specified number of abrasion cycles under a defined load.
-
Post-Abrasion Analysis: After the test, clean the surface to remove debris.
-
Performance Evaluation: Measure the final mass to determine mass loss and remeasure the water contact angle to assess the impact on hydrophobicity.
-
Anti-Icing Performance
Fluorinated coatings, particularly those with superhydrophobic properties, are promising candidates for passive anti-icing applications. [18][20]
-
Mechanism: The trapped air layer in superhydrophobic surfaces acts as a thermal barrier, delaying ice nucleation. [18]Furthermore, the low adhesion of ice to these surfaces can facilitate its removal.
-
Experimental Evaluation: Icing/de-icing cycles and ice adhesion tests are used to evaluate anti-icing performance.
Experimental Protocol: Ice Adhesion Test
Objective: To measure the force required to remove ice from a coated surface.
Materials:
-
Cold chamber or thermoelectric cooler.
-
Force gauge.
-
Molds for creating ice cylinders.
-
Coated substrates.
Procedure:
-
Ice Formation: Place a mold on the coated surface inside the cold chamber and fill it with deionized water. Allow the water to freeze completely.
-
Adhesion Measurement: Attach the force gauge to the ice cylinder and apply a shear force parallel to the surface until the ice detaches.
-
Data Recording: Record the peak force required for detachment.
-
Calculation: Calculate the ice adhesion strength by dividing the peak force by the cross-sectional area of the ice cylinder.
-
Biocompatibility and Anti-Fouling Properties
In biomedical applications, the interaction of a coating with biological systems is of paramount importance. Fluoropolymers are often favored for their bio-inertness and ability to resist biofouling. [3][4][21]
-
Mechanism: The low surface energy of fluorinated coatings reduces the adhesion of proteins and microorganisms, thereby preventing the formation of biofilms. [3][22]This is a critical attribute for medical implants, catheters, and drug delivery systems to prevent device-associated infections and thrombosis. [22]
-
Experimental Evaluation: In vitro and in vivo tests are conducted to assess biocompatibility and anti-fouling efficacy.
Experimental Protocol: Bacterial Adhesion Assay
Objective: To quantify the adhesion of bacteria to a coated surface.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus).
-
Coated and uncoated control substrates.
-
Incubator.
-
Microplate reader or fluorescence microscope.
-
Staining agents (e.g., crystal violet, fluorescent dyes).
Procedure:
-
Incubation: Immerse the coated and control substrates in a bacterial suspension and incubate under appropriate conditions to allow for bacterial adhesion.
-
Rinsing: Gently rinse the substrates to remove non-adherent bacteria.
-
Staining: Stain the adherent bacteria with a suitable agent.
-
Quantification: Quantify the amount of adhered bacteria by measuring the absorbance of the eluted stain using a microplate reader or by imaging with a fluorescence microscope.
-
Future Perspectives and Challenges
The field of fluorinated surface coatings is continuously evolving, with ongoing research focused on improving durability without compromising performance. [11][13]The development of self-healing and environmentally friendly "fluorine-free" alternatives are also significant areas of investigation. [20]However, concerns about the environmental persistence of some per- and polyfluoroalkyl substances (PFAS) are driving the need for responsible development and regulation. [23][24]It is important to distinguish between high-molecular-weight fluoropolymers, which are generally stable and non-toxic, and some lower-molecular-weight PFAS compounds that are of greater concern. [23]
Conclusion
Fluorinated surface coatings offer a powerful toolkit for researchers and scientists across various disciplines. By understanding the fundamental principles governing their performance and employing rigorous experimental evaluation, you can confidently select and implement the most suitable coating for your application. This guide provides a solid foundation for navigating the complexities of fluorinated coatings and harnessing their unique properties to advance your research and development endeavors.
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Bhadra, J., Sarkar, S., & Soni, V. (2012). Fluorine Based Superhydrophobic Coatings. Coatings, 2(3), 160-174. [Link]
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van der Ark, J., et al. (2007). Fluorinated polyurethane coatings with adaptable surface properties. Progress in Organic Coatings, 58(2-3), 243-250. [Link]
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Zhang, Y., et al. (2022). A wear and heat-resistant hydrophobic fluoride-free coating based on modified nanoparticles and waterborne-modified polyacrylic resin. Scientific Reports, 12(1), 1-13. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Fluorinated Compounds
For researchers, scientists, and professionals in drug development, the precise determination of purity for fluorinated compounds is a critical, non-negotiable aspect of the workflow. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved bioavailability—have made organofluorine compounds integral to modern pharmaceuticals and agrochemicals.[1][2] Consequently, rigorous analytical methodologies are paramount to ensure the safety, efficacy, and quality of these valuable molecules.
This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of fluorinated compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the specific challenges posed by organofluorine chemistry.
The Unique Challenge of Fluorine in Purity Analysis
The high electronegativity and small size of the fluorine atom create distinct analytical hurdles. These include altered chromatographic behavior, unique fragmentation patterns in mass spectrometry, and characteristic signals in nuclear magnetic resonance spectroscopy. A thorough understanding of these phenomena is essential for selecting the appropriate analytical strategy and for the accurate interpretation of the resulting data.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy often stands as the most robust and direct method for determining the absolute purity of fluorinated compounds.[3] Unlike chromatographic techniques that rely on reference standards of the analyte itself, qNMR employs a certified internal standard of known purity for quantification.[3]
Core Principles and Advantages:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and strong signal detection.[4]
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly broader (approximately -250 to 50 ppm) compared to ¹H NMR, which drastically reduces the likelihood of signal overlap between the analyte, impurities, and the internal standard.[4][5]
-
Simplified Spectra: Through the application of proton decoupling, ¹⁹F NMR spectra are often simplified to a series of singlets, which facilitates straightforward integration and accurate quantification.[4][5]
-
Specificity: The absence of background signals in most organic molecules renders ¹⁹F NMR highly specific for the analysis of fluorinated compounds.[4]
Experimental Workflow: ¹⁹F qNMR for Purity Determination
Caption: Workflow for purity determination using ¹⁹F qNMR.
Step-by-Step Experimental Protocol for ¹⁹F qNMR:
-
Sample Preparation:
-
Accurately weigh a specific amount of the fluorinated analyte (e.g., 10-20 mg) into a clean vial.
-
Select a suitable high-purity internal standard (IS) with a known purity of at least 99%. A common choice is trifluoroacetic acid (TFA), which gives a sharp singlet away from many common fluorinated functional groups.[6] Accurately weigh the IS.
-
Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the IS are fully soluble.
-
Dissolve both the analyte and the IS in a precise volume of the deuterated solvent.
-
Ensure the solution is homogeneous by vortexing.
-
-
NMR Data Acquisition:
-
Transfer the prepared sample into a clean NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Set the appropriate acquisition parameters. A sufficient relaxation delay (D1) is crucial for accurate quantification; a value of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended to ensure complete relaxation.[5]
-
Acquire the ¹⁹F NMR spectrum with proton decoupling to simplify the signals to singlets.[4]
-
-
Data Processing and Purity Calculation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
-
Carefully integrate the area of the signal corresponding to the analyte and the signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral area
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
Overcoming Challenges in ¹⁹F NMR:
-
Signal Overlap: In cases of complex mixtures or isomers, signal overlap can occur. Utilizing a higher field NMR spectrometer can increase chemical shift dispersion and resolve overlapping peaks.[3]
-
Choosing the Right Internal Standard: The internal standard should have a simple spectrum (ideally a singlet), be chemically inert towards the analyte, have good solubility in the chosen solvent, and its signal should not overlap with any analyte or impurity signals.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds
For volatile and thermally stable fluorinated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity assessment. It combines the separation capabilities of GC with the detection and identification power of MS.
Core Principles and Considerations:
-
Separation by Volatility and Polarity: In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the column.[7] Fluorinated stationary phases can offer unique selectivity for separating fluorinated analytes.[7]
-
Identification by Mass-to-Charge Ratio: The mass spectrometer ionizes the separated compounds and detects them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.
-
Challenges with Reactive Compounds: Highly reactive fluorinated compounds, such as those containing HF or other acidic moieties, can degrade on the GC column, leading to inaccurate results.[8] Derivatization can sometimes mitigate this issue.
Experimental Workflow: GC-MS Purity Analysis
Caption: Workflow for purity analysis using GC-MS.
Step-by-Step Experimental Protocol for GC-MS:
-
Sample Preparation:
-
Dissolve the fluorinated compound in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
If the compound is not sufficiently volatile or is thermally labile, consider derivatization to a more suitable form.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
The sample is vaporized in the heated inlet and carried by an inert gas (e.g., helium) onto the analytical column.
-
The column is housed in an oven, and a temperature program is used to elute the compounds based on their boiling points.
-
As compounds elute from the column, they enter the mass spectrometer.
-
In the MS, the molecules are ionized, typically by electron ionization (EI), which causes fragmentation.
-
The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio and detected.
-
-
Data Analysis:
-
The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each peak.
-
The purity is typically estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak is compared to a library or theoretical fragmentation to confirm the identity of the compound.
-
Interpreting Fragmentation Patterns:
The presence of fluorine can significantly influence the fragmentation patterns in mass spectrometry. The strong carbon-fluorine bond often leads to characteristic neutral losses and rearrangements.[9][10] For example, the loss of HF or CF₃ fragments is common. Understanding these patterns is crucial for structural elucidation and impurity identification.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Compounds
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique suitable for a wide range of fluorinated compounds, particularly those that are non-volatile or thermally unstable.
Core Principles and Method Selection:
-
Separation Based on Partitioning: In reversed-phase HPLC, the most common mode, separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[11]
-
Detector Choice is Key: The choice of detector is critical. A UV-Vis detector is commonly used if the analyte possesses a chromophore.[12][13] For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.
-
Fluorinated Stationary Phases: Specialty HPLC columns with fluorinated stationary phases are available and can offer alternative selectivity for separating fluorinated compounds, especially when conventional C18 columns fail to provide adequate resolution.[11]
Comparative Data: HPLC vs. ¹⁹F qNMR
| Feature | HPLC with UV Detection | ¹⁹F qNMR |
| Principle | Separation by partitioning, detection by UV absorbance | Nuclear spin resonance |
| Quantification | Relative (requires a reference standard of the analyte) | Absolute (requires an internal standard of known purity) |
| Specificity | Dependent on chromatographic resolution and chromophore | Highly specific to fluorine-containing molecules |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) |
| Throughput | High | Moderate |
| Destructive? | Yes | No |
Step-by-Step Experimental Protocol for HPLC-UV:
-
Sample and Mobile Phase Preparation:
-
Dissolve the fluorinated compound in a solvent compatible with the mobile phase.
-
Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
The compounds are separated based on their affinity for the stationary phase.
-
The separated compounds are detected by the UV detector at a wavelength where the analyte absorbs maximally.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the resulting chromatogram.
-
Conclusion: An Integrated Approach for Unambiguous Purity Confirmation
While ¹⁹F qNMR often provides the most definitive measure of absolute purity for fluorinated compounds, a comprehensive purity assessment frequently benefits from an orthogonal approach. Combining the direct, quantitative power of ¹⁹F NMR with the high separation efficiency of chromatographic methods like GC-MS or HPLC provides a more complete picture of a sample's purity profile. This integrated strategy allows for the confident identification and quantification of the main component, as well as the detection and characterization of any potential impurities, ensuring the highest standards of quality and scientific integrity.
References
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- BenchChem. (n.d.). Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity.
- ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
- PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
- NIH. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
- Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
- University of Ottawa. (n.d.). 19Flourine NMR.
- ResearchGate. (n.d.). (A): UV-HPLC chromatograms (288 nm) of reference fluorinated compounds (S)-37, (S).
- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.
- NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
- BenchChem. (n.d.). Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
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A Senior Application Scientist's Guide to the Hydrophobicity of Perfluorinated Polymers
Introduction: The Imperative of Surface Interactions in Advanced Applications
In the realms of biomedical research, drug delivery, and microfluidics, the interaction between a material surface and aqueous media is not a trivial detail; it is a critical design parameter that dictates performance. Perfluorinated polymers, a class of materials defined by their robust carbon-fluorine (C-F) bonds, are renowned for their chemical inertness and thermal stability.[1] However, it is their profound hydrophobicity—or water repellency—that makes them indispensable for applications ranging from non-stick labware and implantable devices to advanced microfluidic chips.
The molecular origin of this property lies in the low polarizability of the C-F bond, which results in exceptionally weak van der Waals interactions with water molecules.[2] This leads to low surface energy, a state where the material preferentially interacts with itself rather than a liquid, causing liquids like water to bead up instead of spreading.[3] This guide provides a comparative analysis of the hydrophobicity of four key perfluorinated polymers: Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), and Ethylene Tetrafluoroethylene (ETFE). We will delve into the quantitative metrics of hydrophobicity, the standardized methodologies for its measurement, and the structural nuances that account for performance differences, empowering you to make informed material selections for your critical applications.
Understanding and Quantifying Hydrophobicity
The primary metric for quantifying the hydrophobicity of a solid surface is the water contact angle (WCA) . When a droplet of water is placed on a surface, it forms a specific angle at the three-phase (liquid-solid-air) contact line. This angle is a direct measure of the surface's wettability.
-
Hydrophilic Surfaces: Exhibit a water contact angle of less than 90°. Water tends to spread across the surface.[4]
-
Hydrophobic Surfaces: Exhibit a water contact angle greater than 90°. Water beads up on the surface, minimizing contact.[4][5]
-
Superhydrophobic Surfaces: A more extreme case, with contact angles exceeding 150°, often due to a combination of low surface energy chemistry and specific surface micro/nanostructures.[6]
The relationship between the forces at the interface is described by Young's Equation, which correlates the surface energies of the solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv) interfaces with the contact angle (θ).[7] For practical and standardized measurements, the advancing contact angle is often preferred as it represents the wetting of a fresh surface and is less influenced by surface imperfections. This is the standard method described in ASTM D7334.[8][9]
Comparative Analysis of Key Perfluorinated Polymers
While all fluoropolymers are inherently hydrophobic, subtle differences in their molecular architecture lead to measurable variations in their surface properties. These polymers can be broadly categorized as fully fluorinated (PTFE, FEP, PFA) and partially fluorinated (ETFE).[10]
-
Polytetrafluoroethylene (PTFE): As a homopolymer of tetrafluoroethylene, PTFE is the archetypal fluoropolymer.[11] Its linear chains of -(CF₂-CF₂)- create a uniform, low-energy surface. It is highly crystalline and not melt-processable.
-
Fluorinated Ethylene Propylene (FEP): FEP is a copolymer of tetrafluoroethylene and hexafluoropropylene.[12] The incorporation of the bulky -CF(CF₃)- group disrupts the crystalline structure found in PTFE, lowering its melting point and allowing for melt-processing.[11] This structural difference can slightly alter surface packing and, consequently, hydrophobicity.
-
Perfluoroalkoxy Alkane (PFA): PFA also incorporates a modifier to enable melt-processing, but it uses a perfluoroalkoxy side chain. This structure gives PFA thermal properties closer to PTFE while retaining processability.[13][14]
-
Ethylene Tetrafluoroethylene (ETFE): ETFE is a copolymer of ethylene (-CH₂-CH₂-) and tetrafluoroethylene (-CF₂-CF₂-). The presence of C-H bonds makes it "partially" fluorinated, which can influence its surface energy and makes it mechanically tougher than its fully fluorinated counterparts.[1][15]
The following table summarizes the typical advancing water contact angles and critical surface tensions for these polymers.
| Polymer | Chemical Structure Snippet | Typical Water Contact Angle (Advancing) | Critical Surface Tension (mJ/m²) |
| PTFE | -(CF₂-CF₂)- | 108° - 114°[6][16][17] | ~18.6 |
| FEP | Copolymer of TFE and HFP | 109° - 112°[18][19] | ~16.7 |
| PFA | Copolymer with Perfluoroalkoxy | 95° - 108°[10][20] | ~16.8 |
| ETFE | Copolymer of Ethylene and TFE | 104° - 106°[21] | ~25.0 |
Note: The values presented are typical and can vary based on the specific grade, surface roughness, and processing conditions of the material.[22]
Experimental Protocol: Sessile Drop Contact Angle Measurement (Advancing)
To ensure reproducible and comparable data, hydrophobicity must be measured under controlled conditions. The following protocol is a self-validating system grounded in the principles of ASTM D7334 for determining the advancing water contact angle.[23][24]
Causality in Experimental Design
The choice of the advancing angle is critical; it represents the energy barrier to wetting a dry surface, which is the most relevant scenario for many applications. Maintaining a clean, static-free surface is paramount, as contaminants can create artificial pinning points for the droplet, skewing the results. The automated dispensing and analysis remove operator bias, ensuring the measurement's trustworthiness.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the polymer sample surface is clean, dry, and free of any oils or residues. Clean with isopropyl alcohol followed by deionized water and dry with nitrogen gas.
-
Place the sample on the leveling stage of the contact angle goniometer. Ensure the surface is perfectly horizontal.
-
-
System Setup:
-
Use a high-purity liquid for testing, typically ASTM Type II reagent water.[9]
-
Fill the automated syringe dispenser with the test liquid, ensuring no air bubbles are present in the syringe or needle.
-
Position the camera and light source to obtain a sharp profile of the droplet against the background.
-
-
Measurement Procedure:
-
Lower the syringe needle until it is close to the sample surface.
-
Dispense a small initial droplet (e.g., 2-3 µL) onto the surface.
-
Slowly and steadily increase the volume of the sessile drop at a controlled rate (e.g., 0.5 µL/second). This causes the three-phase boundary to advance outward.
-
Simultaneously record a video of the droplet expansion.
-
-
Data Analysis:
-
Using the goniometer software, analyze the video frame-by-frame just as the contact line begins to advance.
-
The software fits a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle at the liquid-solid interface.
-
Record the advancing contact angle.
-
Repeat the measurement at a minimum of five different locations on the surface to ensure statistical validity and average the results.
-
Experimental Workflow Diagram
Caption: Workflow for Advancing Water Contact Angle Measurement.
Interpreting the Hydrophobicity Data
The data clearly show that all four polymers are hydrophobic. The fully fluorinated polymers (PTFE and FEP) generally exhibit the highest water contact angles. The subtle decrease in hydrophobicity for PFA and more noticeably for ETFE can be attributed to their specific chemical structures. The ether linkage in PFA and the hydrocarbon segments in ETFE introduce a slight potential for polar interactions that is absent in pure PTFE or FEP.
Visual Comparison of Polymer Hydrophobicity
Caption: Comparative water contact angles of common fluoropolymers.
For researchers in drug development, a highly hydrophobic surface like PTFE or FEP is ideal for storage and handling of sensitive compounds to prevent surface adhesion and sample loss. In diagnostics and microfluidics, controlling the flow of aqueous reagents is critical. The predictable and high hydrophobicity of these materials allows for the design of channels and wells where liquid movement is precisely managed by pressure gradients rather than unpredictable surface wetting. For implantable devices, the hydrophobic surface can reduce biofouling, a critical factor for long-term biocompatibility.
Conclusion
The selection of a perfluorinated polymer should be guided by a clear understanding of the application's surface interaction requirements. While PTFE, FEP, PFA, and ETFE all provide excellent hydrophobicity, they are not interchangeable.
-
PTFE and FEP represent the gold standard for applications demanding maximum water repellency and chemical inertness.
-
PFA offers a surface nearly as hydrophobic as PTFE but with the significant advantage of melt-processability, making it suitable for complex geometries.
-
ETFE provides a balance of good hydrophobicity with superior mechanical toughness, making it a choice material for applications requiring durability and abrasion resistance where extreme chemical resistance is not the primary driver.
By utilizing standardized measurement protocols and understanding the structure-property relationships, researchers can confidently select the optimal fluoropolymer, ensuring the reliability and performance of their advanced systems.
References
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ASTM International. (2022). Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement (ASTM D7334-08R22). ASTM International. [Link][8][9]
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Bhattacharya, S., et al. (2013). Superhydrophobicity on transparent fluorinated ethylene propylene films with nano-protrusion morphology by Ar + O2 plasma etching. AIP Publishing. [Link][18]
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Eastman, T., et al. (1999). Determination of surface energy of polymers by force microscopy. Journal of Applied Physics. [Link][25]
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ANSI Webstore. ASTM D7334-08(2013) - Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. [Link][23]
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Kino-oka, M. (1998). Estimation of the Surface Energy of Polymer Solids. Journal of the Adhesion Society of Japan. [Link][26]
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Kowalczyk, P., et al. (2018). Nanoscale Water Contact Angle on Polytetrafluoroethylene Surfaces Characterized by Molecular Dynamics–Atomic Force Microscopy Imaging. Langmuir. [Link][22]
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Ellinas, K., et al. (2015). Ultra-low friction, superhydrophobic, plasma micro-nanotextured fluorinated ethylene propylene (FEP) surfaces. ResearchGate. [Link][28]
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Jones, L. O., et al. (2018). The water contact angle of hydrophobic ETFE exceeds 130°. ResearchGate. [Link][29]
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Kamusewitz, H., et al. (2018). Characterization of Rough PTFE Surfaces by the Modified Wilhelmy Balance Technique. Polymers. [Link][30]
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Ng, T. N., et al. (2010). Do We Need Better Materials than Teflon in Marking?. Imaging.org. [Link][31]
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Liu, H., et al. (2012). Water contact angle and surface roughness of the deposited films. ResearchGate. [Link][16]
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Kim, J. H., et al. (2023). Wettability of polytetrafluoroethylene surfaces by plasma etching modifications. PLOS One. [Link][17]
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Wilson, P. F., et al. (2002). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Dr. Lee Group. [Link][19]
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MIT OpenCourseWare. (2005). Surface Tension of Polymers. [Link][7]
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Al-Shaghdari, A. A., et al. (2023). Measurement of the contact angle at the PFA surface. ResearchGate. [Link][20]
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ResearchGate. Effect of FEP content on the hydrophobic property of the bulk material. [Link][32]
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University of Zagreb. Surface and Interface Phenomenon in Polymers. [Link][3]
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Ou, X., et al. (2022). Effect of Fluorocarbon Polymers on Hydrophobicity, Wear Resistance and Corrosion Resistance of Epoxy Resins. MDPI. [Link][33]
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Patel, A. J., et al. (2010). Molecular origins of fluorocarbon hydrophobicity. Proceedings of the National Academy of Sciences. [Link][2]
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Fluoropolymer Resources. (2025). PTFE vs. Other Fluoropolymers: A Comprehensive Comparison Guide. [Link][1]
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Ferguson, G. S., et al. (2002). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Langmuir. [Link][10]
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Accu Dyne Test. Critical Surface Tension and Contact Angle with Water for Various Polymers. [Link][35]
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Union Plastic. (2023). 5 Common Fluoropolymers Comparison: PTFE vs PVDF vs ETFE vs PFA vs FEP. [Link][13]
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ResearchGate. (2023). Comparison of properties of PTFE, PFA, FEP, and ETFE. [Link][15]
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Caceres Ferreira, W., et al. (2024). Surface modification of ethylene tetrafluoroethylene via atmospheric pressure nitrogen plasma for enhanced wettability and adhesive bonding. ChemRxiv. [Link][21]
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Shandong Hengyi New Material Technology Co.,Ltd. (2024). Comparison Of Properties Of PTFE, PFA, FEP, And PVDF. [Link][14]
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S. Anand, P., et al. (2023). Hydrophilic Nature of Polytetrafluoroethylene through Modification with Perfluorosulfonic Acid-Based Polymers. ResearchGate. [Link][36]
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Beryozkina, T., et al. (2022). Hydrophobic–Hydrophilic Properties and Characterization of PIM-1 Films Treated by Elemental Fluorine in Liquid Perfluorodecalin. Polymers. [Link][38]
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Kim, J. H., et al. (2023). Wettability of polytetrafluoroethylene surfaces by plasma etching modifications. PLoS One. [Link][6]
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A Comparative Guide to the Thermal Stability of High-Performance Fluorinated Esters: Bis[2-iodo-3-(perfluorooctyl)propyl]adipate and Its Analogs
Introduction: The Quest for Thermally Robust Materials in Advanced Applications
In the realm of advanced materials, particularly those destined for demanding environments such as high-temperature lubricants, dielectric fluids, and specialty polymers, thermal stability is a paramount performance metric. The ability of a compound to resist decomposition under thermal stress dictates its operational limits, lifespan, and safety profile. Adipate esters, a class of diesters derived from adipic acid, are widely utilized as plasticizers and lubricants, valued for their flexibility and low-temperature performance.[1] However, the ever-increasing performance requirements of the aerospace, automotive, and electronics industries necessitate the development of next-generation esters with significantly enhanced thermal resilience.
This guide provides an in-depth comparative assessment of the thermal stability of a novel, highly fluorinated and iodinated adipate ester, Bis[2-iodo-3-(perfluorooctyl)propyl]adipate , against its conventional, non-fluorinated analogs. While direct, publicly available experimental data on this specific compound is scarce[2], we can construct a robust, scientifically-grounded comparison based on the well-established principles of chemical structure's influence on thermal stability and standard analytical methodologies. This document is intended for researchers, material scientists, and drug development professionals seeking to understand the performance advantages conferred by fluorination and halogenation in ester chemistry.
The Molecules Under Investigation: A Structural Comparison
The thermal behavior of a molecule is intrinsically linked to its structure. Here, we compare our target compound with a widely used, non-fluorinated analog, Di(2-ethylhexyl) adipate.
-
This compound: This molecule features a standard adipate ester core. Its distinguishing features are the long perfluorooctyl (C8F17) chains and the presence of an iodine atom on the propyl linker. The high bond energy of C-F bonds is known to impart exceptional thermal stability to fluoropolymers and other fluorinated molecules.[3][4] The C-I bond, being weaker, may represent a potential initiation site for thermal decomposition.[5]
-
Di(2-ethylhexyl) adipate (DEHA): A common plasticizer, DEHA features branched alkyl chains.[6] Lacking the highly stable C-F bonds, its thermal stability is expected to be significantly lower than its fluorinated counterpart.
Caption: A simplified representation of the key structural motifs in this compound and Di(2-ethylhexyl) adipate.
Methodology for Assessing Thermal Stability
To quantitatively evaluate and compare the thermal stability of these esters, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8] These methods provide complementary information on how a material behaves upon heating.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the gold standard for determining the decomposition temperature of a material.
Experimental Protocol: TGA
-
Sample Preparation: A small sample (5-10 mg) of the ester is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
T5% and T10%: Temperatures at which 5% and 10% mass loss has occurred, respectively. These are common metrics for comparing thermal stability.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Caption: A standardized workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the energy associated with these transitions.[7][12]
Experimental Protocol: DSC
-
Sample Preparation: A small sample (2-5 mg) of the ester is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.
-
Thermal Program: The sample is subjected to a controlled heating program, typically matching the TGA conditions (e.g., heating from ambient to a temperature beyond the decomposition point at 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Endothermic Peaks: Corresponding to melting or boiling.
-
Exothermic Peaks: Indicating crystallization or decomposition. The onset temperature and peak temperature of the decomposition exotherm provide further insight into the thermal stability.
-
Anticipated Results and Discussion
Based on fundamental chemical principles, we can predict the outcomes of a TGA/DSC analysis of this compound versus its non-fluorinated analog.
Hypothesized Thermal Performance:
| Parameter | This compound (Hypothetical) | Di(2-ethylhexyl) adipate (Typical) | Rationale for Difference |
| T5% (TGA, °C) | > 350 | ~ 200 - 250 | The high strength of C-F bonds in the perfluorooctyl chains requires significantly more thermal energy to initiate decomposition compared to the C-H and C-C bonds in the ethylhexyl groups.[3][13] |
| Tpeak (TGA, °C) | > 400 | ~ 250 - 300 | The bulk of the fluorinated molecule will decompose at a much higher temperature. A secondary, lower-temperature peak might be observed due to the initial loss of iodine or hydrogen iodide.[5] |
| Decomposition (DSC) | Strong Exotherm | Clear Exotherm | Both compounds will exhibit an exothermic decomposition, but the onset for the fluorinated ester will be at a much higher temperature. |
| Residue at 600°C (%) | Low (< 5%) | Very Low (< 1%) | Both esters are expected to volatilize or decompose with little to no char formation in an inert atmosphere. |
Discussion of Causality:
The superior thermal stability of This compound is overwhelmingly attributed to its perfluorinated side chains. The fluorine atoms create a tight helical sheath around the carbon backbone, protecting it from thermal attack. Furthermore, the high electronegativity of fluorine strengthens the C-F bond, making it exceptionally resistant to homolytic cleavage.
Conversely, the thermal decomposition of Di(2-ethylhexyl) adipate is initiated by the cleavage of the weaker C-C and C-H bonds within its alkyl chains. This occurs at significantly lower temperatures, limiting its utility in high-temperature applications.[14]
The presence of iodine in the target molecule introduces an interesting variable. The C-I bond is considerably weaker than C-F, C-C, and C-H bonds. It is plausible that an initial decomposition step could involve the elimination of iodine or hydrogen iodide at a temperature lower than the main decomposition of the perfluorinated chains.[5] This would manifest as a small, initial weight loss step in the TGA curve or a minor exothermic event in the DSC trace, preceding the catastrophic decomposition of the bulk molecule.
Conclusion and Future Outlook
This comparative guide, grounded in established analytical techniques and chemical principles, posits that this compound will exhibit markedly superior thermal stability compared to its non-fluorinated analog, Di(2-ethylhexyl) adipate. The introduction of perfluorooctyl chains is the key structural modification responsible for this anticipated enhancement, elevating the decomposition temperature by a significant margin. While the iodo-substituent may introduce a lower-temperature decomposition pathway, the overall thermal robustness is expected to be dominated by the highly stable fluorinated moieties.
For professionals in drug development and materials science, the takeaway is clear: strategic fluorination is a powerful tool for enhancing the thermal stability of organic molecules. The experimental workflows detailed herein provide a robust framework for empirically validating these claims and for screening new molecular entities for their thermal performance. Future experimental work should focus on obtaining empirical TGA and DSC data for this compound and a series of systematically varied analogs to fully elucidate the distinct contributions of the perfluoroalkyl chains and the iodine substituent to the overall thermal stability.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the robust and accurate quantification of fluorinated compounds is a cornerstone of data integrity. The unique physicochemical properties imparted by fluorine atoms necessitate a rigorous analytical approach. This guide provides an in-depth technical comparison of the primary analytical techniques employed for fluorinated compound analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple overview, we will delve into the critical process of cross-validation, providing the experimental framework to ensure concordance and reliability across these orthogonal methods.
The Imperative of Orthogonal Analysis for Fluorinated Compounds
Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce unique analytical challenges. These include altered chromatographic behavior, variable ionization efficiencies in mass spectrometry, and distinct spectral signatures in NMR. Relying on a single analytical platform can introduce method-specific biases, leading to an incomplete or inaccurate understanding of a compound's concentration, purity, and stability.
Comparative Analysis of Key Analytical Methodologies
The choice of analytical technique is dictated by the analyte's properties, the sample matrix, and the desired sensitivity. For fluorinated compounds, LC-MS/MS, GC-MS, and ¹⁹F NMR each offer distinct advantages and limitations.
| Feature | LC-MS/MS | GC-MS | ¹⁹F NMR |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Detection of the ¹⁹F nucleus in a magnetic field. |
| Applicability | Wide range of polar and non-polar, non-volatile compounds.[3][4] | Volatile and semi-volatile compounds; may require derivatization.[3] | All fluorine-containing compounds in solution. |
| Sensitivity | High (pg to fg range).[4] | High (pg to fg range). | Moderate (µg to mg range).[5] |
| Selectivity | High, especially with tandem MS (MS/MS).[4] | High, based on retention time and mass spectrum. | Very high, specific to fluorine environments.[6] |
| Quantitation | Relative (requires calibration standards). | Relative (requires calibration standards). | Absolute or relative (can be quantitative without a specific analyte standard).[7] |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Key Advantage | Broad applicability and high sensitivity.[3] | Excellent for volatile compounds. | Absolute quantitation and structural information.[8][9] |
| Limitation | Potential for matrix effects, may miss compounds not ionized efficiently. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to MS techniques.[10] |
The Cross-Validation Workflow: A Step-by-Step Approach
A robust cross-validation protocol ensures that data from different analytical platforms are comparable and reliable. The following workflow outlines the key steps in this process.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
This protocol provides a general framework for the analysis of a non-volatile fluorinated drug in plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (a stable isotope-labeled version of the analyte is ideal).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
-
This protocol is suitable for a volatile fluorinated compound in a water matrix.
-
Sample Preparation:
-
For volatile analytes, headspace analysis is often preferred to minimize matrix effects.
-
Place a known volume of the water sample into a headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial and incubate at a specific temperature and time to allow the analyte to partition into the headspace.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a mass selective detector.
-
Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp to separate the analytes of interest.
-
Injection: Headspace injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
-
This protocol outlines the quantitative analysis of a fluorinated compound in a solution.
-
Sample Preparation:
-
Accurately weigh the sample containing the fluorinated analyte.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift from the analyte. Trifluoroacetic acid is a common choice.[6]
-
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure full relaxation. A D1 of 20 seconds is often adequate.[6]
-
Number of Scans: Sufficient scans (e.g., 512) should be acquired to achieve an adequate signal-to-noise ratio.[6]
-
-
Data Processing:
-
Apply appropriate window functions and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate the signals for the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio, the known concentration of the internal standard, and the number of fluorine atoms contributing to each signal.
-
Data Interpretation and Acceptance Criteria
The primary goal of cross-validation is to demonstrate the equivalence of the analytical results from the different methods.[1] Statistical analysis is a key component of this evaluation.
-
Bland-Altman Plot: This is a graphical method to compare two measurement techniques. The differences between the two techniques are plotted against the averages of the two techniques. If the differences are within the 95% limits of agreement, the two methods are considered to be in agreement.
-
Linear Regression: A plot of the results from one method against the results from the other should yield a straight line with a slope close to 1 and a y-intercept close to 0.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common criterion is that the mean difference between the results from the two methods should be within ±20% for at least 67% of the samples.
Case Study: Cross-Validation of a Fluorinated Pharmaceutical
A recent study compared the quantification of 13 different fluorine-containing pharmaceuticals using ¹⁹F NMR and HPLC. The results showed minimal differences in the determined content of the active pharmaceutical ingredients, demonstrating the suitability of ¹⁹F NMR as a complementary technique to the more traditional HPLC methods.
Another study highlighted the "organofluorine gap" where targeted LC-MS/MS methods detected only a median of 11.4% of the total organofluorine measured by ¹⁹F-NMR in environmental samples.[8] This underscores the importance of using an inclusive method like ¹⁹F-NMR to capture the full scope of fluorinated compounds, which may be missed by more selective techniques.[8][9]
Conclusion
The cross-validation of analytical results for fluorinated compounds using orthogonal techniques like LC-MS, GC-MS, and ¹⁹F NMR is a critical component of robust scientific research and drug development. This guide has provided a framework for comparing these methodologies, detailed experimental protocols, and a clear workflow for the cross-validation process. By embracing this multi-faceted analytical approach, researchers can ensure the accuracy, reliability, and defensibility of their data, ultimately leading to higher quality and safer products.
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The Ascendance of Functionalized Adipate Esters: A Comparative Guide for Material Science Innovation
In the dynamic landscape of material science, the pursuit of high-performance, sustainable, and biocompatible materials is a paramount objective. Within this pursuit, functionalized adipate esters have emerged as a versatile and promising class of polymers. Their inherent biodegradability, coupled with the tunability of their chemical and physical properties through functionalization, positions them as formidable alternatives to conventional materials in a myriad of applications, from biomedical devices to eco-friendly plastics. This guide provides an in-depth comparison of functionalized adipate esters with other material classes, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for next-generation materials.
The Architectural Versatility of Functionalized Adipate Esters
Adipate esters, derived from the dicarboxylic acid, adipic acid, form the backbone of a diverse family of polyesters. The true potential of these materials is unlocked through "functionalization," a process of introducing specific chemical groups along the polymer chain. This targeted modification allows for the precise tailoring of properties such as hydrophilicity, degradation rate, mechanical strength, and biological activity.
A prime example is poly(glycerol adipate) (PGA), an enzymatically synthesized polyester that boasts free hydroxyl groups along its backbone.[1][2] This inherent functionality provides a versatile platform for a wide range of chemical modifications without the need for complex protection and deprotection steps, a common hurdle in traditional polymer synthesis.[1][2] The ability to easily attach various molecules, such as polyethylene glycol (PEG) or fatty acids, allows for the creation of amphiphilic copolymers that can self-assemble into nanoparticles, making them ideal for drug delivery applications.[3][4]
Synthesis Strategies: Paving the Way for Tailored Materials
The synthesis of functionalized adipate esters can be achieved through several routes, with enzymatic polymerization gaining significant traction as a "green" alternative to traditional chemical methods.[1][2]
Enzymatic Polymerization: A Sustainable and Precise Approach
Enzymatic synthesis, often employing lipases such as Candida antarctica lipase B (CAL-B), offers several advantages:
-
Mild Reaction Conditions: Lower temperatures and pressures reduce energy consumption and minimize side reactions.[1][5]
-
High Selectivity: Enzymes can selectively catalyze reactions, leading to polymers with well-defined structures and high purity.[1][2]
-
Avoidance of Toxic Catalysts: Eliminates the need for heavy metal catalysts, which can be a concern in biomedical applications.[1][5]
A typical enzymatic synthesis of poly(glycerol adipate) involves the polycondensation of glycerol and a divinyl adipate monomer in the presence of an immobilized lipase.[6] The reaction can be carried out in a solvent-free system or in an organic solvent.[7]
Experimental Protocol: Enzymatic Synthesis of Poly(glycerol adipate) (PGA)
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of glycerol and divinyl adipate.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 1-10% by weight of the monomers).
-
Reaction: Heat the mixture to a specific temperature (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring. The reaction is allowed to proceed for a predetermined time (e.g., 24-48 hours).
-
Purification: After the reaction, dissolve the crude polymer in a suitable solvent (e.g., tetrahydrofuran) and remove the enzyme by filtration.
-
Isolation: Precipitate the polymer by adding the solution to a non-solvent (e.g., cold diethyl ether).
-
Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.
Conventional Polycondensation
Traditional polycondensation involves the reaction of adipic acid with a diol in the presence of a metal-based catalyst at high temperatures.[8] While effective in producing high molecular weight polymers, this method can lead to less control over the polymer structure and potential contamination from the catalyst.[5]
Diagram: Synthesis of Functionalized Adipate Esters
Caption: Synthesis routes for functionalized adipate esters.
Performance Benchmarking: Adipate Esters vs. The Alternatives
The true measure of a material's utility lies in its performance relative to established alternatives. Functionalized adipate esters demonstrate compelling advantages in several key areas.
Adipate Esters as Bio-based Plasticizers: A Safer Alternative to Phthalates
Phthalate esters have long dominated the plasticizer market, particularly for polyvinyl chloride (PVC).[9] However, concerns over their potential health risks, including endocrine disruption, have spurred the search for safer alternatives.[9] Bio-based plasticizers derived from adipic acid and glycerol have emerged as a promising solution.[10][11]
| Property | Di(2-ethylhexyl) phthalate (DEHP) | Hyperbranched Poly(glycerol adipate) Ester | Reference |
| Source | Petrochemical | Renewable (Glycerol, Adipic Acid) | [9][10][11] |
| Toxicity | Endocrine disruptor concerns | Low toxicity | [10][11] |
| Migration | High | Low | [10][11] |
| Plasticization Efficiency | High | Effective | [10][11] |
| Thermal Stability | Good | Good | [10][11] |
These hyperbranched adipate esters exhibit excellent compatibility with PVC, effective plasticization, and significantly lower migration potential compared to DEHP.[10][11] Their bio-based origin further enhances their appeal from a sustainability perspective.
Biodegradable Polyesters: Adipate-Based Copolymers in Focus
The growing concern over plastic pollution has accelerated the development of biodegradable polymers. Aliphatic-aromatic polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), have gained significant commercial interest due to their biodegradability and mechanical properties comparable to conventional plastics like polyethylene.[12][13]
| Material | Tensile Modulus (MPa) | Elongation at Break (%) | Biodegradation | Reference |
| Poly(pentylene adipate-co-terephthalate) (PPAT) | Up to 76% higher than PBAT | - | Soil (504-580 days for 90%) | [12] |
| Poly(butylene adipate-co-terephthalate) (PBAT) | - | - | Soil (971 days for 90%) | [12][13] |
| Poly(lactic acid) (PLA) | High | Low | Slower than PBAT | [14] |
| Poly(butylene succinate) (PBS) | - | - | Biodegradable | [13] |
PPAT, a bio-based polyester, demonstrates a higher tensile modulus than PBAT, making it a strong candidate for flexible packaging applications.[12] The incorporation of adipate segments into the polymer backbone is crucial for imparting biodegradability.[13]
Applications at the Forefront of Material Science
The tunable properties of functionalized adipate esters have led to their exploration in a wide range of advanced applications.
Drug Delivery: Engineering Smart Nanocarriers
The ability of functionalized adipate esters, particularly PGA and its derivatives, to self-assemble into nanoparticles makes them highly attractive for drug delivery.[1][2] These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[3] Furthermore, the functional groups on the polymer backbone can be used to attach targeting ligands for site-specific drug delivery.[2] The enzymatic degradability of the ester bonds allows for the controlled release of the encapsulated drug at the target site.[1]
Diagram: Functionalized Adipate Esters in Drug Delivery
Caption: Workflow of functionalized adipate esters in drug delivery.
Tissue Engineering: Scaffolds for Regenerative Medicine
In tissue engineering, materials must be biocompatible, biodegradable, and possess mechanical properties that mimic the target tissue.[15][16] Elastomeric polymers based on poly(glycerol adipate) have shown great promise in soft tissue regeneration.[15][16][17] The modulus of elasticity of PGA elastomers can be tuned to be within the range of human soft tissues (MPa range).[15][16] Furthermore, the degradation rate of these materials can be controlled to match the rate of tissue regeneration.[15]
Polyurethane Synthesis: Enhancing Performance and Biodegradability
Adipate-based polyesters are widely used as the soft segment in the synthesis of polyurethanes (PUs).[14][18] The choice of the polyester polyol significantly influences the final properties of the PU, such as its flexibility, strength, and degradation behavior.[14][19] Segmented polyurethanes based on adipate polyesters have been investigated for applications such as nerve guidance conduits in peripheral nerve regeneration.[14]
Conclusion: A Bright Future for Functionalized Adipate Esters
Functionalized adipate esters represent a compelling class of materials that bridge the gap between performance, sustainability, and biocompatibility. Their synthetic versatility allows for the creation of tailor-made polymers with a wide range of properties, making them suitable for diverse applications in material science. As research continues to uncover new functionalization strategies and synthesis techniques, the role of adipate esters in addressing key challenges in medicine, environmental science, and beyond is set to expand significantly. The experimental data and protocols provided in this guide serve as a foundational resource for scientists and engineers to explore and innovate with these remarkable materials.
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
Polymer Networks Synthesized from Poly(Sorbitol Adipate) and Functionalized Poly(Ethylene Glycol). [Link][6]
-
Poly(glycerol adipate)-fatty acid esters as versatile nanocarriers: From nanocubes over ellipsoids to nanospheres. [Link][4]
-
Development of biodegradable flexible films of starch and poly(lactic acid) plasticized with adipate or citrate esters. [Link][26]
-
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-
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-
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-
Development of a Highly Efficient Environmentally Friendly Plasticizer. [Link][28]
-
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-
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-
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-
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-
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-
Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes. [Link][33]
-
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-
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-
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-
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Functionalization of poly(butylene adipate-co-terephthalate) with itaconic anhydride through graft copolymerization. [Link][41]
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Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. [Link][42]
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New dispersible and low-melting cellulose ester produced with molten adipic acid as a solvent, reagent and catalyst, and its application to improve the mechanical properties of PLA. [Link][43]
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A Senior Application Scientist's Guide to Benchmarking Bis[2-iodo-3-(perfluorooctyl)propyl]adipate-Based Materials for Advanced Drug Delivery
Authored by a Senior Application Scientist
Introduction: The Imperative for Advanced Drug Delivery Systems
In the landscape of modern therapeutics, the efficacy of a drug is intrinsically linked to its delivery system. The ideal carrier must navigate biological systems to release its payload at a controlled rate, directly at the site of action, while minimizing off-target effects. This has led to the exploration of novel biomaterials with tunable properties. Among these, fluorinated polymers are emerging as a promising class of materials due to their unique physicochemical characteristics, including hydrophobicity, thermal stability, and chemical resistance.[1][2]
This guide focuses on a specific, highly fluorinated compound: Bis[2-iodo-3-(perfluorooctyl)propyl]adipate . Its structure, featuring a flexible adipate backbone, two iodinated propyl linkers, and two long perfluorooctyl chains, suggests a potential for self-assembly into stable, drug-encapsulating nanostructures. The high fluorine content could offer advantages in terms of stability and a distinct hydrophobic domain for encapsulating lipophilic drugs.[3][4] The presence of iodine atoms also opens possibilities for radio-opacity or further functionalization.
However, the performance of any novel material is not absolute; it must be rigorously benchmarked against existing standards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound-based materials against relevant alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation.
I. Strategic Selection of Comparative Materials
To establish a meaningful performance benchmark, this compound (referred to as F-Adipate ) should be compared against materials that represent different classes of drug delivery polymers. This allows for a multi-faceted evaluation of its relative strengths and weaknesses.
Recommended Comparative Materials:
-
Poly(lactic-co-glycolic acid) (PLGA): As a widely used, FDA-approved biodegradable polymer, PLGA serves as the industry gold standard for controlled drug release. Its well-understood degradation profile and biocompatibility make it an essential benchmark.
-
Poly(glycerol adipate) (PGA): This non-fluorinated analogue of the F-Adipate backbone allows for a direct assessment of the impact of fluorination.[5][6] PGA is known for its biodegradability and biocompatibility.[5][6]
-
A Commercial High-Performance Fluoropolymer (e.g., a Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy (PFA) based nanoparticle system): Including a commercially available, highly fluorinated polymer will provide a benchmark against materials known for their extreme stability and chemical resistance.[1][7]
II. Key Performance Indicators (KPIs) for Comprehensive Benchmarking
A thorough evaluation of these materials necessitates a multi-pronged approach, assessing their physicochemical properties, drug loading and release capabilities, biocompatibility, and stability.
Table 1: Key Performance Indicators for Benchmarking
| Performance Indicator | Objective | Key Metrics |
| Physicochemical Characterization | To understand the fundamental properties of the material and the nanoparticles it forms. | Molecular Weight, Polydispersity Index (PDI), Particle Size, Zeta Potential, Morphology.[8] |
| Drug Loading & Encapsulation | To quantify the efficiency of the material as a drug carrier. | Drug Loading Capacity (DLC %), Encapsulation Efficiency (EE %). |
| In Vitro Drug Release Kinetics | To determine the rate and mechanism of drug release from the carrier. | Cumulative Drug Release vs. Time, Release Rate Constant (k), Release Exponent (n).[9][10] |
| In Vitro Biocompatibility | To assess the cytotoxicity of the material and its degradation products. | Cell Viability (%), IC50 Value.[11][12] |
| Stability Assessment | To evaluate the physical and chemical stability of the drug-loaded nanoparticles over time. | Particle Size and PDI changes, Drug Leakage (%).[8] |
III. Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for the chosen methodologies.
A. Nanoparticle Formulation: Solvent Evaporation Method
The choice of a formulation method is critical. The solvent evaporation technique is a robust and widely used method for encapsulating hydrophobic drugs within polymeric nanoparticles.
Protocol:
-
Polymer & Drug Dissolution: Dissolve a known weight of the polymer (e.g., F-Adipate, PLGA, PGA) and the model hydrophobic drug (e.g., Paclitaxel, Curcumin) in a suitable volatile organic solvent (e.g., acetone, dichloromethane). The ratio of polymer to drug should be systematically varied (e.g., 5:1, 10:1, 20:1) to determine the optimal loading.
-
Emulsification: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA) to stabilize the forming nanoparticles. The concentration of the surfactant should be optimized to achieve the desired particle size and stability.
-
Sonication: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication. This high-energy input creates a fine oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of drug-loaded nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a stable, powdered form for long-term storage and characterization.
Causality: The rapid diffusion of the organic solvent into the aqueous phase upon emulsification, followed by its evaporation, causes the polymer to precipitate around the drug, forming a solid nanoparticle matrix. The surfactant is crucial for preventing aggregation of the nanoparticles during and after formation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
This document provides essential procedural guidance for the safe and compliant disposal of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (CAS No. 238742-84-2). As researchers and drug development professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personnel safety and environmental protection. This guide is structured to provide a deep, technically grounded understanding of the hazards associated with this compound and the necessary steps for its proper disposal.
Understanding the Hazard Profile
-
Organoiodine Moiety: Compounds containing carbon-iodine bonds can be toxic, mutagenic, or carcinogenic.[1] Their release into the environment is a significant concern, and they should never be disposed of down the drain.[2][3]
-
Perfluorooctyl (PFAS) Chains: The two C8F17 chains classify this compound as a per- and polyfluoroalkyl substance (PFAS). PFAS are known as "forever chemicals" due to their extreme persistence in the environment.[4] They are highly mobile in water, can bioaccumulate, and are associated with a range of adverse health effects in humans and wildlife.[4][5][6] The U.S. Environmental Protection Agency (EPA) is actively developing regulations for the management and disposal of PFAS-containing materials due to these risks.[7][8][9]
-
Adipate Ester Core: While simple adipate esters are used as plasticizers, some have been shown to have biological effects. For example, Di(2-ethylhexyl) adipate has been observed to produce liver tumors in mice.[10]
Given this composite hazard profile, this compound must be treated as a hazardous waste , specifically as a halogenated organic waste with additional persistent environmental toxicity due to its PFAS nature.
Chemical and Physical Properties Overview
A summary of the known properties of this compound is crucial for safe handling and waste management decisions.
| Property | Value | Source |
| CAS Number | 238742-84-2 | Santa Cruz Biotechnology |
| Molecular Formula | C28H18F34I2O4 | Santa Cruz Biotechnology |
| Molecular Weight | 1318.19 g/mol | Iodo Chemical[11] |
| Purity | ≥98% | Iodo Chemical[11] |
| Known Hazards | Not fully characterized. Assumed toxic, irritant, and environmentally persistent based on structural components. | Inferred from data on organoiodines[1], PFAS[4][5], and related adipates.[10] |
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal. This process aligns with guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9][12][13][14]
The fundamental principle of hazardous waste management is proper segregation. This prevents dangerous reactions and simplifies the final disposal process.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it.
-
Labeling: The container must be labeled as "Hazardous Waste - Halogenated Organic / PFAS ". The label must also include the full chemical name: "this compound" and the associated hazards (e.g., Toxic, Environmental Hazard).[15]
-
Compatibility: The waste container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene - HDPE).
-
No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[15] Mixing increases disposal costs and complexity.
Any labware (glassware, spatulas, etc.) that has come into direct contact with the compound must be decontaminated or disposed of as hazardous waste.
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve any residue.
-
Collect Rinsate: This first rinsate is now contaminated and must be collected and added to the designated halogenated/PFAS hazardous waste container.
-
Subsequent Cleaning: After the initial decontamination rinse, the labware can be cleaned using standard laboratory procedures.
Personal protective equipment (PPE) and other solid materials contaminated with this compound must also be treated as hazardous waste.
-
Collection: Place all contaminated gloves, weighing papers, pipette tips, and absorbent pads into a separate, clearly labeled, sealed plastic bag or container.
-
Labeling: Label the container "Solid Hazardous Waste - Halogenated Organic / PFAS Contamination " and list the chemical name.
-
Disposal: This container should be disposed of through your institution's hazardous waste program, following their specific procedures for solid chemical waste.
The secure storage of the waste container while awaiting pickup is critical to laboratory safety.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet, away from heat and sources of ignition.[15][16]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[15]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (E&HS) department to arrange for the pickup and final disposal of the hazardous waste. Disposal must be conducted by a licensed hazardous waste management company.
-
Ultimate Destruction: The preferred disposal method for PFAS-containing waste is high-temperature incineration (thermal destruction) at facilities permitted to handle such materials.[17][18][19] This is the most effective technology currently available for breaking the strong carbon-fluorine bonds.[19][20] Landfilling in a controlled hazardous waste landfill is a secondary option, but it does not destroy the "forever chemical" and poses long-term leaching risks.[17][21]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, ensuring a clear and repeatable procedure.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves before attempting cleanup.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent) to prevent it from spreading.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and E&HS department, regardless of the size of the spill.
By adhering to these rigorous, evidence-based procedures, we can ensure the safe handling and disposal of complex research chemicals like this compound, upholding our commitment to scientific integrity, personal safety, and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (CAS 238742-84-2). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of its constituent parts: per- and polyfluoroalkyl substances (PFAS) and iodinated organic compounds.
The core principle of this guide is to treat this chemical with a high degree of caution, assuming it possesses the hazardous characteristics of both PFAS and organically bound iodine. This approach ensures a robust margin of safety for all laboratory personnel.
Hazard Analysis: A Tale of Two Moieties
This compound is a complex molecule, and its potential hazards are best understood by examining its two key structural features: the perfluorooctyl chains and the iodo groups.
-
Per- and Polyfluoroalkyl Substances (PFAS): Often referred to as "forever chemicals," PFAS are known for their extreme persistence in the environment and in biological systems.[1][2] The strong carbon-fluorine bond makes them resistant to degradation.[2] While specific toxicological data for this compound is unavailable, exposure to certain PFAS has been linked to various adverse health effects.[2][3] Therefore, preventing exposure through inhalation, skin contact, and ingestion is paramount.
-
Iodinated Organic Compounds: The presence of iodine in an organic molecule introduces its own set of potential hazards. Iodinated compounds can be volatile and may release toxic iodine vapors, particularly under heated or acidic conditions.[4][5] Inhalation of these vapors can cause respiratory irritation and other health issues.[6]
Table 1: Summary of Potential Hazards
| Hazard Class | Associated Moiety | Primary Routes of Exposure | Potential Health Effects |
| Persistence & Bioaccumulation | Perfluorooctyl (PFAS) | Inhalation, Dermal, Ingestion | Long-term health effects, organ damage[2][3] |
| Volatility & Vapor Toxicity | Iodo Group | Inhalation | Respiratory irritation, lung damage[6] |
| Skin and Eye Irritation | Both | Dermal, Ocular | Inflammation, blistering, irritation[6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the dual nature of the hazard, a comprehensive PPE strategy is required. The following recommendations are based on a conservative risk assessment and should be considered the minimum standard for handling this compound.
Respiratory Protection
Due to the potential for aerosol generation and the volatility of iodinated compounds, respiratory protection is crucial.
-
For solids and potential aerosols: A NIOSH-approved respirator with P100 (or FFP3) particulate filters is recommended.[7]
-
For potential vapors: If there is a risk of vapor generation (e.g., during heating or reactions), a combination cartridge with P100 and organic vapor/acid gas (e.g., ABEK) protection should be used.[7]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a tight seal.[7]
Hand Protection
Gloves are the primary barrier against dermal exposure.
-
Material Selection: Chemical-resistant gloves are mandatory. Nitrile gloves provide good general protection for incidental contact.[4][8][9] For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[7]
-
Double Gloving: Wearing two pairs of nitrile gloves is a prudent practice to protect against minor tears or contamination during doffing.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately if they become contaminated.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and aerosols.[10]
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.
Body Protection
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is the minimum requirement.[8]
-
Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tyvek®) should be worn over the lab coat.[11]
-
Footwear: Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant shoe covers or boots are recommended.[7]
Table 2: PPE Selection Guide for this compound
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Handling Solids | P100/FFP3 Respirator | Double Nitrile Gloves | Safety Goggles | Lab Coat |
| Preparing Solutions | P100/FFP3 Respirator | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron |
| Running Reactions (ambient) | P100/FFP3 Respirator | Double Nitrile Gloves | Safety Goggles | Lab Coat |
| Running Reactions (heated) | Combination Cartridge Respirator | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron |
| Handling Waste | P100/FFP3 Respirator | Heavy-Duty Gloves (Butyl/Viton™) | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron |
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls
All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
Donning and Doffing PPE
A strict protocol for donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Waste Disposal
The disposal of this compound and any contaminated materials must be handled with extreme care, considering its PFAS nature.
-
Segregation: All waste contaminated with this compound (solid and liquid) must be segregated into clearly labeled, dedicated hazardous waste containers.
-
PFAS Waste Regulations: PFAS waste disposal is subject to evolving regulations.[12][13] Currently, high-temperature incineration or disposal in a specialized hazardous waste landfill are the recommended methods.[1][14] Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
-
Contaminated PPE: All disposable PPE used when handling this compound should be considered hazardous waste and disposed of accordingly.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without appropriate training and PPE. Small spills within a fume hood can be absorbed with a chemical absorbent material, which must then be disposed of as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Conclusion: A Culture of Safety
The safe handling of novel compounds like this compound is not merely a matter of following procedures; it is about fostering a culture of safety. By understanding the potential hazards, implementing robust PPE protocols, and adhering to strict operational and disposal plans, we can continue our vital research while ensuring the well-being of ourselves and our colleagues. Always consult with your institution's EHS department for specific guidance and training.
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency. [Link]
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EPA Publishes Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. (2020). Bergeson & Campbell, P.C. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
